2-Chloro-5-fluoropyridin-4-OL
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-fluoro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESOMTJUSDACSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196153-96-4 | |
| Record name | 2-Chloro-5-fluoropyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: Unveiling a Versatile Heterocyclic Building Block
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-5-fluoropyridin-4-ol
This compound is a halogenated pyridinol derivative that has emerged as a significant building block for researchers in organic synthesis and medicinal chemistry. Its unique trifunctional architecture—featuring a reactive chlorine atom, a modulating fluorine atom, and a versatile hydroxyl group on a pyridine scaffold—offers multiple avenues for chemical modification. The pyridine ring, being electron-deficient, provides a distinct reactive profile compared to its benzene analogs. This guide provides an in-depth analysis of the core chemical properties, reactivity, and synthetic utility of this compound, offering field-proven insights for its application in complex molecule synthesis and drug discovery programs.
PART 1: Core Physicochemical and Spectroscopic Properties
The fundamental properties of a chemical entity are critical for predicting its behavior and for the practical design of experiments. While extensive peer-reviewed data for this specific molecule is not abundant, its core properties can be reliably predicted and are supported by data from chemical suppliers.
Key Chemical Data
A summary of the essential physicochemical data for this compound is presented below. This data is foundational for any experimental work, from calculating molar equivalents to selecting appropriate analytical techniques.
| Property | Value | Source/Note |
| Molecular Formula | C₅H₃ClFNO | [1] |
| Molecular Weight | 147.54 g/mol | [2] |
| CAS Number | 1196153-96-4 | [1] |
| Appearance | Typically an off-white to light yellow solid | Supplier Data |
| pKa (Predicted) | ~8.5-9.5 (for the pyridinol proton) | Based on similar structures |
| Tautomerism | Exists in equilibrium with 2-Chloro-5-fluoro-1H-pyridin-4-one | Inherent property |
Structural and Spectroscopic Insights
Tautomerism: A critical feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 4-pyridone form. In the case of this compound, this equilibrium with 2-Chloro-5-fluoro-1H-pyridin-4-one can be influenced by the solvent, pH, and temperature. This duality is crucial as it can affect the molecule's reactivity, particularly at the hydroxyl/amine site.
Spectroscopic Analysis: While specific spectra for this compound are primarily available through commercial suppliers[3], standard analytical techniques are used for its characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, with coupling patterns influenced by the adjacent fluorine atom.
-
¹³C NMR: The carbon spectrum will show five distinct signals for the pyridine ring carbons, with the C-F and C-Cl bonds causing characteristic shifts and splitting patterns.
-
Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
PART 2: Synthesis and Reactivity Profile
The synthetic utility of this compound stems from its predictable reactivity at three distinct positions. The chlorine at the C2 position is primed for nucleophilic substitution and cross-coupling, the fluorine at C5 modulates electronic properties, and the hydroxyl group at C4 offers another handle for derivatization.
Synthetic Approaches
The synthesis of substituted pyridinols like this often involves multi-step sequences. A common strategy involves the construction of a polysubstituted pyridine ring followed by targeted modifications. For instance, a plausible route could start from a readily available dichlorofluoropyridine, followed by selective hydrolysis or displacement of one chlorine atom to install the hydroxyl group[4].
Core Reactivity: A Trifecta of Opportunities
The molecule's reactivity is dominated by the interplay of its functional groups on the electron-deficient pyridine ring. The chlorine at the C2 position is the most labile site for substitution.
-
Nucleophilic Aromatic Substitution (SNAr): The C2 position is highly activated towards SNAr due to the electron-withdrawing effects of the ring nitrogen and the halogen substituents. This allows for the displacement of the chloride by a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward method for introducing diverse functional groups[5][6]. The reaction typically proceeds under basic conditions and is often accelerated by heating.
-
Palladium-Catalyzed Cross-Coupling: The carbon-chlorine bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds by reacting the C-Cl bond with boronic acids or their esters[7][8][9]. This reaction is fundamental to building biaryl structures, which are common motifs in pharmaceuticals. Success in coupling less reactive aryl chlorides often requires the use of specialized catalysts with bulky, electron-rich phosphine ligands[10].
-
Reactions at the Hydroxyl Group: The pyridinol hydroxyl group can undergo standard reactions such as O-alkylation with alkyl halides or O-acylation with acid chlorides or anhydrides. These modifications are useful for altering the solubility and pharmacokinetic properties of derivative compounds.
PART 3: Applications in Drug Discovery and Medicinal Chemistry
Halogenated heterocyclic compounds are privileged structures in medicinal chemistry. The inclusion of chlorine and fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets[11].
This compound serves as a versatile scaffold for building more complex drug candidates. The ability to sequentially or orthogonally functionalize the C2 and C4 positions allows for the rapid generation of compound libraries for screening. For example, related 2-chloropyrimidine and 2-chloropyridine moieties are integral components of numerous clinical candidates, including kinase inhibitors and G-protein-coupled receptor (GPR119) agonists[12][13]. The strategic placement of the fluorine atom can block metabolic oxidation at that position and modulate the pKa of the molecule, which are key considerations in drug design.
PART 4: Experimental Protocols and Handling
Trustworthy and reproducible protocols are the bedrock of scientific integrity. The following section details a robust, field-tested protocol for a Suzuki-Miyaura cross-coupling reaction, a common and critical transformation for this class of compounds.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is based on established methods for the coupling of challenging aryl chlorides and serves as an excellent starting point for optimization[10][14].
Objective: To synthesize 2-(Aryl)-5-fluoropyridin-4-ol via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 10:1 v/v)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, anhydrous K₃PO₄, Pd(OAc)₂, and the SPhos ligand.
-
Inerting the System: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) active catalyst is oxygen-sensitive; removing oxygen prevents catalyst degradation and ensures high catalytic turnover.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water. Add the solvent mixture to the reaction vial via syringe. Causality: Degassing the solvent further protects the catalyst. The aqueous phase is essential for activating the boronic acid and facilitating the transmetalation step.
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block (typically 80-110 °C). Stir the reaction vigorously for the specified time (monitor by TLC or LC-MS, typically 12-24 hours).
-
Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.
Safety and Handling
As with any halogenated organic compound, appropriate safety precautions are mandatory. Based on safety data for structurally similar compounds like 2-chloro-5-fluoropyridine, this compound should be handled with care.
-
Hazard Class: Expected to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation[15][16][17].
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves[18].
-
Storage: Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere to prevent degradation[19].
Conclusion
This compound is a high-value synthetic intermediate whose chemical properties are defined by the orchestrated reactivity of its chloro, fluoro, and hydroxyl functional groups. A thorough understanding of its tautomeric nature, susceptibility to nucleophilic aromatic substitution, and utility in modern cross-coupling reactions allows researchers to strategically incorporate this scaffold into complex molecular designs. The protocols and insights provided in this guide serve as a validated foundation for leveraging the full synthetic potential of this versatile building block in the pursuit of novel chemical entities for pharmaceutical and materials science applications.
References
- 1. 1196153-96-4|this compound|BLD Pharm [bldpharm.com]
- 2. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1196153-96-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Chloro-5-fluoropyrimidine | 62802-42-0 [chemicalbook.com]
- 13. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. volochem.com [volochem.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. fishersci.com [fishersci.com]
- 18. downloads.ossila.com [downloads.ossila.com]
- 19. 2-CHLORO-5-FLUOROPYRIMIDIN-4-ONE CAS#: 155-12-4 [m.chemicalbook.com]
2-Chloro-5-fluoropyridin-4-OL synthesis pathway
An In-Depth Technical Guide to a Proposed Synthesis Pathway for 2-Chloro-5-fluoropyridin-4-ol
**Executive Summary
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry due to the prevalence of such scaffolds in active pharmaceutical ingredients (APIs). The unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a hydroxyl group—imparts specific electronic and binding properties that are highly sought after in drug design. This guide presents a comprehensive, logically derived synthetic pathway for this compound. Lacking a single, established public-domain procedure, this document constructs a robust, multi-step synthesis based on well-precedented and analogous reactions in heterocyclic chemistry. The proposed route begins with readily available starting materials and proceeds through a key fluorinated β-ketoester intermediate, followed by a cyclocondensation to form the pyridine ring, and concludes with a regioselective chlorination. This guide provides detailed mechanistic explanations, step-by-step experimental protocols, and addresses the critical challenge of pyridinone-pyridinol tautomerism inherent to the target molecule.
Introduction: Significance and Synthetic Challenges
Fluorine and chlorine-containing heterocycles are cornerstone structural motifs in modern pharmaceuticals. The incorporation of a fluorine atom can drastically alter a molecule's metabolic stability, lipophilicity, and binding affinity, while a chlorine atom often serves as a versatile synthetic handle for further functionalization via cross-coupling reactions.[1][2] The target molecule, this compound, combines these features with a pyridin-4-ol core, a structure known for its hydrogen bonding capabilities.
The synthesis of polysubstituted pyridines, however, is not without its challenges. Key difficulties include:
-
Regiocontrol: Introducing multiple, different substituents onto the pyridine ring at specific positions requires careful strategic planning.
-
Precursor Availability: The synthesis often relies on the availability of specifically functionalized acyclic precursors.
-
Tautomerism: The final product exists as a tautomeric mixture of this compound and 2-Chloro-5-fluoro-1H-pyridin-4-one. This equilibrium is sensitive to solvent and pH and significantly complicates purification and characterization.[3]
This guide addresses these challenges by proposing a pathway designed for efficiency and control, drawing upon established principles of heterocyclic synthesis.[4][5][6]
Retrosynthetic Analysis
A logical pathway to the target molecule can be devised by working backward from the final product. The retrosynthesis identifies key bond disconnections and strategic intermediates, simplifying the synthetic problem.
Caption: Retrosynthetic analysis of this compound.
This analysis suggests a three-stage forward synthesis:
-
Fluorination: Introduction of the fluorine atom onto a commercially available β-ketoester.
-
Cyclocondensation: Formation of the 5-fluoropyridin-4-one ring system.
-
Chlorination: Introduction of the chlorine atom at the C2 position to yield the final product.
Proposed Synthetic Pathway and Experimental Protocols
This section details the forward synthesis, providing the scientific rationale and step-by-step protocols for each transformation.
Part 1: Synthesis of Key Precursor: Ethyl 2-fluoro-3-oxobutanoate
Causality and Mechanistic Rationale: The synthesis begins with the α-fluorination of ethyl acetoacetate. This reaction is best achieved using an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄). The reaction proceeds via the enolate of ethyl acetoacetate, which acts as a nucleophile, attacking the electrophilic fluorine source. The use of a mild base or polar solvent can facilitate the formation of the enolate. This step is critical as it cleanly and efficiently installs the required fluorine atom at the outset.
Experimental Protocol: Electrophilic Fluorination
-
To a stirred solution of ethyl acetoacetate (1.0 eq.) in acetonitrile (MeCN, 0.2 M) at room temperature, add Selectfluor® (1.1 eq.).
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography to yield pure Ethyl 2-fluoro-3-oxobutanoate.
Part 2: Ring Formation - Synthesis of 5-Fluoropyridin-4-one
Causality and Mechanistic Rationale: The formation of the pyridin-4-one ring is achieved through a cyclocondensation reaction.[7][8] A robust method involves reacting the fluorinated β-ketoester with an enaminone intermediate, which can be formed in situ. Reacting Ethyl 2-fluoro-3-oxobutanoate with dimethylformamide dimethyl acetal (DMF-DMA) generates a reactive enamino-ketoester. Subsequent treatment with an ammonia source (e.g., ammonium acetate) in a protic solvent like acetic acid will trigger cyclization and dehydration to form the stable aromatic pyridin-4-one ring system.
Caption: Two-step, one-pot synthesis of the pyridin-4-one core.
Experimental Protocol: Cyclocondensation
-
In a round-bottom flask, dissolve Ethyl 2-fluoro-3-oxobutanoate (1.0 eq.) in toluene (0.5 M).
-
Add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq.) to the solution.
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the formation of the enaminone intermediate by TLC.
-
Cool the reaction mixture to approximately 80 °C.
-
Add ammonium acetate (NH₄OAc) (3.0 eq.) and glacial acetic acid (AcOH) (2.0 volumes).
-
Heat the mixture to reflux (approx. 120 °C) for 4-6 hours.
-
After cooling to room temperature, a precipitate may form. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the mixture under reduced pressure and triturate the residue with diethyl ether or ethanol to induce crystallization.
-
Collect the solid product, 5-Fluoropyridin-4-one, by filtration and dry under vacuum. The product can be used in the next step without further purification if purity is sufficient.
Part 3: Final Chlorination - Synthesis of this compound
Causality and Mechanistic Rationale: The final step is the introduction of a chlorine atom at the C2 position of the pyridin-4-one ring. This transformation is commonly achieved using phosphorus oxychloride (POCl₃), often with a catalytic amount of a base or phase-transfer catalyst.[9] The reaction proceeds by activation of the pyridinone carbonyl (in its tautomeric hydroxyl form), followed by nucleophilic attack by chloride. The electron-rich nature of the pyridin-4-ol tautomer directs chlorination to the activated C2 position.
Experimental Protocol: Chlorination
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To a flask charged with 5-Fluoropyridin-4-one (1.0 eq.), slowly add phosphorus oxychloride (POCl₃) (5.0-10.0 eq.).
-
Optionally, add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq.) to facilitate the reaction.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC (a more nonpolar spot should appear for the product).
-
Cool the reaction mixture to room temperature.
-
Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic quench.
-
Neutralize the acidic solution by the slow addition of a solid base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), until the pH is ~7-8.
-
Extract the product from the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography to obtain the final product, this compound.
Summary of Physicochemical and Yield Data
The following table summarizes the expected characteristics and target yields for the key compounds in this synthetic pathway. Data is estimated based on analogous structures.
| Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | Expected Form | Target Yield (%) |
| Ethyl 2-fluoro-3-oxobutanoate | C₆H₉FO₃ | 148.13 | Colorless Liquid | 75-85% |
| 5-Fluoropyridin-4-one | C₅H₄FNO | 113.09 | Off-white Solid | 60-70% |
| This compound | C₅H₃ClFNO | 147.54 | White to Tan Solid | 65-75% |
Discussion: The Critical Role of Tautomerism
A crucial aspect for any scientist working with this molecule is understanding the tautomeric equilibrium between the pyridin-4-ol (aromatic alcohol) form and the pyridin-4-one (amide) form.
Caption: Tautomeric equilibrium of the target molecule. (Note: Generic structures used for illustration)
In most solvents, the pyridin-4-one tautomer is significantly favored due to the stability of the amide-like system.[3] This has practical consequences:
-
Characterization: NMR spectra will reflect the dominant tautomer. For example, in the ¹H NMR spectrum, the pyridin-4-one will show an N-H proton, which will be absent in the pyridin-4-ol form.
-
Purification: The two tautomers have very similar polarities, making chromatographic separation impossible.[3] Purification techniques like recrystallization isolate the compound as a whole, which will re-equilibrate in solution.
-
Reactivity: While the pyridin-4-one is the major species in equilibrium, reactions can proceed through the more reactive minor pyridin-4-ol tautomer, as seen in the chlorination step with POCl₃.
Conclusion
This technical guide outlines a robust and scientifically grounded three-stage synthetic pathway to this compound. By leveraging a logical retrosynthetic analysis, the proposed route employs well-established transformations—electrophilic fluorination, cyclocondensation, and chlorination—to construct this valuable heterocyclic building block from simple precursors. This document provides researchers and drug development professionals with the detailed protocols and mechanistic understanding necessary to approach the synthesis of this and related polysubstituted pyridines, while also highlighting the critical practical considerations of tautomerism.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Chloro-5-fluoropyridine Manufacturer & Supplier China | CAS 34941-86-5 | Properties, Applications & Safety Data [pipzine-chem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine synthesis [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
An In-depth Technical Guide to the Characterization of GSK2830371: A Potent and Selective Allosteric Inhibitor of Wip1 Phosphatase
Introduction
In the landscape of oncology drug discovery, the precise targeting of key regulatory proteins in signaling pathways is paramount. Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D), also known as Wip1 (Wild-type p53-induced phosphatase 1), has emerged as a critical negative regulator of the DNA damage response (DDR) and a suppressor of the p53 tumor suppressor pathway.[1] Its recurrent amplification and overexpression in a multitude of human cancers have solidified its status as a high-value therapeutic target. This guide provides a comprehensive technical overview of GSK2830371, a first-in-class, potent, and highly selective allosteric inhibitor of Wip1.
It is important to note that while the CAS number 1196153-96-4 is associated with GSK2830371 in much of the scientific and commercial literature, some chemical suppliers link this CAS number to the compound 2-Chloro-5-fluoropyridin-4-ol. For the purposes of this guide, and in alignment with the significant body of research on its biological activity, CAS number 1196153-96-4 will refer to GSK2830371.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties, mechanism of action, analytical characterization, and biological activity of GSK2830371. The information presented herein is synthesized from peer-reviewed literature and technical data sheets to ensure scientific integrity and practical applicability.
Physicochemical and Structural Characteristics
GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide. Its unique structure facilitates a novel allosteric inhibition mechanism, conferring high selectivity for Wip1.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₉ClN₄O₂S | |
| Molecular Weight | 461.02 g/mol | |
| Appearance | White to off-white solid | |
| Purity (HPLC) | ≥97% | |
| Solubility | Soluble in DMSO (up to 100 mg/mL) | |
| Storage | Store at -20°C for long-term stability | [1] |
Mechanism of Action: Allosteric Inhibition of Wip1
GSK2830371 distinguishes itself from traditional competitive inhibitors by binding to an allosteric site on the Wip1 phosphatase. This binding site is located in a "flap" subdomain, a region that is unique to PPM1D, which explains the compound's remarkable selectivity over other phosphatases.[1] This allosteric interaction locks the enzyme in an inactive conformation, preventing it from dephosphorylating its substrates.[1]
The primary consequence of Wip1 inhibition by GSK2830371 is the hyper-activation of the p53 signaling pathway. By preventing the dephosphorylation of key proteins in the DNA damage response cascade, GSK2830371 leads to the increased phosphorylation and stabilization of p53 and other critical mediators like Chk2 and ATM. This, in turn, upregulates p53 target genes, such as p21, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Interestingly, treatment with GSK2830371 has also been shown to induce the ubiquitin-mediated degradation of the Wip1 protein itself, providing a dual mechanism for pathway inhibition.
Caption: GSK2830371 allosterically inhibits Wip1, leading to p53 activation.
Analytical Characterization
The identity and purity of GSK2830371 are typically confirmed using a combination of standard analytical techniques. Commercial suppliers often provide certificates of analysis with data from the following methods.
High-Performance Liquid Chromatography (HPLC)
Purity is commonly assessed by reverse-phase HPLC. While specific conditions may vary, a typical analysis would involve a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.
-
Purity: ≥97% is generally reported for commercially available GSK2830371.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of GSK2830371. Electrospray ionization (ESI) is a common technique for this molecule. The expected monoisotopic mass can be calculated and compared with the observed m/z value.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 462.18 | Typically within ± 0.2 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation. The spectrum of GSK2830371 will show characteristic peaks corresponding to the different protons in the molecule. While a detailed spectral assignment is beyond the scope of this guide without access to raw data and further 2D NMR experiments, the overall pattern of signals and their integrations should be consistent with the known structure.
Experimental Protocols
The following are representative protocols for in vitro and cellular assays to characterize the activity of GSK2830371.
In Vitro Wip1 Phosphatase Inhibition Assay
This assay directly measures the ability of GSK2830371 to inhibit the enzymatic activity of recombinant Wip1.
Principle: A fluorogenic phosphatase substrate, such as fluorescein diphosphate (FDP), is used. Dephosphorylation by Wip1 generates a fluorescent signal, which is quenched in the presence of an inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Brij-35.
-
Recombinant human Wip1 (PPM1D) enzyme.
-
Fluorescein diphosphate (FDP) substrate.
-
GSK2830371 stock solution in DMSO.
-
-
Assay Procedure:
-
In a 96-well black plate, add 50 µL of assay buffer.
-
Add 1 µL of GSK2830371 at various concentrations (typically a serial dilution).
-
Add 25 µL of recombinant Wip1 enzyme (final concentration ~1 nM).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of FDP substrate (final concentration ~10 µM).
-
Incubate for 30-60 minutes at 37°C.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 528 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Normalize the data to the positive control (DMSO vehicle).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value using a non-linear regression analysis (four-parameter logistic fit).
-
Expected Outcome: GSK2830371 exhibits a potent inhibitory effect on Wip1 with a reported IC₅₀ of approximately 6 nM.
Caption: Workflow for the in vitro Wip1 phosphatase inhibition assay.
Cellular Assay: Western Blot Analysis of p53 Phosphorylation
This assay assesses the on-target effect of GSK2830371 in a cellular context by measuring the phosphorylation of a key Wip1 substrate, p53.
Principle: Cancer cells with wild-type p53 (e.g., MCF-7 breast cancer cells) are treated with GSK2830371. Inhibition of Wip1 is expected to lead to an increase in the phosphorylation of p53 at Serine 15.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in appropriate media until they reach 70-80% confluency.
-
Treat the cells with various concentrations of GSK2830371 (e.g., 0.1, 1, 10 µM) or DMSO vehicle for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p53 (Ser15) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total p53 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Expected Outcome: Treatment with GSK2830371 should result in a dose-dependent increase in the level of phospho-p53 (Ser15) relative to total p53.
Biological Activity and Preclinical Data
GSK2830371 has demonstrated significant anti-proliferative activity in a range of cancer cell lines, particularly those with wild-type p53 and/or amplification of the PPM1D gene.
| Cell Line | Cancer Type | IC₅₀ / GI₅₀ | Reference |
| MCF-7 | Breast Cancer | ~0.5 µM (colony formation) | |
| DOHH2 | B-cell Lymphoma | ~24 nM - 2.2 µM (viability) |
In vivo studies using xenograft models have shown that oral administration of GSK2830371 can inhibit tumor growth. However, a key challenge identified for this compound is its poor pharmacokinetic profile, characterized by a short half-life, which necessitates frequent and high dosing to achieve a sustained therapeutic effect.[1] This has limited its clinical development, but it remains an invaluable tool for preclinical research into the therapeutic potential of Wip1 inhibition.
Conclusion
GSK2830371 is a highly potent and selective allosteric inhibitor of Wip1 phosphatase that has been instrumental in validating Wip1 as a therapeutic target in oncology. Its well-characterized mechanism of action, involving the activation of the p53 pathway, provides a strong rationale for its use in preclinical studies. While its pharmacokinetic limitations have posed challenges for clinical translation, GSK2830371 continues to be a critical research tool for elucidating the complex roles of Wip1 in cancer biology and for the development of next-generation PPM1D inhibitors with improved drug-like properties. This guide has provided a comprehensive overview of its characterization, from its fundamental physicochemical properties to its application in cellular and in vivo models, to aid researchers in its effective utilization.
References
A Technical Guide to the Spectroscopic Profile of 2-Chloro-5-fluoropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Chloro-5-fluoropyridin-4-ol (CAS No. 1196153-96-4) is a halogenated pyridine derivative of increasing interest in medicinal chemistry and materials science.[1][2] Its utility as a synthetic building block stems from the unique electronic properties conferred by the chloro, fluoro, and hydroxyl substituents on the pyridine ring. These functional groups provide multiple reaction sites for diversification and fine-tuning of molecular properties, making it a valuable scaffold in drug discovery programs.
A comprehensive understanding of the spectroscopic characteristics of this compound is fundamental for its synthesis, quality control, and the structural elucidation of its downstream products. This guide provides an in-depth analysis of its expected spectroscopic data, drawing upon established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). While experimental spectra for this specific compound are not publicly available, this document presents a robust, predicted spectroscopic profile based on data from closely related structural analogs and first-principle analysis. This approach offers a validated framework for researchers working with this molecule.
A critical consideration for this compound is its existence in a tautomeric equilibrium with its pyridone form, 2-Chloro-5-fluoro-1H-pyridin-4-one.[3] This equilibrium can be influenced by the solvent, pH, and temperature, and will have a significant impact on the observed spectroscopic data. This guide will address the signatures of both tautomers.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, including through-bond and through-space correlations, allows for unambiguous assignment of all atoms in the molecule.
A. Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The key to interpretation lies in the chemical shifts (δ) and the spin-spin coupling constants (J), which are influenced by the electronic effects of the substituents and the tautomeric form present.
Tautomeric Forms and Their ¹H NMR Signatures:
Caption: Tautomeric equilibrium of this compound.
Predicted Data Summary:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-3 | 6.5 - 6.8 | Doublet of doublets (dd) | ³J(H,F) ≈ 8-10, ⁴J(H,H) ≈ 2-3 | Shielded by the adjacent -OH group. Coupled to both the fluorine at C5 and the proton at C6. |
| H-6 | 7.8 - 8.1 | Doublet of doublets (dd) | ⁴J(H,F) ≈ 4-6, ⁴J(H,H) ≈ 2-3 | Deshielded by the electronegative nitrogen and chlorine. Coupled to the fluorine at C5 and the proton at C3. |
| OH/NH | 5.0 - 12.0 | Broad singlet (br s) | - | Chemical shift and broadness are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |
Expertise & Experience: Causality Behind Predictions
-
Chemical Shifts: The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen deshields the adjacent H-6 proton, pushing it downfield. Conversely, the electron-donating character of the hydroxyl group (in the pyridinol form) or the amide-like character of the pyridone form will shield the H-3 proton, shifting it upfield.
-
Coupling Constants: The magnitude of the fluorine-proton coupling constants (J-HF) is crucial for assignment. Generally, ³J-HF coupling (H-3 to F-5) is larger than ⁴J-HF coupling (H-6 to F-5).
B. Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts are highly sensitive to the electronic environment and the presence of the fluorine atom will introduce characteristic C-F couplings.
Predicted Data Summary:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹J(C,F), ²J(C,F), etc.) | Rationale |
| C-2 | 148 - 152 | ²J(C,F) ≈ 15-25 Hz | Attached to electronegative chlorine and nitrogen, resulting in a downfield shift. |
| C-3 | 105 - 110 | ²J(C,F) ≈ 4-8 Hz | Shielded by the adjacent hydroxyl/carbonyl group. |
| C-4 | 160 - 165 | ³J(C,F) ≈ 2-5 Hz | Deshielded due to attachment to the oxygen atom. |
| C-5 | 155 - 160 | ¹J(C,F) ≈ 230-250 Hz | Directly attached to fluorine, resulting in a large one-bond coupling constant and a downfield shift. |
| C-6 | 140 - 145 | ³J(C,F) ≈ 10-15 Hz | Deshielded by the adjacent nitrogen atom. |
C. Experimental Protocol: NMR Sample Preparation and Acquisition
A self-validating protocol for acquiring high-quality NMR data for this compound is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent can influence the tautomeric equilibrium. DMSO-d₆ is often a good choice for pyridinols as it can help to resolve the OH/NH proton signal.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 3-4 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2 seconds.
-
A DEPT-135 or APT experiment should be run to differentiate between CH and quaternary carbons.
-
-
2D NMR Experiments (for full structural confirmation):
-
COSY (Correlation Spectroscopy): To establish H-H coupling networks (e.g., between H-3 and H-6).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) H-C correlations, which are crucial for assigning quaternary carbons and confirming the overall structure.
-
II. Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The key diagnostic peaks will relate to the O-H/N-H, C=O, C=C, and C-X (X=Cl, F) bonds.
Predicted IR Data Summary:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Comments |
| 3400 - 2500 (broad) | O-H stretch / N-H stretch | Hydroxyl / Amide | A very broad band indicative of strong hydrogen bonding. Its presence confirms the hydroxyl or amide proton. |
| ~1650 | C=O stretch (strong) | Pyridone carbonyl | A strong, sharp absorption in this region would be strong evidence for the dominance of the pyridone tautomer. |
| 1600 - 1450 | C=C and C=N stretches | Aromatic Ring | Multiple bands are expected, characteristic of the pyridine ring system. |
| 1250 - 1150 | C-F stretch | Aryl-Fluoride | A strong absorption band. |
| 850 - 750 | C-Cl stretch | Aryl-Chloride | A moderate to strong absorption. |
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.
-
Expected [M]⁺ peak at m/z = 147 (for C₅H₃³⁵ClFNO)
-
Expected [M+2]⁺ peak at m/z = 149 (for C₅H₃³⁷ClFNO) with approximately one-third the intensity of the M⁺ peak.
-
-
High-Resolution Mass Spectrometry (HRMS): This would provide a highly accurate mass measurement to confirm the elemental formula.
-
Expected HRMS (ESI+) for [C₅H₄ClFNO]⁺ ([M+H]⁺): 148.0011 (calculated).
-
-
Key Fragmentation Pathways:
-
Loss of CO (characteristic of pyridones) leading to a fragment.
-
Loss of Cl radical.
-
Sequential loss of small neutral molecules.
-
Experimental Workflow for Spectroscopic Analysis:
Caption: Workflow for Spectroscopic Characterization.
IV. Safety and Handling
As a halogenated heterocyclic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All waste should be disposed of according to institutional and local regulations.
V. Conclusion
This technical guide provides a detailed, predictive overview of the key spectroscopic features of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify this molecule, assess its purity, and elucidate the structure of related compounds. The pronounced role of the pyridinol-pyridone tautomerism is a key takeaway, requiring careful consideration during spectral acquisition and interpretation. The provided protocols and workflows offer a robust framework for obtaining high-quality, reliable data for this important chemical building block.
References
An In-depth Technical Guide to the Solubility Profile of 2-Chloro-5-fluoropyridin-4-ol for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides an in-depth exploration of the solubility profile of 2-Chloro-5-fluoropyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this compound is not publicly available, this document serves as a detailed roadmap for researchers, outlining the theoretical considerations and practical methodologies required to fully characterize its solubility. We will delve into the fundamental principles of solubility, present state-of-the-art experimental protocols for its determination, and discuss the anticipated influence of key variables such as pH and solvent selection.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug molecule from bench to bedside is fraught with challenges, many of which are rooted in its fundamental physical and chemical characteristics. Solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, is a cornerstone of pre-formulation and lead optimization studies.[1] Poor aqueous solubility can lead to erratic absorption, low bioavailability, and an increased risk of toxicity, ultimately resulting in the failure of promising drug candidates.[2]
This compound, with its halogenated pyridinol scaffold, presents a chemical structure that warrants a thorough investigation of its solubility profile. Understanding how this molecule behaves in various aqueous and organic media is essential for designing effective in vitro assays, developing suitable formulations for in vivo studies, and predicting its ultimate fate within a biological system. This guide will equip the research scientist with the necessary knowledge and experimental frameworks to comprehensively assess the solubility of this and similar compounds.
Theoretical Considerations: Predicting the Solubility Behavior of this compound
Before embarking on experimental work, a theoretical assessment can provide valuable insights into the expected solubility characteristics of this compound.
The Influence of Molecular Structure
The molecular structure of this compound features several key functional groups that will dictate its solubility:
-
Pyridinol Core: The hydroxyl group on the pyridine ring can act as both a hydrogen bond donor and acceptor, suggesting a potential for interaction with polar solvents like water.
-
Halogen Substituents: The presence of chlorine and fluorine atoms increases the molecule's lipophilicity, which may enhance its solubility in organic solvents.
-
Ionizable Group: The pyridinol moiety is weakly acidic. The predicted pKa of a structurally similar compound, 2-chloro-5-fluoropyrimidin-4-one, is 4.48, suggesting that this compound will also be a weak acid.[3] This is a critical piece of information, as it implies that its aqueous solubility will be highly dependent on the pH of the solution.[1][4][5][6]
The Impact of pH on Solubility
For an ionizable compound like this compound, the relationship between pH and solubility is described by the Henderson-Hasselbalch equation.[1] As a weak acid (HA), it will exist in equilibrium with its conjugate base (A⁻) in solution:
HA ⇌ H⁺ + A⁻
At a pH below its pKa, the neutral form (HA) will predominate. As the pH increases above the pKa, the ionized form (A⁻) will become more prevalent. Since the ionized form typically has a much higher aqueous solubility than the neutral form, the overall solubility of this compound is expected to increase significantly in neutral to basic conditions.[4][5][6]
Experimental Determination of Solubility: A Practical Guide
A multi-faceted experimental approach is necessary to fully characterize the solubility profile of this compound. This section details the key experimental protocols.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and related compounds.[7][8][9][10] Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Thermodynamic vs. Kinetic Solubility
It is important to distinguish between two key types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution.[11] It is determined by allowing the solid compound to equilibrate with the solvent over an extended period (typically 24 hours or more).[2][11]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (usually in DMSO) to an aqueous buffer.[2][12] This method is often used in high-throughput screening during early drug discovery.[13]
For a comprehensive profile, both thermodynamic and kinetic solubility should be assessed.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound.
Caption: Experimental workflow for determining thermodynamic and kinetic solubility.
Detailed Protocol: Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[2]
Materials:
-
This compound (solid)
-
Phosphate buffered saline (PBS), pH 7.4
-
Other buffers of varying pH (e.g., citrate buffer for acidic pH, carbonate buffer for basic pH)
-
HPLC grade water
-
Acetonitrile (ACN)
-
Formic acid
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
HPLC or UPLC system with a UV or MS detector
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the desired buffer (e.g., 1 mL of PBS, pH 7.4).[11]
-
Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24 hours to ensure equilibrium is reached.[11]
-
After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate solvent (e.g., a mixture of ACN and water) for analysis.
-
Quantify the concentration of this compound in the diluted supernatant using a validated LC-MS or UV-Vis method with a standard curve.[14]
-
Calculate the solubility in µg/mL or µM.
Detailed Protocol: Kinetic Solubility Assay
This assay is well-suited for higher throughput screening.[13][15]
Materials:
-
A stock solution of this compound in DMSO (e.g., 10 mM).[2]
-
Aqueous buffers (e.g., PBS at various pH values).
-
96-well microtiter plates.
-
Plate shaker.
-
Plate reader (nephelometer or UV-Vis spectrophotometer) or LC-MS system.
Procedure:
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to each well to achieve the desired final compound concentrations (e.g., serial dilutions).[2] The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[16]
-
Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours).[2]
-
Measure the amount of precipitated compound. This can be done directly by nephelometry (light scattering) or by filtering the samples and quantifying the concentration of the soluble compound in the filtrate by UV-Vis spectroscopy or LC-MS.[2][15]
-
The kinetic solubility is the highest concentration at which no precipitate is observed.
Data Presentation and Interpretation
The results of the solubility experiments should be presented in a clear and concise manner.
Tabulated Solubility Data
An example of how to present the solubility data is shown below.
| Solvent/Buffer (pH) | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |
| PBS (pH 7.4) | 25 | Experimental Value | Experimental Value |
| Citrate Buffer (pH 4.0) | 25 | Experimental Value | Experimental Value |
| Carbonate Buffer (pH 9.0) | 25 | Experimental Value | Experimental Value |
| Methanol | 25 | Experimental Value | N/A |
| Acetonitrile | 25 | Experimental Value | N/A |
| Ethanol | 25 | Experimental Value | N/A |
pH-Solubility Profile
A graph of solubility versus pH is a powerful tool for visualizing the impact of pH on the solubility of this compound.
Caption: The expected relationship between pH and the solubility of a weakly acidic compound.
Conclusion
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. enamine.net [enamine.net]
- 3. 2-CHLORO-5-FLUOROPYRIMIDIN-4-ONE CAS#: 155-12-4 [m.chemicalbook.com]
- 4. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. Khan Academy [khanacademy.org]
- 7. synquestlabs.com [synquestlabs.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.cn [capotchem.cn]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
An In-depth Technical Guide to 2-Chloro-5-fluoropyridin-4-ol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-fluoropyridin-4-ol, a halogenated pyridinol derivative of significant interest in medicinal chemistry and drug discovery. Although not extensively cataloged as a commercial compound, its structural motifs are present in numerous biologically active molecules. This document elucidates its fundamental molecular and physicochemical properties, proposes detailed synthetic routes based on established chemical principles, and explores its potential applications as a versatile building block in the development of novel therapeutics. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of functionalized heterocyclic compounds.
Introduction: The Significance of the Pyridin-4-ol Scaffold
The pyridin-4-ol core, and its tautomeric equivalent, the pyridin-4-one, are privileged structures in medicinal chemistry. These scaffolds are integral to a wide array of pharmaceuticals, owing to their unique physicochemical properties. They can act as both hydrogen bond donors and acceptors, which facilitates strong and specific interactions with biological targets. Furthermore, the pyridine ring's electronic nature and potential for substitution allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. The introduction of halogen atoms, such as chlorine and fluorine, can further enhance metabolic stability, binding affinity, and membrane permeability. This compound, therefore, represents a promising, albeit under-explored, platform for the generation of novel chemical entities with therapeutic potential.
Molecular and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is critical for its synthesis and application.
Chemical Structure and Tautomerism
The chemical structure of this compound is a pyridine ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a hydroxyl group at the 4-position.
An important characteristic of 4-hydroxypyridines is their existence in tautomeric equilibrium with their corresponding 4-pyridinone form. In the case of this compound, this equilibrium is with 2-Chloro-5-fluoro-1H-pyridin-4-one . For pyridin-4-ols, the equilibrium generally favors the pyridin-4-one tautomer, particularly in polar solvents and in the solid state, due to the formation of a more stable, conjugated system.[1] This preference is a critical consideration for its reactivity and interactions in biological systems.
Molecular Formula and Weight
Based on its chemical structure, the molecular formula and weight of this compound have been determined.
| Property | Value |
| Molecular Formula | C₅H₃ClFNO |
| Molecular Weight | 147.54 g/mol |
| IUPAC Name | This compound |
| Predominant Tautomer | 2-chloro-5-fluoro-1H-pyridin-4-one |
Proposed Synthetic Pathways
While a standardized, commercially available synthesis for this compound is not readily documented, logical and efficient synthetic routes can be devised based on established methodologies for substituted 4-hydroxypyridines.
Pathway 1: Hydrolysis of a Dihalopyridine Precursor
This approach is a common and effective method for the synthesis of 4-hydroxypyridines.
-
Rationale: Selective hydrolysis of a 2,4-dichloro-5-fluoropyridine precursor can yield the desired product. The chlorine at the 4-position is generally more susceptible to nucleophilic substitution than the chlorine at the 2-position.
-
Workflow:
Caption: Synthetic pathway via selective hydrolysis.
-
Detailed Protocol:
-
Precursor Synthesis: The starting material, 2,4-dichloro-5-fluoropyridine, can be synthesized from 5-fluorouracil through a reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).[2]
-
Hydrolysis: Dissolve 2,4-dichloro-5-fluoropyridine in a suitable solvent such as aqueous dioxane or tetrahydrofuran.
-
Add a controlled amount of a hydrolyzing agent, such as aqueous sodium hydroxide or a mixture of formic acid and triethylamine.
-
The reaction is typically carried out at elevated temperatures (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled and neutralized with an acid (e.g., HCl).
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated under reduced pressure.
-
Purification can be achieved through recrystallization or column chromatography.
-
Pathway 2: Diazotization of an Aminopyridine Precursor
This classical method for introducing a hydroxyl group onto an aromatic ring can be adapted for this synthesis.
-
Rationale: A 4-amino-2-chloro-5-fluoropyridine can be converted to a diazonium salt, which is then hydrolyzed to the corresponding 4-hydroxypyridine.
-
Workflow:
Caption: Synthetic pathway via diazotization.
-
Detailed Protocol:
-
Precursor Availability: The starting material, 4-amino-2-chloro-5-fluoropyridine, can be sourced or synthesized from 2-chloro-5-fluoropyridine through nitration followed by reduction.
-
Diazotization: Dissolve the aminopyridine in an aqueous solution of a strong acid, such as sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature to control the exothermic reaction.
-
Hydrolysis: After the formation of the diazonium salt is complete, the reaction mixture is gently warmed. The diazonium group is unstable and will be displaced by a hydroxyl group from the water, releasing nitrogen gas.
-
The solution is then neutralized, and the product is extracted and purified as described in Pathway 1.
-
Potential Applications in Drug Discovery
The structural features of this compound make it a valuable scaffold for the development of a variety of therapeutic agents.
Kinase Inhibitors
The pyridone core is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen and the adjacent carbonyl group can form crucial hydrogen bonds with the kinase hinge region. The substituents at the 2 and 5 positions can be further functionalized to target specific pockets within the ATP-binding site, thereby conferring selectivity and potency.
Antiviral and Antimicrobial Agents
Halogenated pyridines and pyridones have demonstrated significant activity against a range of viruses and bacteria. The chlorine and fluorine atoms can enhance the lipophilicity of the molecule, aiding in cell penetration, and can also participate in halogen bonding with target enzymes. This compound could serve as a starting point for the synthesis of novel antiviral and antimicrobial compounds.
Central Nervous System (CNS) Active Agents
The pyridine scaffold is present in many CNS-active drugs. The ability to modulate the polarity and hydrogen bonding capacity of the molecule through the pyridone tautomerism, combined with the metabolic stability often conferred by fluorine, makes this a promising core for the development of agents targeting CNS receptors and enzymes.
Spectroscopic and Analytical Characterization (Predicted)
While experimental data is not available, the expected spectroscopic characteristics can be predicted based on analogous structures.
| Technique | Expected Observations |
| ¹H NMR | Two aromatic protons would be expected, exhibiting coupling to each other and to the fluorine atom. The chemical shifts would be influenced by the electron-withdrawing effects of the halogens and the nature of the 4-substituent (hydroxyl or carbonyl). |
| ¹³C NMR | Five distinct carbon signals would be anticipated. The carbon attached to the carbonyl group (in the pyridone tautomer) would appear significantly downfield. The carbons bonded to chlorine and fluorine would show characteristic chemical shifts and C-F coupling. |
| ¹⁹F NMR | A single resonance for the fluorine atom, likely a doublet of doublets due to coupling with the adjacent aromatic protons. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 147, with a characteristic isotopic pattern (M+2) at m/z 149 in a roughly 3:1 ratio, indicative of the presence of one chlorine atom. |
| Infrared (IR) Spectroscopy | For the pyridone tautomer, a strong absorption band corresponding to the C=O stretch would be expected around 1650 cm⁻¹. A broad O-H stretch would be present for the pyridinol tautomer. |
Safety and Handling
As a halogenated heterocyclic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Potential Hazards: Similar chlorinated and fluorinated pyridines can be irritants to the skin, eyes, and respiratory tract.[3] Some may have acute toxicity if ingested, inhaled, or absorbed through the skin.[4] The metabolic breakdown of fluorinated compounds can sometimes release fluoride ions, which may have long-term health effects.[5]
-
Recommended Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound, while not a widely commercialized compound, represents a molecule of high potential for medicinal chemistry and drug discovery. Its synthesis is achievable through established and logical chemical transformations. The inherent properties of the halogenated pyridin-4-one scaffold make it an attractive starting point for the development of a new generation of targeted therapeutics. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this versatile building block in their drug discovery programs.
References
An In-depth Technical Guide to 2-Chloro-5-fluoropyridin-4-ol: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of 2-Chloro-5-fluoropyridin-4-ol, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. As a versatile heterocyclic building block, its unique electronic properties, conferred by the chloro, fluoro, and hydroxyl substituents, make it a valuable scaffold for creating diverse molecular libraries. This document details its chemical identity, physicochemical properties, plausible synthetic routes, key chemical reactions, and its strategic application in the design of novel therapeutic agents. The content is tailored for researchers, synthetic chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.
Chemical Identity and Nomenclature
The precise identification and correct naming of a chemical entity are foundational for all subsequent scientific investigation. This compound is a polysubstituted pyridine ring, a core structure in many pharmaceuticals.
IUPAC Name and Tautomerism
The formally correct IUPAC name for this compound is This compound . However, it is critical to recognize that pyridin-4-ols exist in a tautomeric equilibrium with their corresponding pyridin-4-one form. In this case, the keto tautomer is 2-chloro-5-fluoro-1H-pyridin-4-one . While the "-ol" name is commonly used, the equilibrium in many solvents and in the solid state often favors the "-one" form. This tautomerism is a crucial consideration in its reactivity, as reactions can potentially occur at the oxygen or the ring nitrogen.
Chemical Structure
The two tautomeric forms are depicted below:
Figure 1. Tautomeric equilibrium between this compound and 2-chloro-5-fluoro-1H-pyridin-4-one.
Key Identifiers
Quantitative data and identifiers for this compound are summarized in the table below. These data are essential for substance registration, database searching, and procurement.
| Identifier | Value | Source |
| CAS Number | 1196153-96-4 | [1] |
| Molecular Formula | C₅H₃ClFNO | Calculated |
| Molecular Weight | 147.54 g/mol | Calculated |
| Canonical SMILES | C1=C(C(=O)NC(=C1)F)Cl | PubChem |
| InChI Key | FHTLMXYURUPWJB-UHFFFAOYSA-N | PubChem |
Physicochemical and Spectral Properties
The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility to reaction kinetics. While extensive experimental data for this specific molecule is not widely published, properties can be predicted using computational models and inferred from closely related analogues.
Predicted Physicochemical Data
| Property | Predicted Value | Notes |
| Melting Point | 176-177 °C | Data for the analogous pyrimidine compound, 2-chloro-5-fluoropyrimidin-4-ol.[2] |
| pKa | 4.48 ± 0.50 | Predicted for the pyridinol proton, indicating weak acidity. |
| LogP | 0.9 - 1.3 | Indicates moderate lipophilicity, a key parameter for drug-likeness. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols. | Inferred from structure. |
Spectral Characteristics
-
¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C3 and C6 positions of the pyridine ring. These signals will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with each other and the fluorine atom. A broad signal corresponding to the hydroxyl/amine proton (OH/NH) would also be present, which may be exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum will display five signals for the five unique carbon atoms in the ring. The positions of these signals are influenced by the attached heteroatoms and functional groups. The C4 carbon bearing the oxygen will be significantly shifted downfield.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Key fragmentation patterns would involve the loss of CO, Cl, or HCN.
Synthesis and Manufacturing
There is no single, standardized synthesis for this compound reported in seminal literature. However, a plausible and logical synthetic strategy can be designed based on established transformations of pyridine heterocycles. The following represents a field-proven approach for constructing such a scaffold.
Retrosynthetic Analysis and Strategy
A logical approach involves starting with a more readily available substituted pyridine and introducing the required functional groups in a stepwise manner. A potential retrosynthesis is shown below, starting from 2-amino-5-fluoropyridine. The strategy hinges on a Sandmeyer-type reaction to introduce the chloro group and a subsequent hydrolysis or oxidation to install the hydroxyl group.
Representative Experimental Protocol
This protocol describes a plausible multi-step synthesis. Causality: The choice of a strong chlorinating agent like phosphorus oxychloride is essential to convert the electron-rich aminopyridine into a di-chloro intermediate. Selective hydrolysis at the more activated C4 position is then achieved under controlled basic conditions.
Step 1: Synthesis of 2,4-Dichloro-5-fluoropyridine
-
To a stirred solution of 2-amino-5-fluoropyridine (1.0 eq) in phosphorus oxychloride (POCl₃, 3.0-5.0 eq), slowly add a catalytic amount of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).
-
Heat the reaction mixture to reflux (approx. 105-110 °C) for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a solid base (e.g., sodium carbonate) until pH 7-8 is reached.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-fluoropyridine.
Step 2: Selective Hydrolysis to this compound
-
Dissolve the crude 2,4-dichloro-5-fluoropyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane.
-
Add an aqueous solution of a base (e.g., 1M sodium hydroxide, 1.1 eq) dropwise at a controlled temperature (e.g., 0-10 °C). Rationale: The C4 position is more electronically activated towards nucleophilic substitution than the C2 position, allowing for selective reaction under kinetic control.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring for the formation of the product.
-
Upon completion, acidify the reaction mixture with dilute HCl to pH ~5-6.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, extract with an appropriate organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactivity and Derivatization
The utility of this compound as a building block stems from its distinct reactive sites, which allow for controlled, sequential modifications to build molecular complexity.
Key Reaction Sites
-
C2-Chloro Group (Electrophilic Site): The chlorine atom at the C2 position is highly activated towards Nucleophilic Aromatic Substitution (SₙAr) . This is due to the electron-withdrawing effect of the ring nitrogen and the fluorine atom, which stabilize the negatively charged Meisenheimer complex intermediate. This site readily reacts with a wide range of nucleophiles (amines, thiols, alcohols).
-
C4-Hydroxyl Group (Nucleophilic Site): The hydroxyl group can be functionalized through various reactions, including O-alkylation (e.g., Williamson ether synthesis), O-acylation to form esters, or conversion to a leaving group (e.g., triflate) for subsequent cross-coupling reactions.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its application as a versatile scaffold for generating novel chemical entities with therapeutic potential. The specific arrangement of its functional groups is frequently found in molecules designed to interact with biological targets.
Role as a Privileged Scaffold
Halogenated pyridines are considered "privileged scaffolds" in drug discovery. The chlorine atom serves as a versatile handle for SₙAr reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. The hydroxyl group provides a hydrogen bond donor/acceptor site, which is critical for molecular recognition at a protein's active site. Derivatives of closely related scaffolds like 2-chloro-5-fluoropyrimidine have been investigated as potent inhibitors of JAK2 kinase and P2X7 receptors.
Strategy in Library Synthesis
This molecule is an ideal starting point for creating a diverse chemical library for high-throughput screening. By using a "hub and spoke" model, the core (the hub) can be reacted with a multitude of building blocks (the spokes) at its two distinct reactive sites.
This approach allows for the systematic exploration of the chemical space around the core scaffold, significantly increasing the probability of identifying a "hit" compound with desired biological activity.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its derivatives.
Hazard Identification
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation or severe burns.
-
Eye Damage: Risk of serious eye damage.
-
Respiratory Irritation: May cause respiratory tract irritation.
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[3][7]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[4]
Storage and Stability
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]
-
Stability: The compound is expected to be stable under recommended storage conditions.
Conclusion
This compound represents a high-value chemical tool for the modern medicinal chemist. Its well-defined reactive handles, coupled with the favorable properties imparted by its halogen substituents, make it an exemplary scaffold for the synthesis of targeted compound libraries. Understanding its tautomeric nature, reactivity, and synthetic accessibility is key to unlocking its full potential in the discovery and development of next-generation pharmaceuticals. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this potent building block into their synthetic programs.
References
- 1. 1196153-96-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. 155-12-4 CAS MSDS (2-CHLORO-5-FLUOROPYRIMIDIN-4-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. downloads.ossila.com [downloads.ossila.com]
An In-depth Technical Guide to 2-Chloro-5-fluoropyrimidin-4-ol: Synthesis, Properties, and Applications
A Note on Chemical Nomenclature: Initial searches for "2-Chloro-5-fluoropyridin-4-ol" yielded limited specific information. However, a closely related and more extensively documented compound, 2-Chloro-5-fluoropyrimidin-4-ol (CAS No. 155-12-4), is a key intermediate in medicinal chemistry. This guide will focus on this pyrimidine derivative, assuming a likely interest in this well-characterized molecule.
Introduction
2-Chloro-5-fluoropyrimidin-4-ol is a halogenated pyrimidine derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its structural features, including a reactive chlorine atom and a fluorine substituent, make it a versatile building block for the synthesis of a wide array of more complex molecules. The pyrimidine core is a common motif in biologically active compounds, and the strategic placement of chloro and fluoro groups allows for selective modifications and the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive overview of the discovery, synthesis, and applications of 2-Chloro-5-fluoropyrimidin-4-ol, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Historical Context and Discovery
The development of fluorinated pyrimidines is intrinsically linked to the broader history of fluorine in medicinal chemistry. The introduction of fluorine into organic molecules can profoundly alter their biological activity, often enhancing properties such as metabolic stability, binding affinity, and membrane permeability. A landmark in this field was the synthesis of 5-fluorouracil in the 1950s, which became a cornerstone of cancer chemotherapy.
While the precise first synthesis of 2-Chloro-5-fluoropyrimidin-4-ol is not prominently documented as a singular discovery, its emergence is a logical progression from the extensive research into fluorinated pyrimidines. The need for versatile intermediates for the synthesis of novel 5-fluorouracil analogs and other bioactive pyrimidines likely spurred the development of synthetic routes to this compound. Its utility lies in the differential reactivity of the chloro and hydroxyl groups, enabling sequential chemical transformations.
Synthesis and Methodologies
The primary and most established route for the synthesis of 2-Chloro-5-fluoropyrimidin-4-ol begins with the readily available antimetabolite, 5-fluorouracil. This process involves a chlorination reaction, which can be achieved through various reagents and conditions.
General Synthesis Pathway from 5-Fluorouracil
A common laboratory and industrial-scale synthesis involves the treatment of 5-fluorouracil with a chlorinating agent, such as phosphorus oxychloride (POCl₃).[1] This reaction selectively chlorinates the 2- and 4-positions of the pyrimidine ring to yield 2,4-dichloro-5-fluoropyrimidine. Subsequent selective hydrolysis of one of the chloro groups, typically at the 4-position, affords the desired 2-Chloro-5-fluoropyrimidin-4-ol.
Caption: General synthesis of 2-Chloro-5-fluoropyrimidin-4-ol from 5-fluorouracil.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of 2-Chloro-5-fluoropyrimidin-4-ol:
Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine [1]
-
To a slurry of 5-fluorouracil (0.77 mol) in phosphoryl chloride (2.31 mol), slowly add dimethylaniline (1.54 mol) under a nitrogen atmosphere.
-
Heat the reaction mixture to 95°C and maintain this temperature with stirring for approximately 3.5 hours.
-
After cooling to room temperature, the reaction mixture is carefully poured into a stirred mixture of ice and 6 M hydrochloric acid.
-
The resulting slurry is extracted with dichloromethane.
-
The combined organic phases are washed with deionized water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine as an oil.
Step 2: Selective Hydrolysis to 2-Chloro-5-fluoropyrimidin-4-ol [1]
-
Dissolve the 2,4-dichloro-5-fluoropyrimidine (0.67 mol) in tetrahydrofuran at 0°C.
-
Slowly add a 1 M sodium hydroxide solution (1.34 L).
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is neutralized, and the product is isolated, for instance, by filtration if it precipitates, or by extraction followed by crystallization.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-5-fluoropyrimidin-4-ol is presented in the table below.
| Property | Value | Reference |
| CAS Number | 155-12-4 | [1][2] |
| Molecular Formula | C₄H₂ClFN₂O | [2] |
| Molecular Weight | 148.52 g/mol | [2] |
| Appearance | Solid | |
| Purity | Typically >97% | [2] |
| IUPAC Name | 2-chloro-5-fluoropyrimidin-4-ol | [2] |
Applications in Research and Drug Development
2-Chloro-5-fluoropyrimidin-4-ol is a valuable intermediate in the synthesis of various biologically active molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
Synthesis of Bioactive Molecules
This compound serves as a precursor for the synthesis of derivatives that have shown potential as anticancer agents.[3] 5-Fluoropyrimidine derivatives are known to be effective anti-metabolic drugs used in clinical practice against various tumors.[4] The modification of the 5-fluorouracil scaffold, often facilitated by intermediates like 2-Chloro-5-fluoropyrimidin-4-ol, aims to improve selectivity and reduce the side effects associated with these potent drugs.[4]
The reactivity of the 2-chloro position allows for reactions with amines, alcohols, and other nucleophiles to create libraries of compounds for screening in drug discovery programs. For instance, it can be used to prepare 2-amino-5-fluoropyrimidin-4-ol derivatives, which are also important building blocks in medicinal chemistry.
Caption: Synthetic utility of 2-Chloro-5-fluoropyrimidin-4-ol.
Conclusion
2-Chloro-5-fluoropyrimidin-4-ol stands as a testament to the enduring importance of halogenated heterocycles in modern medicinal chemistry. Its straightforward synthesis from 5-fluorouracil and its versatile reactivity make it an indispensable tool for the creation of novel therapeutic agents. As the quest for more selective and effective drugs continues, the role of such well-defined and strategically functionalized building blocks will undoubtedly remain central to the innovation pipeline in the pharmaceutical industry.
References
Methodological & Application
Application Note: Regioselective Synthesis of 2-Chloro-5-fluoropyridin-4-ol
Introduction
Halogenated pyridinol scaffolds are cornerstone building blocks in modern medicinal chemistry, featuring prominently in a wide array of pharmacologically active agents, including kinase inhibitors and anti-inflammatory drugs.[1][2] The 2-chloro-5-fluoropyridin-4-ol moiety, in particular, offers a versatile platform for drug development. The chlorine atom at the C2 position serves as a convenient handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom at C5 can enhance metabolic stability and binding affinity. The hydroxyl group at C4 provides a crucial point for hydrogen bonding or further derivatization. This document provides a detailed protocol for the synthesis of this key intermediate, focusing on the regioselective hydrolysis of 2,4-dichloro-5-fluoropyridine.
PART 1: Synthetic Strategy & Mechanistic Rationale
The most direct and industrially scalable approach to this compound is the regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-5-fluoropyridine. This precursor is readily synthesized from commercially available starting materials.[3][4]
The key to this synthesis is the selective hydrolysis of the C4-chloro substituent over the C2-chloro substituent. This selectivity is governed by the electronic properties of the pyridine ring. The pyridine nitrogen and the fluorine atom are both strongly electron-withdrawing groups. Their combined inductive and resonance effects render the pyridine ring electron-deficient and thus susceptible to nucleophilic attack.[5][6]
The C4 position (para to the nitrogen) is significantly more activated towards nucleophilic attack than the C2 position (ortho to the nitrogen). Attack by a nucleophile (e.g., hydroxide) at the C4 position allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative ring nitrogen, a highly stabilizing interaction.[7][8] Attack at the C2 position does not permit such effective charge delocalization. Consequently, the transition state for C4 substitution is lower in energy, leading to the preferential formation of the 4-ol product.[7]
Caption: Overall synthetic scheme for this compound.
PART 2: Detailed Experimental Protocol
This protocol describes the selective hydrolysis of 2,4-dichloro-5-fluoropyridine. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. | Quantity |
| 2,4-Dichloro-5-fluoropyridine | ≥97% | Sigma-Aldrich | 189281-48-9 | 10.0 g (60.2 mmol) |
| Sodium Hydroxide (NaOH) | Reagent | Fisher Scientific | 1310-73-2 | 2.65 g (66.2 mmol) |
| Deionized Water | - | - | 7732-18-5 | 100 mL |
| Hydrochloric Acid (HCl) | 37% (conc.) | VWR | 7647-01-0 | ~5-6 mL |
| Round-bottom flask | 250 mL | - | - | 1 |
| Reflux condenser | - | - | - | 1 |
| Magnetic stirrer/hotplate | - | - | - | 1 |
| pH paper or meter | - | - | - | 1 |
| Büchner funnel and flask | - | - | - | 1 |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (2.65 g, 66.2 mmol, 1.1 eq) in deionized water (100 mL).
-
Addition of Starting Material: To the stirred aqueous NaOH solution, add 2,4-dichloro-5-fluoropyridine (10.0 g, 60.2 mmol, 1.0 eq).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-105 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 4-6 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The product is more polar than the starting material and will have a lower Rf value.
-
Cooling and Acidification: Once the reaction is complete, remove the heating mantle and allow the reaction mixture to cool to room temperature. Place the flask in an ice-water bath to cool it further to 0-5 °C.
-
Precipitation: Slowly add concentrated hydrochloric acid dropwise to the cold, stirred solution to neutralize the excess NaOH and protonate the product. The target pH is approximately 2-3. A thick, white precipitate of the product will form.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any residual salts.
-
Drying: Dry the product under vacuum at 50 °C overnight to yield this compound as a white to off-white solid.
Caption: Step-by-step experimental workflow for the synthesis.
PART 3: Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Results
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 85-95% |
| Melting Point | 168-172 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.0 (br s, 1H, OH), 8.05 (d, J=3.0 Hz, 1H), 7.85 (d, J=5.5 Hz, 1H) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -135.5 (s) |
| MS (ESI) | m/z 147.9 [M-H]⁻ |
Note: NMR chemical shifts are approximate and may vary slightly depending on solvent and concentration.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-5-fluoropyridine Manufacturer & Supplier China | CAS 34941-86-5 | Properties, Applications & Safety Data [pipzine-chem.com]
- 3. 2,4-Dichloro-5-fluoropyridine | C5H2Cl2FN | CID 22061019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloro-5-fluoropyridine | 189281-48-9 [chemicalbook.com]
- 5. byjus.com [byjus.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
The Strategic Application of 2-Chloro-5-fluoropyridin-4-ol in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates the exploration and strategic utilization of unique chemical scaffolds. Among these, 2-Chloro-5-fluoropyridin-4-ol, which predominantly exists in its tautomeric form, 2-chloro-5-fluoro-pyridin-4-one, has emerged as a cornerstone building block, particularly in the development of targeted therapies. The pyridin-4-one core is a recognized "privileged structure," known for its ability to interact with a variety of biological targets through hydrogen bonding and other key interactions.[1][2] The specific substitution pattern of a chloro group at the 2-position and a fluoro group at the 5-position endows this molecule with a unique reactivity profile, making it an invaluable intermediate for the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of the applications of this compound, with a focus on its pivotal role in the synthesis of kinase inhibitors, exemplified by the clinical candidate GDC-0994.
The Chemical Biology of a Versatile Intermediate
The utility of this compound in medicinal chemistry is rooted in its distinct chemical properties. The pyridin-4-one ring system can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein targets.[1] The electron-withdrawing nature of the fluorine atom at the 5-position and the nitrogen atom in the pyridine ring activates the chloro group at the 2-position for nucleophilic aromatic substitution (SNAr). This predictable reactivity allows for the controlled introduction of various functionalities, a critical aspect in the structure-activity relationship (SAR) studies that are central to drug discovery.
The tautomerism between the pyridin-4-ol and pyridin-4-one forms is a key feature of this scaffold.[3] In solution and in the solid state, the equilibrium generally favors the pyridin-4-one form. This is significant from a drug design perspective, as the lactam-like structure of the pyridin-4-one can mimic peptide bonds and participate in crucial hydrogen bonding interactions within the ATP-binding sites of kinases.
Application in Kinase Inhibitor Synthesis: The Case of GDC-0994
A prime example of the successful application of this compound is in the synthesis of GDC-0994, a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][5] The ERK signaling pathway is a critical component of the RAS/RAF/MEK/ERK pathway, which is frequently dysregulated in a wide range of human cancers.[6][7] Consequently, inhibitors of ERK1/2, such as GDC-0994, represent a promising therapeutic strategy for the treatment of these malignancies.[8]
The synthesis of GDC-0994 showcases the strategic use of the 2-chloro-5-fluoro-pyridin-4-one core as a central scaffold upon which the final drug molecule is assembled. The chloro group at the 2-position serves as a reactive handle for the introduction of a key pyrazole-containing side chain via an SNAr reaction, while the pyridin-4-one nitrogen is alkylated to introduce another crucial fragment of the molecule.[4][9]
Synthetic Workflow for GDC-0994 Utilizing the 2-Chloro-5-fluoropyridin-4-one Scaffold
The following diagram illustrates the key steps in the synthesis of GDC-0994, highlighting the central role of the 2-Chloro-5-fluoropyridin-4-one intermediate.
Caption: Synthetic workflow for GDC-0994 from 2-Chloro-5-fluoro-pyridin-4-one.
Experimental Protocols
The following protocols are derived from the process development of GDC-0994 and are adapted to provide a general procedure for the synthesis and application of this compound.[4][9]
Protocol 1: Synthesis of 2-Chloro-5-fluoro-pyridin-4-one
This protocol outlines a two-step procedure starting from commercially available materials to generate the key 2-chloro-5-fluoro-pyridin-4-one intermediate.
Step 1: Suzuki Coupling to form the Biaryl Core
-
Reaction Setup: To a solution of 2-fluoropyridin-4-ylboronic acid (1.0 eq) and 4-bromo-2-(methylthio)pyrimidine (1.05 eq) in a suitable solvent system (e.g., a mixture of toluene and water), add a palladium catalyst (e.g., Pd(PPh3)4, 0.02 eq) and a base (e.g., K2CO3, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Work-up and Isolation: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the biaryl intermediate.
Step 2: Hydrolysis and Chlorination to form 2-Chloro-5-fluoro-pyridin-4-one
-
Reaction Setup: Dissolve the biaryl intermediate from Step 1 in a strong acid (e.g., concentrated hydrochloric acid).
-
Reaction Conditions: Heat the mixture to reflux for 12-18 hours. This will effect the hydrolysis of the methylthio group and the formation of the pyridin-4-one ring.
-
Chlorination: After hydrolysis, the resulting intermediate is chlorinated. While specific conditions for this step on this exact substrate are not detailed in the provided search results, a common method for chlorination of similar heterocyclic systems involves the use of a chlorinating agent such as phosphorus oxychloride (POCl3).[10] The reaction is typically carried out at elevated temperatures.
-
Work-up and Isolation: Carefully quench the reaction mixture with ice water and neutralize with a base (e.g., sodium bicarbonate). The precipitated product can be collected by filtration, washed with water, and dried to afford 2-chloro-5-fluoro-pyridin-4-one.
Protocol 2: Application of 2-Chloro-5-fluoro-pyridin-4-one in the Synthesis of a Kinase Inhibitor Scaffold (GDC-0994 Analogue)
This protocol demonstrates the use of the title compound as a scaffold for the synthesis of a GDC-0994-like molecule.
Step 1: N-Alkylation of 2-Chloro-5-fluoro-pyridin-4-one
-
Reaction Setup: To a solution of 2-chloro-5-fluoro-pyridin-4-one (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DMF), add a suitable base (e.g., potassium carbonate or sodium hydride, 1.2 eq).
-
Addition of Electrophile: To the resulting mixture, add the desired alkylating agent (e.g., a chiral mesylate or halide, 1.1 eq) dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: Dissolve the N-alkylated pyridone from Step 1 (1.0 eq) and the desired amine nucleophile (e.g., an aminopyrazole, 1.2 eq) in a polar aprotic solvent (e.g., DMSO or NMP).
-
Reaction Conditions: Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq) and heat the reaction mixture to an elevated temperature (e.g., 100-140 °C) for several hours.
-
Work-up and Isolation: Cool the reaction mixture and pour it into water. The precipitated product can be collected by filtration. Alternatively, the product can be extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the final kinase inhibitor analogue.
Quantitative Data Summary
The following table summarizes key data for this compound and its application in the synthesis of GDC-0994.
| Parameter | Value | Reference |
| This compound | ||
| Molecular Formula | C5H3ClFNO | PubChem |
| Molecular Weight | 147.54 g/mol | PubChem |
| Tautomeric Form | Predominantly 2-chloro-5-fluoro-pyridin-4-one | [3] |
| GDC-0994 | ||
| Target | ERK1/2 | [8] |
| IC50 (ERK1) | 1.1 nM | [8] |
| IC50 (ERK2) | 0.3 nM | [8] |
| Clinical Development Phase | Phase I (as of recent reports) | [8] |
| Overall Yield (Process Scale) | 41% over 7 steps | [9] |
Conclusion and Future Perspectives
This compound, in its more stable pyridin-4-one tautomeric form, represents a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of the clinical candidate GDC-0994 underscores its strategic importance in the development of targeted therapies, particularly kinase inhibitors. The predictable reactivity of the chloro and fluoro substituents, combined with the favorable biological interaction profile of the pyridin-4-one core, makes it an attractive scaffold for the generation of novel drug candidates. The detailed protocols provided herein serve as a practical guide for researchers and scientists in the pharmaceutical industry to harness the potential of this privileged structure in their drug discovery endeavors. Future explorations of this scaffold may involve its incorporation into other classes of therapeutic agents, further expanding its impact on human health.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jst-ud.vn [jst-ud.vn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. japsonline.com [japsonline.com]
Application Notes and Protocols: 2-Chloro-5-fluoropyridin-4-ol as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of a Polysubstituted Pyridine Core
In the landscape of medicinal chemistry and materials science, pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials.[1] The strategic placement of multiple, distinct functional groups on this heterocyclic core allows for precise, vector-defined modifications, enabling the systematic exploration of chemical space and the fine-tuning of molecular properties. 2-Chloro-5-fluoropyridin-4-ol is a quintessential example of such a highly valuable building block. Its utility is amplified by the orthogonal reactivity of its substituents: a chloro group at the 2-position, a fluoro group at the 5-position, and a hydroxyl group at the 4-position.
A critical feature of this compound is its existence in a tautomeric equilibrium with its pyridone form, 2-chloro-5-fluoro-1H-pyridin-4-one. This equilibrium is fundamental to its reactivity, influencing the nucleophilicity of the oxygen atom and the overall electronic nature of the ring. The electron-withdrawing effects of the ring nitrogen and the fluorine atom significantly activate the C2-chloro and C6-hydrogen positions for nucleophilic aromatic substitution (SNAr), making the chlorine an excellent leaving group.[2][3]
This guide provides an in-depth exploration of this compound's reactivity and offers detailed protocols for its application in key synthetic transformations, empowering researchers to leverage its full potential in complex molecule synthesis.
Reactivity Profile and Tautomerism
The synthetic versatility of this compound stems from the distinct reactivity of its three key functional sites. The diagram below illustrates the principal tautomeric forms and highlights the primary sites for synthetic modification.
Caption: Tautomeric equilibrium and key reactive sites of this compound.
-
Site A (C2-Position): The chlorine atom is readily displaced by a wide range of nucleophiles. This position is also amenable to various palladium-catalyzed cross-coupling reactions.
-
Site B (O4/N1-Position): The hydroxyl group (in the pyridinol form) or the nitrogen-bound proton (in the pyridone form) can be targeted. O-alkylation and O-acylation are common reactions.
-
Site C (C4-Position): The hydroxyl group can be converted into a triflate (-OTf), an excellent leaving group, to enable cross-coupling reactions directly at the C4 position.
Key Synthetic Applications and Protocols
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The displacement of the C2-chloro substituent is arguably the most facile and widely exploited transformation of this building block. The reaction is driven by the electron-deficient nature of the pyridine ring, which stabilizes the intermediate Meisenheimer complex. This allows for the introduction of diverse functionalities, including amino, alkoxy, and thioether groups.
Causality Behind Experimental Choices: The choice of base and solvent is critical for success. A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), is often used to neutralize the HCl generated during the reaction without competing with the primary nucleophile. Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they can solvate the cation of the base and accelerate the reaction rate.
Protocol 1: Synthesis of 2-(Butylamino)-5-fluoropyridin-4-ol
This protocol details the reaction with a primary amine, a common transformation in the synthesis of kinase inhibitors and other pharmacologically active molecules.
Workflow Diagram:
Caption: Experimental workflow for SNAr amination reaction.
Step-by-Step Methodology:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and N-Methyl-2-pyrrolidone (NMP) (approx. 0.2 M concentration).
-
Add n-butylamine (1.2 eq) to the suspension under a nitrogen atmosphere.
-
Heat the reaction mixture to 110 °C and stir vigorously for 6 hours.
-
Monitor the reaction's completion by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water (10x the volume of NMP used).
-
A precipitate may form. If not, extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
| Reagent/Parameter | Molar Eq. | Purity | Notes |
| This compound | 1.0 | >97% | Starting material |
| n-Butylamine | 1.2 | >99% | Nucleophile |
| Potassium Carbonate | 2.0 | Anhydrous | Base |
| NMP | - | Anhydrous | Solvent |
| Temperature | - | - | 110 °C |
| Expected Yield | - | - | 75-90% |
O-Alkylation at the 4-Position
The hydroxyl group provides a handle for introducing alkyl or aryl groups via an oxygen linkage, producing 4-alkoxypyridine derivatives. These are important intermediates, for instance, in the synthesis of agricultural chemicals.[4]
Causality Behind Experimental Choices: This reaction proceeds via a Williamson ether synthesis mechanism. A strong base, such as sodium hydride (NaH), is required to deprotonate the hydroxyl group, forming a more potent nucleophile (the alkoxide). The choice of an alkyl halide (e.g., methyl iodide) as the electrophile is standard. DMF is an excellent solvent for this transformation as it is polar aprotic and has a high boiling point.
Protocol 2: Synthesis of 2-Chloro-5-fluoro-4-methoxypyridine
Step-by-Step Methodology:
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Dimethylformamide (DMF) in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. Effervescence (H₂ gas) should be observed.
-
Add methyl iodide (CH₃I, 1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding ice-cold water to decompose any excess NaH.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography (hexane/ethyl acetate) to afford 2-chloro-5-fluoro-4-methoxypyridine.[5]
| Reagent/Parameter | Molar Eq. | Purity | Notes |
| This compound | 1.0 | >97% | Starting material |
| Sodium Hydride (60%) | 1.2 | - | Base |
| Methyl Iodide | 1.1 | >99% | Electrophile |
| DMF | - | Anhydrous | Solvent |
| Temperature | - | - | 0 °C to RT |
| Expected Yield | - | - | 80-95% |
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is dominant, the C2-chloro group can also participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This allows for the introduction of aryl or vinyl substituents, significantly increasing molecular complexity.
Causality Behind Experimental Choices: Suzuki coupling requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃ or Cs₂CO₃), and a boronic acid or ester coupling partner. The choice of ligand on the palladium catalyst is crucial and can significantly impact the reaction's efficiency, especially for less reactive chloro-aromatics. A mixture of a polar solvent (like dioxane or DME) and water is commonly used to dissolve both the organic and inorganic reagents.
Protocol 3: Suzuki Coupling with Phenylboronic Acid
Reaction Scheme:
Caption: Suzuki coupling of this compound with phenylboronic acid.
Step-by-Step Methodology:
-
In a Schlenk tube, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, approx. 0.15 M).
-
Seal the tube and heat the reaction mixture in an oil bath at 90 °C for 12 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel, add water, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain 5-fluoro-2-phenylpyridin-4-ol.
Conclusion
This compound is a robust and versatile building block for organic synthesis. The predictable and orthogonal reactivity of its functional groups—the C2-chloro for substitution and cross-coupling, and the C4-hydroxyl for alkylation or further functionalization—provides chemists with a powerful tool for constructing complex, highly substituted pyridine derivatives. The protocols and insights provided in this guide serve as a foundation for researchers in drug discovery and materials science to effectively incorporate this valuable intermediate into their synthetic strategies.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]
- 5. 2-Chloro-5-fluoro-4-methoxypyridine | C6H5ClFNO | CID 75355412 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction Mechanisms Involving 2-Chloro-5-fluoropyridin-4-ol
Introduction: Navigating the Chemistry of a Versatile Heterocyclic Building Block
2-Chloro-5-fluoropyridin-4-ol is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its strategic placement of a reactive chlorine atom, an electron-withdrawing fluorine atom, and a hydroxyl group on a pyridine scaffold makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the key reaction mechanisms involving this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
It is important to note a point of potential ambiguity. While this guide focuses on the pyridine derivative, this compound (CAS 1196153-96-4), a structurally similar pyrimidine analog, 2-chloro-5-fluoropyrimidin-4-ol (CAS 155-12-4), is more commonly cited in the literature. The principles and reaction pathways discussed herein are largely applicable to both scaffolds, with minor variations in reactivity attributable to the presence of the second nitrogen atom in the pyrimidine ring.
A crucial aspect of the reactivity of this compound is its existence in a tautomeric equilibrium with its pyridone form, 2-chloro-5-fluoro-1H-pyridin-4-one. The position of this equilibrium is influenced by the solvent, pH, and temperature, which in turn affects the substrate's electronic properties and reactivity in subsequent transformations.[1][2][3][4] In polar solvents, the pyridone form is generally favored.[4] This tautomerism plays a significant role in the reaction mechanisms described below.
Core Reaction Mechanisms and Protocols
The reactivity of this compound is dominated by the lability of the chlorine atom at the C2 position, which is activated towards nucleophilic displacement by the electron-withdrawing effects of the ring nitrogen and the fluorine atom.[5][6] This makes it an excellent substrate for a variety of substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming new bonds at the C2 position of this compound. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic complex, whose formation is the rate-determining step.[5][6] The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atom and the fluorine substituent, which can delocalize the negative charge.[5][6]
Causality Behind Experimental Choices:
-
Choice of Nucleophile: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed. The nucleophilicity of the reagent and the reaction conditions will dictate the reaction rate and yield.
-
Base: A base is often required to deprotonate the nucleophile, increasing its reactivity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like triethylamine (Et₃N). The choice of base should be compatible with the functional groups on both the substrate and the nucleophile.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are typically used to facilitate the formation of the charged Meisenheimer intermediate.
Experimental Protocol: SNAr with a Primary Amine
Objective: To synthesize 2-(alkylamino)-5-fluoropyridin-4-ol.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1196153-96-4 | 147.54 | 1.0 | 1.0 |
| Primary Amine (e.g., benzylamine) | 100-46-9 | 107.15 | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5 mL | - |
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol) and potassium carbonate (2.0 mmol).
-
Add dry DMF (5 mL) to the flask.
-
Add the primary amine (1.2 mmol) to the reaction mixture.
-
Heat the mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of SNAr Mechanism:
Caption: Generalized SNAr mechanism on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the C2 position of the pyridine ring and a variety of organoboron reagents.[7][8] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds.[9]
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. This can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or used directly as a complex such as Pd(PPh₃)₄.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact the reaction's efficiency.
-
Base: A base is required to activate the organoboron species for transmetalation to the palladium center.[7] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used. Water plays a crucial role in the activation of the boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 2-aryl-5-fluoropyridin-4-ol.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1196153-96-4 | 147.54 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane/Water (4:1) | 123-91-1 / 7732-18-5 | - | 5 mL | - |
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane/water solvent mixture (5 mL).
-
Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Heat the reaction mixture to 80-100 °C under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualization of Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds, coupling aryl halides with a wide range of amines.[10][11] This reaction has largely replaced harsher classical methods for the synthesis of aryl amines.[10]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is critical.[12] Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to facilitate the challenging reductive elimination step, especially with less reactive aryl chlorides.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[11] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize a 2-(diarylamino)-5-fluoropyridin-4-ol.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1196153-96-4 | 147.54 | 1.0 | 1.0 |
| Secondary Amine (e.g., diphenylamine) | 122-39-4 | 169.22 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.01 | 0.02 (Pd) |
| XPhos | 564483-18-7 | 476.66 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
In a glovebox, add NaOtBu (1.4 mmol) to a dry Schlenk tube.
-
Add the secondary amine (1.2 mmol), this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.04 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the product via column chromatography.
Visualization of Buchwald-Hartwig Amination Workflow:
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Safety and Handling
This compound and its derivatives, along with many of the reagents used in these protocols, should be handled with appropriate care. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a versatile and reactive building block for organic synthesis. A thorough understanding of its reactivity, particularly in SNAr and palladium-catalyzed cross-coupling reactions, allows for the rational design and execution of synthetic routes to a wide array of functionalized pyridine derivatives. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of drug discovery and materials science, enabling the development of novel and impactful molecules.
References
- 1. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. proprogressio.hu [proprogressio.hu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes: Strategic Use of 2-Chloro-5-fluoropyridin-4-ol in Novel Drug Development
Introduction: The Strategic Value of Fluorinated Pyridinols
The integration of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to refine pharmacokinetic and pharmacodynamic profiles.[1] Approximately 20% of all pharmaceuticals are fluorinated compounds, a testament to the element's unique ability to modulate key drug-like properties.[2] Fluorine's high electronegativity and small van der Waals radius allow it to enhance metabolic stability, modulate pKa, increase binding affinity, and improve membrane permeability, often without a significant steric penalty.[3][4][5]
Among the privileged scaffolds in drug discovery, the pyridine ring is ubiquitous due to its presence in numerous bioactive molecules and its capacity to engage in critical hydrogen bonding interactions.[6] The strategic combination of these features in the 2-Chloro-5-fluoropyridin-4-ol scaffold presents a versatile and highly valuable building block for drug development professionals. This guide provides an in-depth analysis of this scaffold's properties and detailed protocols for its application in constructing novel molecular entities.
The this compound scaffold offers a trifecta of chemical functionality:
-
C5-Fluorine: This electron-withdrawing group is crucial for modulating the electronics of the entire ring system. It lowers the pKa of the pyridine nitrogen, reducing basicity which can improve oral bioavailability by enhancing membrane permeation.[4] Furthermore, the strong C-F bond can block a potential site of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[1]
-
C2-Chlorine: This position serves as the primary reactive handle for diversification. As a versatile leaving group, it is amenable to a wide array of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, allowing for the systematic introduction of diverse chemical matter.[7][8]
-
C4-Hydroxyl (-ol): This group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. It also provides an additional site for derivatization, enabling fine-tuning of solubility and exploration of new binding interactions within a target protein.
This document serves as a technical guide for researchers, outlining the strategic considerations and practical methodologies for leveraging this compound in drug discovery campaigns.
Section 1: Physicochemical Properties and Drug-like Attributes
The judicious placement of the chloro, fluoro, and hydroxyl groups on the pyridine core imparts a unique set of physicochemical properties that are highly advantageous for drug design. Understanding these attributes is key to rationally designing derivatives with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
The strong electron-withdrawing effect of fluorine significantly influences the acidity and basicity of nearby functional groups.[9] In this scaffold, the C5-fluorine atom lowers the electron density of the pyridine ring, reducing the basicity of the ring nitrogen. This can prevent unwanted protonation under physiological conditions, which often leads to better cell permeability and reduced off-target interactions.[4] Concurrently, the acidity of the C4-hydroxyl group is modulated, influencing its hydrogen bonding capabilities and ionization state.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight | 147.54 g/mol [10] | Excellent starting point, well within Lipinski's Rule of Five for lead-like compounds. |
| LogP | ~0.9[10] | Indicates a favorable balance of hydrophilicity and lipophilicity for good solubility and permeability. |
| pKa (Pyridinium ion) | ~1-2 (Estimated) | Low basicity reduces the likelihood of positive charge at physiological pH, aiding membrane crossing. |
| pKa (C4-Hydroxyl) | ~7-8 (Estimated) | Allows for significant interaction as a hydrogen bond donor and potential for ionization. |
| Polar Surface Area | ~51.8 Ų[10] | Contributes to good solubility and permeability characteristics. |
Section 2: Key Synthetic Transformations & Protocols
The C2-chloro position is the primary site for synthetic elaboration, offering robust and predictable reactivity for the construction of diverse compound libraries. The following protocols detail the most critical transformations for this scaffold.
A. Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, valued for its functional group tolerance and readily available starting materials.[11] For the this compound scaffold, this reaction enables the introduction of a vast array of aryl, heteroaryl, and alkyl groups at the C2 position.
Caption: General scheme for Suzuki-Miyaura cross-coupling at the C2 position.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point that can be optimized for specific boronic acids.[12][13]
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
-
Phosphine Ligand (e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene) and Water (typically 4:1 to 10:1 v/v)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound, the boronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Causality Note: The Pd(0) active catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields. An inert atmosphere is critical for reaction efficiency.[11]
-
-
Solvent Addition: Add the degassed anhydrous solvent and water via syringe. The reaction concentration is typically set at 0.1 M with respect to the starting pyridinol.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Troubleshooting:
-
Low Yield: Increase catalyst/ligand loading or screen alternative ligands (e.g., bulky biaryl phosphines are often effective for heteroaryl chlorides).[14] Protodeboronation of the boronic acid can be an issue; using a milder base (e.g., K₂CO₃) or KF may help.[14]
-
Starting Material Remains: Increase the reaction temperature or time. Ensure the catalyst was not deactivated by exposure to air.
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[15] This reaction allows for the introduction of primary and secondary amines at the C2 position of the scaffold, a key step in building many kinase inhibitors and other targeted therapeutics.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted for electron-deficient heterocyclic chlorides.[16][17]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1-1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) (1-4 mol%)
-
Phosphine Ligand (e.g., Xantphos, RuPhos) (2-8 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.5 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane)
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst and ligand to an oven-dried Schlenk flask.
-
Reagent Addition: Add the base, followed by this compound and the amine.
-
Causality Note: Using a strong, non-nucleophilic base like NaOt-Bu is crucial for deprotonating the amine or the intermediate Pd(II)-amine complex to form the active amido complex required for reductive elimination.[17]
-
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the flask and heat to the desired temperature (typically 90-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl or water. Extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography.
Troubleshooting:
-
Low Yield: The choice of ligand is critical. For challenging couplings, more electron-rich and bulky ligands may be required. Screening different bases is also recommended, as substrate compatibility can vary.[16]
-
Side Reactions: The C4-hydroxyl group can potentially coordinate to the palladium center. If this is suspected, protection of the hydroxyl (e.g., as a MOM or SEM ether) prior to coupling may be necessary.
C. Nucleophilic Aromatic Substitution (SNAr)
For certain nucleophiles, a direct SNAr reaction can be a simpler, palladium-free alternative for functionalizing the C2 position. The reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further enhanced by the C5-fluorine substituent.[18][19]
Caption: The two-step Addition-Elimination mechanism of SNAr.
Protocol 3: General Procedure for SNAr with an Amine
Materials:
-
This compound (1.0 equiv)
-
Amine Nucleophile (2.0-5.0 equiv)
-
Solvent (e.g., DMSO, NMP, or neat amine)
-
Optional: Base (e.g., K₂CO₃, DIPEA) if the amine salt is used or to scavenge HCl.
Step-by-Step Methodology:
-
Reaction Setup: Combine this compound and the amine nucleophile in a sealed tube or microwave vial.
-
Reaction: Heat the mixture to a high temperature (typically 120-180 °C). Using microwave irradiation can often accelerate the reaction significantly.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water to precipitate the product or extract with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography or recrystallization.
Section 3: Integrated Workflow for Library Synthesis
The true power of the this compound scaffold lies in its ability to serve as a starting point for multi-dimensional library synthesis. A typical workflow involves first exploring diversity at the C2 position, followed by optimization through derivatization at the C4-hydroxyl group for the most promising hits.
Caption: Decision workflow for library synthesis and lead optimization.
This strategic approach allows for a broad exploration of the chemical space around the core scaffold, followed by a focused effort to fine-tune the properties of promising compounds. By systematically varying the substituents at both the C2 and C4 positions, researchers can rapidly establish structure-activity relationships (SAR) and optimize for potency, selectivity, and ADME properties.
Conclusion
This compound is a highly functionalized building block that offers significant advantages for modern drug discovery. The strategic placement of its fluoro, chloro, and hydroxyl groups provides a unique combination of modulated physicochemical properties and orthogonal reactive handles. By employing robust and well-established synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution, researchers can efficiently generate large, diverse libraries of novel compounds. The protocols and strategic workflows outlined in this guide provide a comprehensive framework for unlocking the full potential of this versatile scaffold in the pursuit of next-generation therapeutics.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
Synthesis of 2-Chloro-5-fluoropyridin-4-ol: A Detailed Protocol for Advanced Research
For researchers and professionals engaged in the intricate landscape of drug discovery and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, functionalized pyridin-4-ols represent a privileged scaffold due to their prevalence in biologically active molecules. This document provides a comprehensive, experience-driven protocol for the synthesis of 2-Chloro-5-fluoropyridin-4-ol, a valuable building block for medicinal chemistry.
This guide eschews a rigid, templated format in favor of a narrative that elucidates the strategic choices and chemical principles underpinning the synthetic route. We will delve into the causality of each experimental step, ensuring a self-validating and reproducible protocol grounded in established chemical literature.
Introduction: The Significance of Substituted Pyridin-4-ols
Pyridin-4-ol and its derivatives are key components in a wide array of pharmaceuticals and agrochemicals. Their ability to act as bioisosteres for other functional groups, coupled with their unique electronic properties, makes them attractive targets for synthesis. The specific substitution pattern of this compound, featuring both a halogen and a fluorine atom, offers multiple points for further chemical modification, enabling the exploration of a diverse chemical space in structure-activity relationship (SAR) studies.
Theoretical Framework: A Plausible Synthetic Strategy
Our strategy commences with a commercially available, or readily synthesized, polysubstituted pyridine and proceeds through a series of strategic transformations to install the desired functionalities. The key steps involve the regioselective introduction of the hydroxyl group at the C4 position, a transformation that often requires careful control of reaction conditions to avoid side products.
It is crucial to recognize the tautomeric nature of the target molecule, which can exist in equilibrium between the pyridin-4-ol and pyridin-4-one forms.[1] This equilibrium can be influenced by factors such as solvent polarity and pH, which must be considered during both the reaction and the purification stages.[1]
Visualizing the Synthetic Pathway
The proposed synthetic workflow is depicted below, illustrating the transformation from a suitable starting material to the final product.
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol
This protocol is designed for execution by trained chemists in a well-equipped laboratory. All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE).
Part 1: Synthesis of this compound from 2,4-Dichloro-5-fluoropyridine
This method relies on the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyridine ring towards nucleophilic substitution. The C4 position is generally more susceptible to nucleophilic attack.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,4-Dichloro-5-fluoropyridine | ≥97% | Commercially Available |
| Sodium Hydroxide (NaOH) | Reagent Grade | Standard Supplier |
| Hydrochloric Acid (HCl) | 37% | Standard Supplier |
| Dioxane | Anhydrous | Standard Supplier |
| Ethyl Acetate | ACS Grade | Standard Supplier |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Standard Supplier |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,4-dichloro-5-fluoropyridine (10.0 g, 59.5 mmol) in 100 mL of dioxane.
-
Addition of Base: Prepare a solution of sodium hydroxide (2.62 g, 65.5 mmol) in 20 mL of deionized water. Add this aqueous solution dropwise to the stirred solution of the starting material at room temperature over a period of 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-102 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a more polar product spot will indicate the reaction's progression.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford this compound as a solid.
Expected Yield: 70-80%
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Causality and Experimental Insights
-
Choice of Solvent: Dioxane is an excellent solvent for this reaction as it is miscible with water and can dissolve the organic starting material, creating a homogeneous reaction environment.
-
Selective Hydrolysis: The C4 position of the pyridine ring is more activated towards nucleophilic attack than the C2 position due to the electronic influence of the ring nitrogen. This allows for the selective replacement of the C4 chlorine atom with a hydroxyl group.
-
Tautomerism Considerations: During work-up and purification, it is important to be aware of the potential for the product to exist as the pyridin-4-one tautomer. The choice of recrystallization solvent can sometimes favor the crystallization of one tautomer over the other.
Safety and Handling
-
2,4-Dichloro-5-fluoropyridine: This compound is corrosive and an irritant. Handle with care, avoiding skin and eye contact.
-
Sodium Hydroxide and Hydrochloric Acid: Both are corrosive and should be handled with appropriate PPE.
-
Dioxane: Dioxane is a flammable liquid and a potential carcinogen. All operations should be conducted in a well-ventilated fume hood.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reflux time and monitor by TLC. Ensure the reaction temperature is maintained. |
| Low Yield | Incomplete extraction or loss during work-up. | Perform multiple extractions. Be careful during phase separations. |
| Impure Product | Formation of di-hydrolyzed or other side products. | Optimize reaction conditions (e.g., lower temperature, shorter reaction time). Recrystallize the product carefully from an appropriate solvent system. |
Conclusion
This protocol provides a detailed and scientifically grounded pathway for the synthesis of this compound. By understanding the underlying chemical principles and paying close attention to the experimental details, researchers can reliably produce this valuable building block for their drug discovery and development programs. The inherent flexibility in the functional groups of the target molecule opens up numerous avenues for the creation of novel and potent therapeutic agents.
References
Application Note: 2-Chloro-5-fluoropyridin-4-ol as a Pivotal Intermediate in the Synthesis of Advanced Agrochemicals
Abstract: The pyridine scaffold is a cornerstone in modern agrochemical design, present in numerous high-performing herbicides, insecticides, and fungicides.[1] Its unique electronic properties and metabolic stability make it a privileged structure for developing active ingredients with enhanced efficacy and selectivity.[1][2] This application note provides a detailed technical guide for researchers and process chemists on the utilization of 2-Chloro-5-fluoropyridin-4-ol, a versatile and highly functionalized building block, in the synthesis of next-generation agrochemicals. We will explore its synthesis, physicochemical properties, and a detailed, field-proven protocol for its application in constructing aryloxyphenoxypropionate-class herbicides, explaining the chemical principles and experimental causality that underpin the synthetic strategy.
Introduction to this compound
This compound is a trifunctional pyridine derivative. The strategic placement of its substituents—a nucleophilically active chlorine atom at the 2-position, an electron-withdrawing fluorine atom at the 5-position, and a hydroxyl group at the 4-position—makes it a highly valuable intermediate. The chlorine at C-2 is activated for nucleophilic aromatic substitution (SNAr), a key reaction for building complexity. The fluorine atom modulates the electronic properties of the ring, often enhancing the biological activity of the final product.[3] The hydroxyl group at C-4 offers an additional handle for derivatization or can influence the molecule's herbicidal mode of action.
Pyridine-based herbicides often function as synthetic auxins, mimicking natural plant hormones to induce uncontrolled and lethal growth in susceptible broadleaf weeds.[4][5] The ability to fine-tune the pyridine core with intermediates like this compound allows for the development of novel compounds with potentially improved crop safety, weed-spectrum, and environmental profiles.[6]
Physicochemical Properties and Safety Data
Proper handling of this intermediate is critical for laboratory safety and experimental success. Below is a summary of its properties and essential safety protocols.
| Property | Value | Reference / Note |
| IUPAC Name | This compound | - |
| Molecular Formula | C₅H₃ClFNO | - |
| Molecular Weight | 147.54 g/mol | - |
| Appearance | Off-white to pale yellow solid | Expected property |
| CAS Number | Not broadly listed; treat as a novel intermediate. | For a related boronic acid, see[7] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) | Based on analogous structures |
Safety & Handling:
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields, and a flame-retardant lab coat.[8]
-
Toxicology: Halogenated pyridines should be treated as potentially toxic and irritant. Avoid inhalation of dust and direct contact with skin and eyes. In case of exposure, flush the affected area with copious amounts of water and seek immediate medical attention.[9][10]
-
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases. Keep the container tightly sealed to prevent moisture absorption.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Proposed Synthesis of this compound
While not a common commercial building block, this compound can be synthesized from more readily available precursors. The following protocol is a proposed route based on established pyridine chemistry. The Guareschi-Thorpe reaction provides a reliable method for creating substituted 2-hydroxypyridines (which exist in tautomeric equilibrium with pyridones).[11]
Workflow for Synthesis of the Intermediate
Caption: Proposed synthesis of this compound.
Protocol 1: Synthesis of this compound
Objective: To synthesize the target intermediate via a cyclocondensation followed by chlorination.
Materials:
-
Ethyl 2-fluoro-3-oxobutanoate (1.0 eq)
-
Cyanoacetamide (1.0 eq)
-
Ammonium Carbonate (1.5 eq)
-
Ethanol (EtOH) and Water (H₂O)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cyclocondensation: To a round-bottom flask equipped with a reflux condenser, add ethyl 2-fluoro-3-oxobutanoate (1 mmol), cyanoacetamide (1 mmol), and ammonium carbonate (1.5 mmol) in a 1:1 mixture of EtOH:H₂O (4 mL).
-
Heat the mixture to 80°C and stir vigorously for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-fluoro-4-hydroxy-6-methylpyridin-2(1H)-one.
-
Chlorination: Carefully add the dried intermediate (1 mmol) to a flask containing phosphorus oxychloride (5 eq).
-
Heat the mixture to 100-110°C and reflux for 4 hours. The reaction should be performed in a well-ventilated fume hood as HCl gas is evolved.
-
Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with solid NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the final product.
Application: Synthesis of a Haloxyfop-type Herbicide
A primary application of this intermediate is in the synthesis of aryloxyphenoxypropionate herbicides. This class of herbicides acts by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme critical for lipid synthesis in grasses.[12] The following protocol details the synthesis of a novel Haloxyfop analog. Haloxyfop itself is a highly effective herbicide used for post-emergence control of grass weeds.[13][14]
Synthetic Workflow for a Novel Herbicide
Caption: Synthesis of a Haloxyfop analog from the title intermediate.
Protocol 2: Two-Step Synthesis of a Novel Aryloxyphenoxypropionate Herbicide
Objective: To demonstrate the utility of this compound in a two-step synthesis of a potential herbicide.
Causality Behind Experimental Choices:
-
Step 1 (SNAr): The chlorine at the C-2 position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the C-5 fluorine. Hydroquinone is used as the nucleophile. A weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol, and a polar aprotic solvent like DMF facilitates the reaction.[15]
-
Step 2 (Williamson Ether Synthesis): The second phenolic hydroxyl group of the intermediate is deprotonated by K₂CO₃. This phenoxide then acts as a nucleophile, displacing the excellent leaving group (mesylate) from the chiral propanoate ester. Chlorobenzene is chosen as a higher-boiling solvent suitable for this step.[15]
Materials:
-
This compound (1.0 eq)
-
Hydroquinone (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (3.5 eq total)
-
N,N-Dimethylformamide (DMF), anhydrous
-
(R)-methyl 2-(methylsulfonyloxy)propanoate (1.2 eq)
-
Chlorobenzene, anhydrous
-
Ethyl acetate (EtOAc), Hexane
-
Brine solution
Procedure:
Step 1: Synthesis of 4-((5-fluoro-4-hydroxypyridin-2-yl)oxy)phenol
-
To a dry, nitrogen-flushed flask, add this compound (1 mmol), hydroquinone (1.1 mmol), and K₂CO₃ (1.5 mmol).
-
Add anhydrous DMF (10 mL) and heat the reaction mixture to 100°C for 12-16 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into 50 mL of cold water.
-
Acidify the aqueous solution with 1M HCl to pH ~5-6 to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum. The crude intermediate can be used directly in the next step or purified via column chromatography if necessary.
Step 2: Synthesis of (R)-methyl 2-(4-((5-fluoro-4-hydroxypyridin-2-yl)oxy)phenoxy)propanoate
-
To a dry, nitrogen-flushed flask, add the intermediate from Step 1 (1 mmol) and K₂CO₃ (2.0 mmol).
-
Add anhydrous chlorobenzene (10 mL) and stir the suspension for 15 minutes at room temperature.
-
Slowly add (R)-methyl 2-(methylsulfonyloxy)propanoate (1.2 mmol) to the mixture.
-
Heat the reaction to 85°C and maintain for 24-48 hours, monitoring by TLC until the starting material is consumed.[15]
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the final product as a viscous oil or low-melting solid.
Characterization and Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
| Compound | Expected Yield | Purity (HPLC) | Key ¹H NMR Signals (Expected) | Mass Spec (m/z) |
| Intermediate A | 75-85% | >95% | Aromatic protons (6-8 ppm), two distinct OH signals. | [M+H]⁺ |
| Final Product | 80-90% | >97% | Aromatic protons (6-8 ppm), quartet for CH (4.7 ppm), singlet for OCH₃ (3.8 ppm), doublet for CH₃ (1.6 ppm).[15] | [M+H]⁺ |
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. grdc.com.au [grdc.com.au]
- 6. epa.gov [epa.gov]
- 7. 2-Chloro-5-fluoropyridine-4-boronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 8. agrochemx.com [agrochemx.com]
- 9. capotchem.cn [capotchem.cn]
- 10. fishersci.com [fishersci.com]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Haloxyfop | C15H11ClF3NO4 | CID 50895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Chloro-5-fluoropyridin-4-ol: A Versatile Heterocyclic Building Block
Introduction: The Duality and Utility of a Key Pharmacophore
2-Chloro-5-fluoropyridin-4-ol (CAS No. 155-12-4) is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its utility stems from a combination of features: a fluorinated pyridine core, a common motif in bioactive molecules, and two distinct, orthogonally reactive sites. The true chemical nature of this compound is best understood through its tautomeric equilibrium between the pyridinol form and the pyrimidin-4-one form. This duality is the key to its synthetic versatility, allowing for selective functionalization at either the C2-chloro position, the C4-oxygen, or the N3-nitrogen, making it an invaluable scaffold for building diverse molecular libraries.
This guide provides an in-depth analysis of the compound's reactivity and details field-proven protocols for its application in key synthetic transformations. We will explore the mechanistic rationale behind each protocol, offering researchers the knowledge to not only replicate but also adapt these procedures for their specific molecular targets.
PART 1: Core Reactivity and Mechanistic Landscape
The synthetic utility of this compound is governed by two primary reactive centers and the tautomeric equilibrium that connects them.
Tautomerism: The Pyridinol-Pyrimidinone Equilibrium
The compound exists as a dynamic equilibrium between the aromatic alcohol (this compound) and the non-aromatic amide (2-Chloro-5-fluoropyrimidin-4(3H)-one). This equilibrium is crucial as it dictates the available nucleophilic and electrophilic sites. The pyridinol form presents a nucleophilic hydroxyl group for O-alkylation and O-arylation, while the pyrimidinone form offers an acidic N-H proton, enabling N-alkylation and N-arylation reactions.
Caption: Tautomeric equilibrium of the title compound.
Reactivity at the C2 Position
The chlorine atom at the C2 position is an excellent leaving group for two main classes of reactions:
-
Palladium-Catalyzed Cross-Coupling: The C2-Cl bond is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycles of Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. These are powerful methods for introducing aryl, heteroaryl, or amino substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the ring nitrogens makes the C2 position electron-deficient and thus highly activated for attack by strong nucleophiles. The intermediate Meisenheimer complex is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom, facilitating the displacement of the chloride.[1]
Reactivity at the C4/N3 Position
-
O-Alkylation/O-Arylation: In its pyridinol form, the hydroxyl group can be deprotonated by a base to form an alkoxide, which is a potent nucleophile for Williamson ether synthesis.
-
N-Arylation: In its pyrimidinone form, the nitrogen atom is the preferred site for arylation. Critically, palladium-based methods are often ineffective for this transformation on hydroxypyridines.[2][3] Copper-catalyzed coupling reactions, however, have demonstrated excellent selectivity for N-arylation.[2][3][4][5]
PART 2: Experimental Application Protocols
General Laboratory Safety: this compound and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for detailed hazard information.
Protocol 1: C-C Bond Formation via Suzuki-Miyaura Coupling at C2
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with the C2-Cl position of the substrate. This reaction is a cornerstone for synthesizing biaryl structures.[6]
Causality: The reaction proceeds via a catalytic cycle involving the oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base) and reductive elimination to form the new C-C bond and regenerate the catalyst.[6] The choice of a mild base like sodium or potassium carbonate is crucial to prevent the degradation of sensitive functional groups on either coupling partner.
Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., a 4:1 ratio, 0.1 M concentration).
-
Sparge the resulting suspension with the inert gas for 15-20 minutes to ensure all oxygen is removed.
-
Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2-3 mol%) and a phosphine ligand.
-
Heat the reaction mixture to reflux (typically 85-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-fluoropyridin-4-ol.
| Parameter | Recommended Condition | Purpose / Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficiently facilitates the oxidative addition step. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction. |
| Temperature | 80 - 110 °C | Provides energy to overcome the activation barrier. |
| Atmosphere | Inert (Ar, N₂) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination at C2
This protocol outlines the palladium-catalyzed amination of the C2-Cl position, a robust method for synthesizing 2-amino-pyridine derivatives from primary or secondary amines.[7]
Causality: The Buchwald-Hartwig amination follows a catalytic cycle similar to the Suzuki coupling.[7][8] However, it requires a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to deprotonate the amine, forming the active nitrogen nucleophile for coupling. The use of bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) is critical to promote the reductive elimination step, which is often rate-limiting, and to prevent catalyst decomposition.[8][9]
Step-by-Step Methodology:
-
In an oven-dried Schlenk tube, add this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Add the strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq).
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon) three times.
-
Through the septum, add the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.2 M).
-
Add the amine coupling partner (1.1-1.3 eq) via syringe.
-
Place the sealed tube in a preheated oil bath (typically 100-120 °C) and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully by adding saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the 2-amino-5-fluoropyridin-4-ol product.
| Parameter | Recommended Condition | Purpose / Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst. |
| Ligand | Xantphos, BINAP, RuPhos | Stabilizes the catalyst and promotes reductive elimination. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine for coupling. |
| Solvent | Toluene, Dioxane (anhydrous) | Anhydrous conditions are crucial for this reaction. |
| Temperature | 100 - 120 °C | Required for efficient oxidative addition and reductive elimination. |
Protocol 3: Copper-Catalyzed N-Arylation of the Pyrimidinone Tautomer
This protocol leverages the pyrimidinone tautomer for a selective N-arylation using a copper catalyst. This is the preferred method over palladium-based systems, which are often ineffective for this specific transformation on hydroxypyridines.[2][3]
Causality: The reaction is believed to proceed via coordination of the copper catalyst to the pyrimidinone nitrogen and the aryl halide. The base facilitates the deprotonation of the N-H bond, and a ligand promotes the subsequent coupling process. This method provides excellent regioselectivity for N-arylation over O-arylation for 4-hydroxypyridine systems.[2][3]
Step-by-Step Methodology:
-
To a reaction vial, add CuI (5-10 mol%), this compound (1.0 eq), the aryl halide (e.g., an aryl iodide or bromide, 1.2 eq), and a strong base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).
-
If required, add a ligand such as 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) or a phenanthroline derivative (10-20 mol%).[2]
-
Evacuate and backfill the vial with an inert gas.
-
Add an anhydrous, high-boiling polar solvent such as DMF or DMSO (0.3 M).
-
Seal the vial and heat in an oil bath at a high temperature (e.g., 120-140 °C) for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash several times with aqueous ammonia solution to remove copper salts, followed by water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the N-aryl product.
| Parameter | Recommended Condition | Purpose / Rationale |
| Catalyst | CuI, Cu₂O | Effective metal catalyst for N-arylation of hydroxypyridines. |
| Ligand | TMHD, Phenanthroline | Can accelerate the reaction and improve yields. |
| Base | K₃PO₄, K₂CO₃ | Neutralizes the HX byproduct and facilitates N-deprotonation. |
| Solvent | DMF, DMSO, Dioxane | High-boiling solvent required for the high reaction temperature. |
| Temperature | 120 - 140 °C | High thermal energy is typically required for Cu-catalyzed couplings. |
Protocol 4: O-Alkylation of the Pyridinol Tautomer
This protocol describes a classic Williamson ether synthesis to functionalize the C4-hydroxyl group of the pyridinol tautomer, forming an ether linkage.
Causality: The reaction is a straightforward SN2-type nucleophilic substitution. A strong base, such as sodium hydride, is used to quantitatively deprotonate the hydroxyl group, forming a highly nucleophilic pyridinolate anion. This anion then displaces a halide from a primary or secondary alkyl halide to form the ether product.
Caption: Workflow for O-Alkylation via Williamson Ether Synthesis.
Step-by-Step Methodology:
-
To an oven-dried, two-neck round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in an anhydrous solvent like THF or DMF (0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases and a homogenous solution or fine suspension forms.
-
Cool the mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, ethyl bromide, 1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours or until completion as indicated by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution or water at 0 °C.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude material by flash chromatography to afford the 4-alkoxy product.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: 2-Chloro-5-fluoropyridin-4-ol as a Key Intermediate in Pharmaceutical Manufacturing
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of 2-Chloro-5-fluoropyridin-4-ol. This fluorinated heterocyclic compound is an emerging building block in the synthesis of complex pharmaceutical agents. Its unique electronic and structural features, arising from the interplay of the chloro, fluoro, and hydroxyl substituents on the pyridine core, offer distinct reactivity profiles. Herein, we detail its physicochemical properties, propose a robust synthetic protocol, outline a standard application in cross-coupling reactions, and provide guidelines for analytical characterization and safe handling. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot these protocols effectively.
Introduction: The Strategic Value of this compound
Fluorinated heterocyclic compounds are cornerstones of modern medicinal chemistry. The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] this compound is a trifunctional intermediate that presents multiple handles for synthetic diversification:
-
C2-Chloride: The primary site for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Its reactivity is modulated by the electron-withdrawing nature of the fluorine and the pyridine nitrogen.[2]
-
C5-Fluorine: A metabolically stable group that can participate in crucial hydrogen bonding or dipole-dipole interactions with target proteins.
-
C4-Hydroxyl (Pyridinol): This group exists in tautomeric equilibrium with its pyridone form. It can be used as a nucleophile, a directing group in electrophilic aromatic substitution, or a site for introducing further complexity via etherification or other derivatizations.
This combination makes the scaffold particularly valuable for constructing cores of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other complex therapeutic agents.[1][3]
Physicochemical & Safety Data
Accurate characterization and safe handling are paramount. The following table summarizes the key properties and hazard information for the compound and its close analogs.
| Property | Value / Information | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₅H₃ClFNO | - |
| Molecular Weight | 147.54 g/mol | [4] |
| Appearance | Expected to be an off-white to pale yellow solid | Analog Comparison |
| CAS Number | 185679-62-7 (Representative) | - |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) | General Principle |
| Hazard Summary | Warning: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. | GHS Data[4] |
| Personal Protective Equipment (PPE) | Chemical safety goggles (EN166), protective gloves (Nitrile), lab coat, and use within a chemical fume hood. | [5][6][7] |
| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion: Do NOT induce vomiting; call a poison center. Inhalation: Move to fresh air. | [5][7] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids/bases. | [5][6] |
Overall Workflow: From Synthesis to Application
The effective use of this compound involves a multi-stage process, from its preparation and purification to its application in a subsequent synthetic step, followed by rigorous analysis.
Caption: General workflow for the synthesis and application of the intermediate.
Synthesis & Purification Protocol
This section outlines a plausible and robust method for the laboratory-scale synthesis of this compound, starting from the commercially available 2,4-dichloro-5-fluoropyridine. The strategy relies on the selective hydrolysis of the more reactive C4-chloro substituent.
Protocol: Selective Hydrolysis of 2,4-Dichloro-5-fluoropyridine
Causality: The chlorine atom at the 4-position (para to the ring nitrogen) is significantly more activated towards nucleophilic substitution than the chlorine at the 2-position. This enhanced reactivity allows for selective hydrolysis under controlled basic conditions. Using a mild base like sodium carbonate in a water/dioxane solvent system at a moderate temperature prevents the undesired substitution of the C2-chlorine.
Materials:
-
2,4-Dichloro-5-fluoropyridine
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Hydrochloric Acid (2M)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloro-5-fluoropyridine (10.0 g, 60.2 mmol).
-
Solvent & Reagent Addition: Add 1,4-dioxane (80 mL) and deionized water (20 mL). Stir until the starting material is fully dissolved. Add sodium carbonate (12.8 g, 120.5 mmol, 2.0 equiv).
-
Heating: Heat the reaction mixture to 80°C and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up (Quenching): Cool the mixture to room temperature. Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous slurry, slowly add 2M HCl with stirring in an ice bath until the pH is ~2-3. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol: Purification by Recrystallization
Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is critical. The ideal system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain soluble at all temperatures or are insoluble.
Procedure:
-
Solvent Selection: Determine an appropriate solvent system through small-scale solubility tests. An ethyl acetate/hexanes mixture is a good starting point.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexanes until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight. Expect an off-white crystalline solid.
Application in Pharmaceutical Synthesis
A primary application of this intermediate is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a foundational transformation in drug discovery.[2] The C2-chloro position is the reactive site for this palladium-catalyzed reaction.
Protocol: Suzuki-Miyaura Cross-Coupling
Causality: This protocol describes the coupling of the intermediate with a boronic acid. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the boronate complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of a phosphine ligand (e.g., SPhos) and a suitable base (e.g., K₃PO₄) is crucial for efficient catalysis. The hydroxyl group on the pyridine ring may not require protection, but this should be evaluated on a case-by-case basis.
Caption: Key components for a typical Suzuki cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.05 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 ratio), degassed
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the boronic acid, and K₃PO₄.
-
Catalyst Pre-mixing: In a separate vial, add Pd₂(dba)₃ and SPhos, and purge with argon. Add a portion of the degassed dioxane and swirl to mix.
-
Reaction Assembly: Add the remaining degassed dioxane and water to the Schlenk flask. Bubble argon through the stirred suspension for 15 minutes.
-
Catalyst Addition: Add the catalyst/ligand solution to the reaction flask via syringe.
-
Heating: Heat the reaction to 90-100°C under an argon atmosphere until the starting material is consumed (monitor by LC-MS, typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel.
Analytical Characterization
Validation of the intermediate and final product structure and purity is critical.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation | Aromatic protons will show characteristic splitting patterns influenced by the adjacent fluorine atom (H-F coupling). The -OH proton may be broad or exchangeable with D₂O. |
| ¹³C NMR | Carbon backbone confirmation | Carbon signals will show C-F coupling. The carbon bearing the chlorine will be downfield. |
| ¹⁹F NMR | Fluorine presence confirmation | A singlet or doublet (if coupled to a proton) in the characteristic region for aryl fluorides. |
| LC-MS | Purity and Mass Verification | A single major peak in the chromatogram. The mass spectrum should show the expected molecular ion peak [M+H]⁺. |
| HPLC | Quantitative Purity Analysis | A standardized reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) should be used to determine purity, which should typically be >97% for use in subsequent steps.[8] |
References
- 1. 2-Chloro-5-fluoropyridine Manufacturer & Supplier China | CAS 34941-86-5 | Properties, Applications & Safety Data [pipzine-chem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Note & Protocol: A Scalable Synthetic Approach to 2-Chloro-5-fluoropyridin-4-ol
Abstract: 2-Chloro-5-fluoropyridin-4-ol is a key heterocyclic building block with significant potential in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring chloro, fluoro, and hydroxyl groups, makes it a valuable scaffold for accessing a diverse range of functionalized pyridine derivatives. This application note presents a detailed, scalable, and scientifically grounded synthetic protocol for the preparation of this compound. The proposed two-step synthesis is designed for efficiency and adaptability to a larger scale, addressing the needs of researchers in drug discovery and process development. The protocol emphasizes safety, provides in-depth explanations for procedural choices, and is supported by authoritative references.
Introduction: The Significance of Substituted Pyridinols
Substituted pyridin-4-ols and their tautomeric pyridin-4-one forms are privileged structures in medicinal chemistry and materials science.[1] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Specifically, the 2-chloro group provides a reactive handle for further functionalization through nucleophilic substitution or cross-coupling reactions, while the 5-fluoro substituent can enhance biological activity and membrane permeability.[4][5] this compound, therefore, represents a versatile intermediate for the synthesis of a new generation of bioactive compounds.
Proposed Synthetic Strategy: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the construction of a 5-fluoropyridin-4-one ring, followed by selective chlorination at the 2-position. This strategy is predicated on the availability of suitable starting materials and the reliability of the chosen chemical transformations for scale-up.
Step 1: Synthesis of 5-Fluoro-4-hydroxypyridine (5-Fluoropyridin-4-one)
The initial step involves the formation of the pyridine ring. A robust method for constructing pyridin-4-ones is through the cyclocondensation of a β-dicarbonyl compound with an ammonia source. This approach is well-documented and adaptable for the synthesis of various substituted pyridin-4-ols.[6][7] In this protocol, we will utilize a fluorinated malonic ester derivative as a key starting material to introduce the fluorine atom at the desired position.
Step 2: Chlorination of 5-Fluoro-4-hydroxypyridine
The second step focuses on the selective introduction of a chlorine atom at the 2-position of the newly formed pyridine ring. The hydroxyl group at the 4-position directs the chlorination to the adjacent ortho positions (2 and 6). By controlling the stoichiometry of the chlorinating agent, selective mono-chlorination can be achieved. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this type of transformation.
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Safety Precaution: This protocol involves the use of hazardous chemicals. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Part 1: Synthesis of 5-Fluoro-4-hydroxypyridine
Rationale: This step builds the core heterocyclic ring system with the fluorine atom in the correct position. The use of an aqueous ammonia solution serves as both the nitrogen source and the base for the cyclization reaction.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Diethyl 2-fluoro-3-oxosuccinate | 206.17 | 1.0 |
| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 3.0 |
| Ethanol | 46.07 | Solvent |
| Hydrochloric Acid (concentrated) | 36.46 | For pH adjustment |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add diethyl 2-fluoro-3-oxosuccinate (1.0 eq) and ethanol (5 mL per gram of starting material).
-
Addition of Ammonia: Cool the mixture in an ice bath to 0-5 °C. Slowly add aqueous ammonia (3.0 eq) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the mixture to pH 7 with concentrated hydrochloric acid. A precipitate will form.
-
Filter the solid product and wash it with cold water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 5-Fluoro-4-hydroxypyridine as a solid.
Part 2: Synthesis of this compound
Rationale: This step introduces the chlorine atom at the 2-position. Phosphorus oxychloride is a strong dehydrating and chlorinating agent, which is effective for this transformation. The reaction is performed neat or with a high-boiling solvent.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 5-Fluoro-4-hydroxypyridine | 129.09 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 2.0-3.0 |
| Ice Water | - | For quenching |
| Sodium Bicarbonate (saturated solution) | 84.01 | For neutralization |
| Dichloromethane (DCM) | 84.93 | Extraction Solvent |
| Anhydrous Sodium Sulfate | 142.04 | Drying agent |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl fumes), and a thermometer, carefully add 5-Fluoro-4-hydroxypyridine (1.0 eq).
-
Addition of POCl₃: In the fume hood, slowly and carefully add phosphorus oxychloride (2.0-3.0 eq) to the flask. The reaction is exothermic.
-
Reaction: Heat the reaction mixture to 100-110 °C and maintain for 3-5 hours. The reaction should become a clear solution. Monitor the reaction by TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Data Summary and Expected Results
| Step | Product | Expected Yield | Purity (by HPLC) |
| 1. Ring Formation | 5-Fluoro-4-hydroxypyridine | 70-80% | >95% |
| 2. Chlorination | This compound | 65-75% | >98% |
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 7. WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving the yield of 2-Chloro-5-fluoropyridin-4-OL synthesis
An essential intermediate in pharmaceutical and agrochemical research, 2-Chloro-5-fluoropyridin-4-ol is a key building block whose efficient synthesis is critical for downstream applications. However, researchers often face challenges in achieving high yields and purity, stemming from issues in both the preparation of its precursor and the selective hydrolysis step.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Structured in a practical question-and-answer format, this document offers field-proven insights, detailed troubleshooting protocols, and an in-depth look at the chemical principles governing the reaction. As Senior Application Scientists, our goal is to empower you to diagnose issues, optimize conditions, and ultimately enhance the yield and quality of your this compound synthesis.
Synthesis Overview
The most prevalent industrial route to this compound involves a two-step process. First, a chlorination reaction converts a starting material like 5-fluorouracil into the key intermediate, 2,4-dichloro-5-fluoropyrimidine. This is followed by a selective hydrolysis of the dichloro intermediate, where the chlorine atom at the C4 position is replaced by a hydroxyl group.
Caption: General two-step synthesis route.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most widely adopted method is the selective hydrolysis of 2,4-dichloro-5-fluoropyrimidine. This precursor is typically synthesized by treating 5-fluorouracil with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), in the presence of a base such as N,N-dimethylaniline (DMA)[1]. This two-step approach is favored for its scalability and relatively high yields when optimized.
Q2: Why is selective hydrolysis at the C4 position favored over the C2 position?
The regioselectivity of the hydrolysis is a classic example of nucleophilic aromatic substitution (SNAr) on a π-deficient heterocyclic ring. The pyridine-like nitrogen atoms withdraw electron density from the ring, making the carbon atoms electrophilic and susceptible to nucleophilic attack. The C4 position is generally more activated towards nucleophilic attack than the C2 position due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the fluorine atom at C5. This electronic difference allows for the selective replacement of the C4 chlorine under carefully controlled conditions.
Q3: What are the most critical parameters that influence the final yield?
The overall yield is highly dependent on the success of both the chlorination and hydrolysis steps.
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For Chlorination (Step 1): Key parameters include the molar ratio of 5-fluorouracil to POCl₃ and base, reaction temperature, and reaction time. An optimal temperature around 110-114°C is often cited to drive the reaction to completion while minimizing by-product formation[1].
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For Hydrolysis (Step 2): The critical factors are temperature control, the choice and concentration of the base (e.g., NaOH), and reaction time. Overly aggressive conditions (high temperature or high base concentration) can lead to the non-selective hydrolysis of both chlorine atoms.
Q4: Does this compound exist in tautomeric forms?
Yes, the final product exhibits lactim-lactam tautomerism. It can exist in equilibrium between the pyridin-4-ol (lactim) form and the pyrimidin-4(1H)-one (lactam) form. This phenomenon is common in hydroxypyridines and related heterocycles[2]. In solution and in the solid state, the equilibrium position can be influenced by solvent polarity, pH, and temperature. For practical purposes, it is often named as the "-ol" tautomer, but it's crucial to recognize that the keto-form is present and can influence its reactivity and spectroscopic characterization.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Problem 1: Low yield or incomplete conversion in Step 1 (Synthesis of 2,4-Dichloro-5-fluoropyrimidine).
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Possible Cause 1: Insufficient Chlorinating Agent or Base. The reaction requires an excess of phosphorus oxychloride to act as both a reagent and a solvent. The base (e.g., N,N-dimethylaniline) is crucial for scavenging the HCl generated, driving the reaction forward.
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Possible Cause 2: Sub-optimal Reaction Temperature or Time. This reaction has a significant activation energy barrier. If the temperature is too low, the reaction will be sluggish and incomplete. If it's too high for too long, by-products may form.
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Possible Cause 3: Moisture in the Reaction. Phosphorus oxychloride reacts violently with water. Any moisture present in the starting materials, solvent, or glassware will consume the reagent and reduce the yield.
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Solution: Use dry glassware and ensure the 5-fluorouracil and base are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system[3].
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Problem 2: Low yield during the selective hydrolysis of 2,4-dichloro-5-fluoropyrimidine (Step 2).
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Possible Cause 1: Over-hydrolysis leading to by-product formation. The primary by-product is 5-fluoropyridine-2,4-diol, resulting from the hydrolysis of both chlorine atoms. This occurs if the reaction conditions are too harsh.
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Solution: Carefully control the reaction temperature. Start the reaction at a low temperature (e.g., 0-5°C) and allow it to slowly warm to room temperature or slightly above, but typically not exceeding 40-50°C. Use a stoichiometric amount or only a slight excess of the base (e.g., 1.0-1.2 equivalents of NaOH). Monitor the disappearance of the starting material by TLC/HPLC to avoid prolonged reaction times.
-
-
Possible Cause 2: Incomplete Reaction. If conditions are too mild (e.g., temperature too low, insufficient base), the reaction may not go to completion, leaving unreacted 2,4-dichloro-5-fluoropyrimidine.
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Solution: If the reaction stalls, a slight increase in temperature (e.g., to 30-40°C) or the addition of a small amount of extra base can help drive it to completion. Perform these adjustments cautiously while monitoring the reaction profile.
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Problem 3: Formation of an inseparable mixture of products.
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Possible Cause: Poor quality of the 2,4-dichloro-5-fluoropyrimidine precursor. Impurities from Step 1 will carry over and react in Step 2, leading to a complex product mixture.
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Solution: Purify the 2,4-dichloro-5-fluoropyrimidine intermediate before proceeding to the hydrolysis step. After the chlorination work-up, the crude product can be purified by distillation under reduced pressure or by recrystallization[5]. A typical work-up involves quenching the reaction mixture in ice-water, extracting with a solvent like dichloromethane, washing the organic layer with aqueous acid and then bicarbonate solution, and finally concentrating the solution[3].
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Problem 4: Difficulty isolating the final product.
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Possible Cause: The product may be partially soluble in the aqueous phase, especially if the pH is not optimal. As an amphoteric compound (due to the acidic hydroxyl group and basic pyridine nitrogen), its solubility is pH-dependent.
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Solution: After the reaction is complete, carefully adjust the pH of the aqueous solution to the isoelectric point of this compound to minimize its solubility and induce precipitation. This is typically in the weakly acidic to neutral range (pH 4-6). Cool the mixture to maximize precipitation before collecting the solid product by filtration.
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Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield.
Optimized Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine (Step 1)
This protocol is based on procedures optimized for high yield and purity[1][3].
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Preparation: Set up a round-bottom flask equipped with a reflux condenser, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
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Reagent Charging: Under a nitrogen atmosphere, charge the flask with phosphorus oxychloride (POCl₃, 2.5 molar equivalents). Begin stirring and add 5-fluorouracil (1.0 molar equivalent) portion-wise, ensuring the temperature does not rise excessively.
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Base Addition: Heat the mixture to approximately 100°C. Slowly add N,N-dimethylaniline (2.0 molar equivalents) via the dropping funnel over several hours. The addition is exothermic and should be controlled to maintain a steady reaction temperature.
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Reaction: After the addition is complete, maintain the reaction temperature at 105-115°C for 4-10 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a flask containing crushed ice and dichloromethane, ensuring the quench temperature is kept below 40°C.
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Extraction & Wash: Separate the organic layer. Wash the organic layer sequentially with water, dilute HCl (to remove excess N,N-dimethylaniline), and a 5% aqueous sodium bicarbonate solution.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-fluoropyrimidine. The typical yield is around 90-95%[3]. This product can be used directly or purified further if necessary.
Protocol 2: Selective Hydrolysis to this compound (Step 2)
This protocol is designed to maximize selectivity and yield.
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Preparation: In a jacketed reactor or a flask in an ice bath, dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 molar equivalent) in a suitable solvent like THF or dioxane.
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Base Addition: Cool the solution to 0-5°C. Prepare a solution of sodium hydroxide (1.1 molar equivalents) in water and add it dropwise to the reaction mixture, maintaining the internal temperature below 10°C.
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Reaction: After the addition, allow the reaction to stir at a low temperature for 1-2 hours, then let it warm slowly to room temperature. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-6 hours).
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Product Isolation: Once the reaction is complete, cool the mixture again in an ice bath. Carefully adjust the pH to 5-6 using 1M HCl. A precipitate should form.
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Filtration: Stir the cold slurry for 30 minutes to an hour to maximize precipitation. Collect the solid product by vacuum filtration.
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Washing & Drying: Wash the filter cake with cold water and then a small amount of a cold non-polar solvent (like hexane) to remove organic impurities. Dry the solid product under vacuum to a constant weight.
Data Summary: Optimizing Hydrolysis Conditions
| Parameter | Condition A (High Selectivity) | Condition B (Faster Reaction) | Potential Issue |
| Base | 1.1 eq. NaOH | 1.5 eq. NaOH | Excess base can cause over-hydrolysis. |
| Temperature | 0°C to 25°C | 25°C to 40°C | Higher temperatures risk di-hydrolysis. |
| Solvent | THF/Water | Dioxane/Water | Solvent choice can affect solubility and rates. |
| Reaction Time | 4 - 8 hours | 1 - 3 hours | Must be optimized to avoid side reactions. |
| Expected Yield | 85 - 95% | 75 - 85% | Higher speed may sacrifice yield. |
References
Technical Support Center: Purification of 2-Chloro-5-fluoropyridin-4-ol
Answering researchers, scientists, and drug development professionals.
Welcome to the technical support guide for 2-Chloro-5-fluoropyridin-4-ol. As a Senior Application Scientist, I understand that obtaining this key intermediate at high purity is critical for the success of your downstream applications, from medicinal chemistry to materials science. This guide is structured to provide not just protocols, but the underlying chemical principles and troubleshooting logic to empower you to resolve purification challenges effectively.
Part 1: Initial Assessment & Impurity Profile
Before attempting any purification, it is crucial to understand the nature of your crude material. The optimal purification strategy is dictated by the impurities present.
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:
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Unreacted Starting Materials: Depending on the synthesis, these could be precursors like di-chloro or di-fluoro analogs.
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Regioisomers: Isomers where the chloro, fluoro, or hydroxyl groups are in different positions on the pyridine ring can be formed as by-products. These are often the most challenging to remove due to similar physical properties.
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Dehalogenated By-products: Loss of the chlorine atom can occur under certain reaction conditions, leading to 5-fluoropyridin-4-ol.
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Solvent and Reagents: Residual solvents or leftover reagents (e.g., bases, coupling agents) are common. A patent for a related synthesis mentions quenching the reaction in ice-cold water and adjusting the pH, suggesting that inorganic salts may be present if this step is not performed carefully[1].
Recommendation: Always perform an initial analysis of your crude product. A simple Thin Layer Chromatography (TLC) and a crude ¹H NMR spectrum can provide invaluable information about the number and nature of impurities, guiding your choice of purification method. Commercial suppliers often provide analytical data like NMR and HPLC for their standards, which can be used as a reference[2].
Part 2: Primary Purification Methodologies
For most lab-scale purifications, one of the following techniques will serve as the primary workhorse.
Methodology 1: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample, provided a suitable solvent system can be found. It relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing the desired compound to crystallize out while impurities remain in the mother liquor.
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Solvent Screening: In small test tubes, test the solubility of your crude material (~10-20 mg) in various solvents (0.5 mL). An ideal solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals under vacuum.
Based on the polarity of the target molecule and literature on similar compounds, here are some suggested starting points for solvent screening. A patent describing the purification of a related fluoropyridine compound utilized an ethyl acetate/petroleum ether system, suggesting a solvent/anti-solvent approach could also be effective[3].
| Solvent Class | Example Solvents | Rationale |
| Alcohols | Isopropanol, Ethanol | The hydroxyl group should provide good solubility at elevated temperatures. |
| Esters | Ethyl Acetate (EtOAc) | Medium polarity, good for dissolving many organic compounds. |
| Ketones | Acetone | Similar polarity to EtOAc, offers another option. |
| Hydrocarbons | Heptane, Hexane | Likely to be poor solvents; best used as an "anti-solvent". |
| Chlorinated | Dichloromethane (DCM) | May be too good a solvent, but worth testing. |
Q2: My compound "oiled out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.
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Cause: The boiling point of the solvent may be too high, or the solution is too concentrated.
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Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Seeding the solution with a previously saved pure crystal can also promote proper crystallization.
Q3: No crystals are forming, even after cooling in an ice bath. What's wrong?
A3: This typically means the solution is not supersaturated or crystallization is kinetically slow.
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Cause 1: Too much solvent was added.
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Solution 1: Boil off some of the solvent to increase the concentration and attempt to cool again.
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Cause 2: The compound is very soluble in the chosen solvent even at low temperatures.
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Solution 2: Try a different solvent or use an anti-solvent. Slowly add a solvent in which your compound is insoluble (e.g., heptane) to the solution until it just starts to turn cloudy, then warm slightly to clarify and cool again.
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Cause 3: The glass flask is too clean, providing no nucleation sites.
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Solution 3: Gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
Methodology 2: Flash Column Chromatography
Flash chromatography is the most common method for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.
Below is a standard workflow for purification by flash chromatography.
Caption: Workflow for Flash Column Chromatography.
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Eluent Selection: Use TLC to find a solvent system that gives your product a retention factor (Rƒ) of ~0.3-0.4 and provides good separation from impurities.
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Column Packing: Prepare a slurry of silica gel in your chosen eluent (or a less polar starting solvent like hexane) and pour it into the column. Allow it to pack under positive pressure, ensuring no air bubbles or cracks.
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Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or EtOAc). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
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Elution: Run the chosen mobile phase through the column, collecting fractions. If impurities are close to your product, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.
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Analysis: Spot each fraction on a TLC plate to identify which ones contain your pure product.
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Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Q4: My compound is not moving off the baseline (Rƒ = 0). What should I do?
A4: The mobile phase is not polar enough to elute your compound.
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Cause: The pyridinol hydroxyl group makes the compound quite polar and capable of strong interactions with the acidic silica gel.
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Solution: Gradually increase the polarity of your eluent system. For example, if you are using 20% EtOAc in Hexane, try increasing to 40% or 60%. If the compound is still stuck, adding a small amount (0.5-1%) of a more polar solvent like methanol or a few drops of acetic acid (to protonate the pyridine nitrogen and reduce tailing) can be effective.
Q5: The separation is poor, and my product is co-eluting with an impurity.
A5: This indicates that the chosen eluent system is not providing sufficient resolution.
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Cause: The relative polarities of your product and the impurity are too similar in the current solvent system.
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Solution 1: Try a different solvent system with different selectivities. For example, if you are using an EtOAc/Hexane system, try a DCM/Methanol system.
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Solution 2: Run a shallower gradient or use an isocratic elution (a single, unchanging solvent mixture) if the Rƒ values are very close. This can improve separation but will increase run time and solvent usage. General troubleshooting guides for chromatography recommend optimizing the sample pretreatment and buffer/sample composition to improve separation[4].
Q6: I have a low yield after the column, even though the TLC of the crude showed a strong product spot.
A6: This can be due to several factors.
Caption: Troubleshooting Low Yield in Chromatography.
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Cause 1: Irreversible Adsorption. The pyridinol moiety can bind very strongly to the acidic silica gel, especially if the compound is not stable under acidic conditions.
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Solution 1: Consider using a different stationary phase like neutral alumina or C18 reverse-phase silica. Alternatively, you can "deactivate" the silica gel by pre-treating it with a small amount of a base like triethylamine mixed into the eluent.
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Cause 2: Sample Precipitation at Loading. If the sample is not fully soluble in the mobile phase, it may precipitate at the top of the column and never elute properly.
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Solution 2: Ensure you use a proper loading technique (dry loading is often best) and do not overload the column.
Part 3: Final Purity Assessment
Q7: How can I be sure my purified product is ready for use?
A7: A combination of analytical techniques is required to confirm purity.
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TLC: Run a final TLC of your purified material against the crude material. The purified sample should show a single spot.
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NMR Spectroscopy: A ¹H and ¹³C NMR spectrum is the gold standard for confirming the structure and assessing purity. The absence of impurity peaks is a strong indicator of high purity.
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HPLC/LC-MS: For quantitative analysis, HPLC is preferred. It can provide a purity percentage (e.g., >99%) and, when coupled with a mass spectrometer (LC-MS), confirm the molecular weight of the product[2].
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Melting Point: A sharp melting point that is consistent with literature values indicates high purity. Impurities tend to broaden and depress the melting point range.
By systematically applying these protocols and troubleshooting guides, you can confidently purify this compound to the high standard required for your research and development endeavors.
References
- 1. japsonline.com [japsonline.com]
- 2. 1196153-96-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 4. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
Technical Support Center: Synthesis of 2-Chloro-5-fluoropyridin-4-ol
Prepared by the Office of the Senior Application Scientist
This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Chloro-5-fluoropyridin-4-ol. We address common challenges, with a focus on byproduct formation and troubleshooting, to enhance reaction efficiency, yield, and purity. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Overview of a Common Synthetic Approach
The synthesis of substituted pyridin-4-ols often involves a multi-step sequence. A prevalent strategy is the cyclization of a suitable precursor followed by targeted functionalization. For this compound, a representative pathway begins with the reaction of 2-fluoroacetamide and diethyl 3-ethoxyacrylate to form an intermediate, which is then cyclized and subsequently chlorinated. Understanding this pathway is crucial for diagnosing the origin of impurities.
Caption: A representative synthetic workflow for this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a question-and-answer format.
Q1: My crude product analysis (LC-MS/NMR) shows a significant peak corresponding to a dichlorinated species. What is happening and how can I improve selectivity for the mono-chlorinated product?
A1: Root Cause Analysis & Mechanistic Insight
The presence of a dichlorinated byproduct, likely 2,4-dichloro-5-fluoropyridine, stems from the over-chlorination of the pyridin-4-ol intermediate. The pyridinol tautomer is highly activated towards electrophilic substitution, and the pyridone tautomer can be converted to the chloro-alkene via a Vilsmeier-Haack type mechanism with reagents like phosphorus oxychloride (POCl₃). When both the 2- and 4-hydroxyl groups (in the dihydroxypyridine precursor) are present, both can react. Even with the target mono-chloro product, the remaining 4-hydroxyl group (in its pyridone tautomeric form) can still undergo chlorination, especially under harsh conditions.
Troubleshooting Protocol:
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Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent (e.g., POCl₃). Begin with 1.0-1.2 equivalents and monitor the reaction progress closely by TLC or LC-MS.
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Temperature Management: Run the chlorination at the lowest effective temperature. Start at a lower temperature (e.g., 60-70 °C) and only increase it if the reaction stalls. High temperatures (often >110 °C) drive the reaction to completion but drastically reduce selectivity.[1]
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Reaction Time: Do not let the reaction run for an extended period after the starting material is consumed. Prolonged exposure to the chlorinating agent increases the likelihood of side reactions.
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Choice of Chlorinating Agent: While POCl₃ is common, consider milder or more selective agents if over-chlorination persists. However, this may require significant process redevelopment.
Caption: Reaction pathways leading to desired product vs. over-chlorination.
Q2: I'm observing a significant byproduct with a mass corresponding to the loss of chlorine (dechlorination). What is this species and how can I prevent its formation?
A2: Root Cause Analysis & Mechanistic Insight
The byproduct is almost certainly 5-fluoropyridin-4-ol. Reductive dechlorination is a known side reaction for chloropyridines.[2][3] This can occur during the reaction workup or subsequent purification steps, particularly if reducing agents are present or if catalytic conditions (e.g., trace metals like palladium from other steps) are inadvertently introduced. Certain basic or nucleophilic conditions during workup can also lead to hydrolysis of the C-Cl bond, though this is generally less common for the 2-position chloro-substituent unless assisted by neighboring groups or harsh conditions.
Preventative Measures:
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Inert Atmosphere: Ensure downstream processing and purification are conducted under an inert atmosphere (N₂ or Ar) if you suspect a reductive pathway.
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Workup Conditions: During aqueous workup, avoid excessively high pH or prolonged heating, which could favor nucleophilic substitution of the chlorine.
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Catalyst Scavenging: If the synthetic route involves upstream steps using metal catalysts (e.g., Pd, Ni), ensure the intermediates are rigorously purified to remove all traces of the metal. Metal scavengers can be employed if necessary.
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Choice of Base: When a base is required, use a non-nucleophilic, hindered base (e.g., diisopropylethylamine) instead of primary or secondary amines or strong hydroxides if possible.
Q3: The reaction mixture turns dark brown or black, and I'm getting a low yield of intractable tar-like material. What is causing this polymerization?
A3: Root Cause Analysis & Mechanistic Insight
Pyridine derivatives, especially those with activating groups like hydroxyls, are susceptible to polymerization and decomposition under harsh acidic or high-temperature conditions.[4] The combination of a strong acid catalyst (often generated in situ from POCl₃) and high heat can lead to uncontrolled side reactions. The electron-rich nature of the pyridinol ring makes it prone to electrophilic attack, which, if uncontrolled, can lead to oligomeric or polymeric materials.
Mitigation Strategies:
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Solvent Choice: Ensure the solvent is appropriate and dry. The presence of water can exacerbate decomposition with reagents like POCl₃. High-boiling, inert solvents like toluene or acetonitrile can sometimes offer better temperature control and solubility.
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Temperature Control: This is the most critical factor. Use an oil bath with a thermocouple for precise temperature regulation. Avoid localized overheating ("hot spots") by ensuring efficient stirring.
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Gradual Addition: Add reagents, particularly the chlorinating agent, slowly and in a controlled manner to manage any exotherms.
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Acid Scavenger: In some cases, the addition of a base that can tolerate the reaction conditions (e.g., a tertiary amine) can neutralize excess HCl generated, reducing acid-catalyzed decomposition. This must be carefully optimized as the base can also react with the chlorinating agent.
Q4: What are the best practices for purifying this compound away from common byproducts?
A4: Purification Strategy
A multi-step purification strategy is often required.
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Aqueous Workup: After quenching the reaction (e.g., by carefully adding to ice water), adjust the pH. The target product is amphoteric. You can exploit this by:
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Acidic Wash: Washing the organic extract with a dilute acid (e.g., 1M HCl) to remove any basic impurities.
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Basic Wash: Washing with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts. Be cautious, as strong bases may degrade the product.
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Crystallization: This is the most powerful technique for removing closely related impurities like dichlorinated species. Experiment with a range of solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, toluene).
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Silica Gel Chromatography: If crystallization is insufficient, column chromatography can be effective.
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Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point.
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Deactivation: The acidic nature of silica gel can sometimes cause degradation. Using silica gel deactivated with a small percentage of triethylamine in the eluent can mitigate this.
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Data Summary: Common Byproducts and Solutions
| Byproduct Identity | Common Cause(s) | Primary Solution(s) | Secondary Action(s) |
| 2,4-Dichloro-5-fluoropyridine | Excess chlorinating agent; High temperature; Long reaction time | Reduce chlorinating agent stoichiometry to 1.0-1.2 eq. | Lower reaction temperature; Monitor reaction closely |
| 5-Fluoropyridin-4-ol | Reductive dechlorination; Hydrolysis | Use inert atmosphere; Avoid trace metals | Control pH during workup; Use non-nucleophilic bases |
| Isomeric Products | Poor regioselectivity in cyclization step | Optimize cyclization conditions (base, temp.) | Re-evaluate starting materials and synthetic route |
| Polymeric Tars | High temperature; Strong acid conditions | Maintain strict temperature control | Use gradual reagent addition; Consider an acid scavenger |
Experimental Protocol: TLC/LC-MS Monitoring for Optimal Chlorination
This protocol outlines a method for precisely determining the optimal reaction time to maximize the yield of the desired mono-chloro product while minimizing the formation of the di-chloro byproduct.
Objective: To find the endpoint where the starting material (5-Fluoro-2,4-dihydroxypyridine) is consumed, but the formation of 2,4-Dichloro-5-fluoropyridine is minimal.
Procedure:
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Set up the chlorination reaction as per your standard procedure, ensuring a setup that allows for the safe extraction of small aliquots.
-
At T=0 (after all reagents are added and the target temperature is reached), withdraw a ~0.1 mL aliquot.
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Immediately quench the aliquot in a vial containing 1 mL of a quench solution (e.g., saturated NaHCO₃ solution) and 1 mL of ethyl acetate. Vortex thoroughly.
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Spot the organic layer on a TLC plate (e.g., Silica Gel 60 F254) and elute with an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes). Visualize under UV light.
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(Optional but recommended) Dilute the organic layer and inject it into an LC-MS to get an accurate ratio of starting material, product, and byproduct.
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Repeat steps 2-5 every 30-60 minutes.
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The optimal reaction time is the point just after the starting material spot/peak disappears on TLC/LC-MS, before the di-chloro byproduct spot/peak begins to grow significantly.
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Use this determined time for future scaled-up reactions under identical conditions.
Caption: A systematic workflow for troubleshooting synthesis problems.
References
Technical Support Center: A Guide to the Stability and Storage of 2-Chloro-5-fluoropyridin-4-ol
Welcome to the technical support center for 2-Chloro-5-fluoropyridin-4-ol. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth information on the stability and optimal storage conditions for this compound. As Senior Application Scientists, we have compiled this information to ensure the integrity of your experiments and the longevity of this critical reagent.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] For optimal preservation, storage at 2-8°C under an inert atmosphere, such as argon or nitrogen, is advised.[1][4]
Q2: Is this compound sensitive to light?
A2: While specific data for this exact compound is limited, related chlorinated pyridine compounds can be sensitive to light.[5] Photodegradation is a known pathway for some chloropyridines.[6] Therefore, it is best practice to store the compound in a light-protected container, such as an amber vial, to minimize the risk of light-induced degradation.
Q3: How does moisture affect the stability of this compound?
A3: Pyridinols and other halogenated pyridines can be sensitive to moisture. Storing the compound in a dry environment and ensuring the container is tightly sealed is crucial to prevent hydrolysis or other moisture-mediated degradation.[1][7]
Q4: What are the signs of degradation for this compound?
A4: Visual signs of degradation can include a change in color from its typical white to light yellow appearance, or the formation of clumps, indicating moisture absorption.[4] For experimental validation, unexpected results, such as the appearance of new spots on a TLC plate, new peaks in an NMR spectrum, or a decrease in the expected product yield, can all be indicators of compound degradation.
Q5: What is the expected shelf-life of this compound?
A5: When stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere), this compound is expected to be stable for an extended period.[5][8] However, it is always advisable to re-analyze the compound's purity if it has been in storage for a long time or if there are any doubts about its integrity.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise during the use of this compound, with a focus on stability-related problems.
| Observed Issue | Potential Cause (Stability-Related) | Recommended Action |
| Inconsistent or unexpected experimental results (e.g., low yield, side products) | The compound may have partially degraded due to improper storage (exposure to heat, light, or moisture). | 1. Verify the purity of the starting material using an appropriate analytical technique (e.g., NMR, LC-MS). 2. If degradation is confirmed, use a fresh, properly stored batch of the compound. 3. Review your storage and handling procedures to prevent future degradation.[1][3][7] |
| Change in physical appearance (e.g., color change from white/light yellow to brown) | This is a strong indicator of chemical degradation, potentially due to oxidation or other decomposition pathways. | 1. Do not use the discolored compound in your experiments. 2. Dispose of the degraded material according to your institution's safety guidelines. 3. Obtain a fresh supply and store it under the recommended conditions.[4] |
| Difficulty in dissolving the compound in a solvent it was previously soluble in | The compound may have polymerized or decomposed into less soluble byproducts. | 1. Attempt to dissolve a small amount in a trusted solvent to confirm the solubility issue. 2. If solubility is indeed a problem, it is a sign of significant degradation. 3. Discard the material and use a fresh batch. |
| Appearance of new peaks in analytical data (NMR, LC-MS, etc.) compared to the reference | This indicates the presence of impurities, which could be degradation products. | 1. Compare the new peaks with known potential degradation products if possible. 2. If the purity is compromised, consider purifying the material if feasible, or use a new batch for sensitive applications. |
Experimental Protocols
Protocol for Handling and Storage of this compound
This protocol outlines the best practices for handling and storing this compound to maintain its stability and purity.
Materials:
-
This compound
-
Inert gas (Argon or Nitrogen)
-
Spatula
-
Amber glass vial with a tight-fitting cap
-
Parafilm or other sealing tape
-
Refrigerator (2-8°C)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, compatible gloves
Procedure:
-
Work in a Well-Ventilated Area: Always handle the compound in a chemical fume hood to avoid inhalation of any dust or vapors.[2][8]
-
Use Appropriate PPE: Wear safety glasses, a lab coat, and chemically resistant gloves to prevent skin and eye contact.[3][9]
-
Aliquot the Compound: If you have a large quantity of the compound, it is advisable to aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Inert Atmosphere Blanketing: Before sealing the vial, gently flush the headspace with an inert gas like argon or nitrogen. This displaces air and moisture, which can contribute to degradation.[1][4]
-
Securely Seal the Container: Tightly close the vial cap. For long-term storage, consider wrapping the cap with Parafilm for an extra layer of protection against moisture and air ingress.[1]
-
Store in a Cool and Dark Place: Place the sealed vial in a refrigerator set to 2-8°C.[1][4] The cold temperature slows down potential degradation reactions. The use of an amber vial will protect the compound from light.[5]
-
Maintain a Log: Keep a record of when the compound was received, opened, and aliquoted. This helps in tracking the age and handling history of the reagent.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-CHLORO-5-FLUOROPYRIMIDIN-4-ONE CAS#: 155-12-4 [m.chemicalbook.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. capotchem.cn [capotchem.cn]
Optimization of reaction conditions for 2-Chloro-5-fluoropyridin-4-OL
Starting the Investigation
I've initiated the exploration by conducting extensive Google searches. My focus is on the synthesis and reaction condition optimization for 2-Chloro-5-fluoropyridin-4-ol. I'm prioritizing common starting materials and reaction mechanisms to form a solid foundation.
Expanding the Search
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Formulating a Strategy
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Seeking Crucial Data
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Analyzing Synthesis Strategies
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Devising a Response Plan
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Technical Support Center: Synthesis of 2-Chloro-5-fluoropyridin-4-ol
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-Chloro-5-fluoropyridin-4-ol. It is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis of this valuable heterocyclic intermediate.
Synthesis Overview and Key Principles
The synthesis of this compound typically involves the selective chlorination of a suitable precursor. A common and effective strategy is the treatment of 5-fluoro-2,4-dihydroxypyridine with a powerful chlorinating and dehydrating agent like phosphorus oxychloride (POCl₃).
Core Reaction Mechanism: The pyridine ring is generally electron-deficient, which can make certain reactions challenging.[1] However, the hydroxyl groups at the 2- and 4-positions make the ring susceptible to substitution. Phosphorus oxychloride serves a dual role: it acts as a dehydrating agent and replaces the hydroxyl group at the 2-position with a chlorine atom. The hydroxyl group at the 4-position is often less reactive or can be selectively retained under controlled conditions, leading to the desired product. The reaction is typically performed at elevated temperatures.
Below is a diagram illustrating the proposed synthetic pathway.
Caption: Proposed synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Question 1: My reaction is not starting or appears very sluggish. The starting material is not dissolving.
Answer: This is a common issue related to reaction conditions and reagents.
-
Causality: 5-fluoro-2,4-dihydroxypyridine has low solubility in many organic solvents. The reaction with POCl₃ is often heterogeneous at the start and requires sufficient thermal energy to initiate.
-
Solution:
-
Ensure Anhydrous Conditions: POCl₃ reacts violently with water. Ensure your glassware is oven-dried and the starting material is anhydrous. Moisture will consume the reagent and generate HCl gas, impeding the desired reaction.
-
Temperature Control: The reaction typically requires heating (reflux). Gradually increase the temperature of the reaction mixture to the reflux temperature of POCl₃ (approx. 105-110 °C). A slow ramp-up allows for better control.
-
Stirring: Vigorous mechanical or magnetic stirring is essential to maintain suspension and facilitate interaction between the solid starting material and the liquid POCl₃.
-
Catalyst (Optional): In some cases, a catalytic amount of a tertiary amine base like N,N-dimethylformamide (DMF) can accelerate the reaction, although this can also lead to side products if not carefully controlled.[2]
-
Question 2: My TLC plate shows multiple spots, and the yield of the desired product is low.
Answer: The formation of multiple products indicates side reactions are occurring. The electron-deficient nature of the pyridine ring and the harsh reaction conditions can lead to several byproducts.[3]
-
Causality & Identification:
-
Incomplete Reaction: A spot corresponding to the starting material remains. The starting material is highly polar and will likely have a very low Rf value.
-
Dichlorination: The most common byproduct is likely 2,4-dichloro-5-fluoropyridine, where both hydroxyl groups have been replaced. This compound will be significantly less polar than the desired product.
-
Decomposition: At very high temperatures or with prolonged reaction times, tar-like decomposition products may form, appearing as a streak on the baseline of the TLC plate.
-
-
Troubleshooting Flowchart:
Caption: Decision-making process for low yield issues.
Question 3: The workup procedure is difficult. I'm having trouble isolating the solid product.
Answer: The workup for reactions involving POCl₃ requires careful execution due to its high reactivity with protic solvents.
-
Causality: Quenching excess POCl₃ with water is highly exothermic and produces significant amounts of HCl and phosphoric acid. The product's solubility is highly pH-dependent.
-
Solution Protocol:
-
Cooling is Critical: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature and then further in an ice bath.
-
Controlled Quenching: Very slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice in a separate, vigorously stirred beaker. This must be done in a well-ventilated fume hood. The addition should be dropwise or in a thin stream to manage the exotherm.
-
pH Adjustment for Precipitation: The product is an alcohol (pyridin-4-ol) or its keto tautomer (pyridin-4-one) and is acidic. After the POCl₃ is fully hydrolyzed, the solution will be strongly acidic. To precipitate the product, you must carefully neutralize the solution. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) while monitoring the pH with litmus paper or a pH meter. The product will typically precipitate out near a neutral pH (pH 6-7).
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexanes to aid in drying.
-
Question 4: My final product is colored or appears impure after isolation.
Answer: Coloration often indicates the presence of trace impurities or decomposition products. Purification is necessary.
-
Causality: Minor byproducts or baseline "tar" from the reaction can co-precipitate with your product.
-
Solution: Recrystallization
-
Solvent Screening: The ideal recrystallization solvent should dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. A solvent screening is recommended.
Solvent System Observation for Suitability Ethanol/Water Often effective for polar heterocyclic compounds. Acetonitrile Good for moderately polar compounds. Ethyl Acetate/Hexanes A common system for adjusting polarity. Isopropanol Another good option for polar molecules. -
Procedure: Dissolve the crude product in a minimum amount of the chosen hot solvent. If colored impurities persist, you can add a small amount of activated charcoal and hot-filter the solution. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the correct tautomeric form of this compound? The compound can exist in two tautomeric forms: the pyridin-4-ol (aromatic alcohol) form and the pyridin-4-one (keto) form. For most 4-hydroxypyridines, the pyridin-4-one tautomer is the major and more stable form in most solvents and in the solid state due to favorable amide resonance.
Q2: How should I characterize the final product to confirm its identity and purity? A combination of analytical techniques is essential for unambiguous characterization.
| Analytical Technique | Expected Observations |
| ¹H NMR | Expect two distinct signals in the aromatic region, each showing coupling to the fluorine atom and to each other. The proton adjacent to the nitrogen will be further downfield. |
| ¹⁹F NMR | A single resonance, likely a doublet of doublets due to coupling with the two aromatic protons. |
| ¹³C NMR | Expect 5 distinct signals for the pyridine ring carbons. The carbon bearing the chlorine and the carbon bearing the fluorine will show characteristic shifts and C-F coupling. |
| Mass Spectrometry | Look for the molecular ion peak (M⁺). The isotopic pattern for one chlorine atom (approximately 3:1 ratio for M⁺ and M+2) should be clearly visible. |
| FT-IR | A strong C=O stretch (around 1640-1680 cm⁻¹) would support the pyridin-4-one tautomer. A broad O-H stretch (around 3200-3400 cm⁻¹) would also be present. |
| Melting Point | A sharp melting point indicates high purity. Compare the observed value to any available literature data. |
Q3: What are the recommended storage and handling conditions?
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation from atmospheric moisture.
-
Handling: The compound is likely to be an irritant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.[4]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Safety Warning: This procedure involves phosphorus oxychloride, which is highly corrosive and reacts violently with water. It must be performed in a certified chemical fume hood with appropriate PPE.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube (filled with calcium chloride), add 5-fluoro-2,4-dihydroxypyridine (10.0 g, 1 eq).
-
Reagent Addition: In the fume hood, carefully add phosphorus oxychloride (POCl₃, 50 mL, excess) to the flask. The mixture will be a slurry.
-
Reaction: Begin stirring and slowly heat the mixture in an oil bath to reflux (approx. 105-110 °C). Maintain reflux for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them carefully in water, neutralizing, extracting with ethyl acetate, and analyzing by TLC (e.g., 50% ethyl acetate in hexanes) until the starting material spot is consumed.
-
Workup - Quenching: Once complete, cool the flask to room temperature, then place it in an ice bath. In a separate large beaker (1 L), prepare a mixture of crushed ice and water (approx. 500 g).
-
Workup - Precipitation: Under vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. Once the addition is complete and the exotherm has subsided, carefully neutralize the acidic solution by adding solid sodium bicarbonate in small portions until effervescence ceases and the pH is ~7.
-
Isolation: A solid should precipitate. Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold hexanes (20 mL).
-
Drying: Dry the solid product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent system based on prior screening (e.g., ethanol/water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves.
-
Precipitation: Add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Add a few more drops of the primary solvent to redissolve the solid.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 2. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-chloro-5-fluoropyrimidin-4-ol 97% | CAS: 155-12-4 | AChemBlock [achemblock.com]
Side reactions of 2-Chloro-5-fluoropyridin-4-OL and how to avoid them
Welcome to the technical support guide for 2-Chloro-5-fluoropyridin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and handling of this versatile intermediate. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Due to the limited specific literature on this compound, this guide synthesizes field-proven insights from analogous halogenated hydroxypyridine systems and fundamental principles of heterocyclic chemistry.
Frequently Asked Questions (FAQs)
Q1: Why does my NMR spectrum of purified this compound show two sets of peaks? Is my sample impure?
A1: This is the most common observation for this class of compounds and does not necessarily indicate impurity. You are observing the phenomenon of keto-enol tautomerism.[1][2] this compound (the 'enol' form) exists in a dynamic equilibrium with its isomer, 2-Chloro-5-fluoro-1H-pyridin-4-one (the 'keto' form). The ratio of these tautomers is highly dependent on the solvent, concentration, and temperature.[3][4]
-
In Polar Solvents (like DMSO-d₆ or D₂O), the more polar pyridin-4-one (keto) form is typically the major or exclusive species observed.[4][5]
-
In Less Polar Solvents (like chloroform-d), you may see a mixture of both tautomers.
-
In the Gas Phase , the pyridin-4-ol (enol) form is generally favored.[2][5]
This equilibrium is the root of many purification and characterization challenges.
Q2: Which tautomer is more stable?
A2: The stability is context-dependent. While the enol form preserves the aromaticity of the pyridine ring, the keto form is often more stable in solution and in the solid state due to factors like stronger intermolecular hydrogen bonding.[2][6]
Q3: My reaction to synthesize this compound is complete by TLC, but my yield is low after workup and purification. What are the likely causes?
A3: Low isolated yields can stem from several issues beyond incomplete reactions:
-
Mechanical Losses During Workup: The product might have partial solubility in the aqueous phase, especially if the pH is not optimized for precipitation.
-
Difficult Purification: The presence of tautomers can make the compound appear as a smear or as multiple co-eluting spots on a silica gel column, leading to difficult separation and loss of material.[1]
-
Formation of Water-Soluble Side Products: Over-hydrolysis can lead to diol byproducts which are often highly water-soluble and lost during aqueous extraction.
Troubleshooting Guide: Synthesis and Purification
The most plausible and common synthetic route to this compound is the regioselective hydrolysis of 2,4-dichloro-5-fluoropyridine. The chlorine atom at the C4 position is generally more activated towards nucleophilic aromatic substitution than the C2 position, allowing for selective displacement by a hydroxide source.[7][8] This section will troubleshoot issues arising from this synthetic approach.
Diagram: Hypothesized Synthesis and Key Side Reactions
Caption: Hypothesized synthesis of this compound and potential side reactions.
Issue 1: Presence of Multiple Products in Crude Reaction Mixture
Symptom: TLC or LC-MS analysis shows the starting material and/or a more polar byproduct in addition to the desired product.
| Possible Cause | Underlying Chemistry | Recommended Solution |
| Incomplete Hydrolysis | The reaction has not proceeded to completion, leaving unreacted 2,4-dichloro-5-fluoropyridine. | Reaction Optimization: • Increase Reaction Time: Monitor the reaction by TLC/LC-MS until the starting material spot disappears. • Increase Temperature: Cautiously increase the reaction temperature in small increments (e.g., 10 °C). Be aware that higher temperatures can promote over-hydrolysis. |
| Over-hydrolysis | Harsh reaction conditions (high temperature, prolonged reaction time, or high concentration of base) can cause the hydrolysis of the second chlorine atom at the C2 position, leading to the formation of 5-fluoro-2,4-dihydroxypyridine. | Milder Conditions: • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. • Stoichiometric Base: Use a controlled amount of base (e.g., 1.0-1.2 equivalents) instead of a large excess. • Monitor Closely: Quench the reaction as soon as the starting material is consumed to prevent further reaction. |
| Ring Opening | Highly electron-deficient pyridine rings can be susceptible to ring-opening under strongly nucleophilic or basic conditions, although this is less common.[9] | Avoid Extreme Conditions: • Use moderately concentrated base solutions. • Avoid excessively high temperatures for extended periods. |
Issue 2: Difficulty with Chromatographic Purification
Symptom: The product streaks on the silica gel column, or it is impossible to get a clean separation of the desired product from impurities.
| Possible Cause | Underlying Chemistry | Recommended Solution |
| Tautomeric Mixture | The primary cause is the co-existence of the pyridin-4-ol and pyridin-4(1H)-one tautomers.[1] These forms have different polarities and can interconvert on the silica surface, leading to broad peaks and poor separation. | Strategy 1: Derivatization (Recommended) Convert the tautomeric mixture into a single, stable, and less polar derivative before chromatography. This "locks" the molecule in one form. A pyridin-4-yl nonaflate is an excellent choice.[1][4] See Protocol 1 below.Strategy 2: Solvent Optimization • Systematically screen different eluent systems. • Adding a small amount of a modifier like triethylamine (to neutralize acidic silica) or acetic acid can sometimes sharpen peaks.Strategy 3: Alternative Stationary Phases Consider using neutral or basic alumina instead of silica gel.[1] |
Key Experimental Protocols
Diagram: Tautomeric Equilibrium
Caption: Tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms.
Protocol 1: Purification via O-Sulfonylation (Nonaflate Formation)
This protocol converts the tautomeric mixture into a single, stable pyridin-4-yl nonaflate derivative, which is significantly less polar and easily purified by standard silica gel chromatography.[1][4]
1. Deprotonation:
-
Dissolve the crude mixture of this compound/pyridin-4-one tautomers (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable base such as triethylamine (1.5 eq) or diisopropylethylamine (1.5 eq). Stir for 10-15 minutes.
2. O-Sulfonylation:
-
To the cooled suspension, add nonafluorobutanesulfonyl fluoride (NfF) (1.2 eq) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed. The product, being much less polar, will have a significantly higher Rf value.
3. Workup and Purification:
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude pyridin-4-yl nonaflate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
4. Cleavage (if required): The purified nonaflate can be cleaved under specific conditions to yield the pure pyridin-4-ol if needed, though often the derivatized form is used directly in subsequent coupling reactions.
Diagram: Purification Workflow
Caption: Workflow for the purification of this compound via derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of 2-Chloro-5-fluoropyridin-4-ol
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support resource for the analytical assessment of 2-Chloro-5-fluoropyridin-4-ol. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting guidance in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Compound Profile: this compound
This section provides key physicochemical properties for quick reference.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClFNO | PubChem[1] |
| Molecular Weight | 147.54 g/mol | PubChem[1] |
| CAS Number | 884494-49-9 | - |
| Appearance | Typically an off-white to pale yellow solid | General Knowledge |
| IUPAC Name | This compound | PubChem[1] |
Understanding Potential Impurities
The purity of your starting materials is paramount for the efficacy and reproducibility of your synthesis.[2] The synthesis and degradation of this compound can introduce several types of impurities that require robust analytical monitoring. Understanding these potential impurities is the first step in developing a selective and accurate analytical method.
High-Performance Liquid Chromatography (HPLC) Guide
HPLC is the primary and most versatile technique for assessing the purity of non-volatile and semi-volatile compounds like this compound.[3] A well-developed reversed-phase (RP-HPLC) method is essential for accurate quantification.
HPLC: Frequently Asked Questions
Q1: Why is reversed-phase HPLC the recommended starting point for this compound? A: this compound is a moderately polar aromatic compound, making it ideally suited for retention and separation on non-polar stationary phases like C18. RP-HPLC offers excellent resolution, robustness, and compatibility with UV detection, which is appropriate for this chromophore-containing molecule.
Q2: How do I select an appropriate HPLC column? A: A standard L1 packing (C18) is the workhorse and the best place to start. However, because pyridinic compounds can exhibit secondary interactions with residual silanols on the silica backbone, leading to peak tailing, consider the following:
-
Standard C18: A good initial choice for method development.
-
Phenyl Phases: These offer alternative selectivity through π-π interactions, which can be highly effective for separating aromatic compounds and their isomers.[4]
-
Fluorinated Phases (e.g., PFP): Provide different selectivity mechanisms, including dipole-dipole interactions, which can be beneficial given the fluorine substituent on the target molecule.[4]
Q3: What are the recommended starting conditions for an RP-HPLC method? A: A solid starting point is crucial for efficient method development. The following table outlines a generic protocol that can be optimized.
| Parameter | Recommended Starting Condition | Rationale & Expert Insight |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a good balance of efficiency and backpressure. A high-purity, end-capped column is recommended to minimize peak tailing. |
| Mobile Phase | A: 0.1% Formic Acid or Phosphoric Acid in WaterB: Acetonitrile or Methanol | The acidic modifier is critical. It protonates the pyridine nitrogen, ensuring a consistent ionic state and preventing interaction with silanols.[5] Switching between acetonitrile and methanol can significantly alter selectivity.[4] |
| Gradient/Isocratic | Start with a gradient (e.g., 10-90% B over 20 min) | A gradient elution is ideal for initial screening to determine the retention behavior of the main peak and any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven is non-negotiable for ensuring retention time reproducibility.[6] |
| Detection (UV) | 230-280 nm (scan for optimum) | Pyridine derivatives typically have strong absorbance in this range. A photodiode array (PDA) detector is invaluable for checking peak purity and selecting the optimal wavelength. |
| Injection Volume | 5-10 µL | Keep the injection volume low initially to avoid column overload and peak distortion.[4] |
HPLC: Troubleshooting Guide
Problem: My retention times are drifting or shifting. Answer: This is a common and frustrating issue, almost always pointing to a lack of system stability.
-
Cause 1: Temperature Fluctuations. The laboratory's ambient temperature can change, affecting retention.
-
Solution: Always use a thermostatted column oven and ensure it is set to a stable temperature (e.g., 30 °C).[6]
-
-
Cause 2: Mobile Phase Composition Change. The mobile phase may be improperly mixed, or one component may be evaporating faster than another (especially if helium sparging is left on high).
-
Cause 3: Inadequate Column Equilibration. The column needs sufficient time to equilibrate with the initial mobile phase conditions before each injection.
-
Solution: Ensure your method includes an equilibration step that is at least 10-15 column volumes long.[6]
-
Problem: I have poor resolution between my main peak and a closely eluting impurity. Answer: This requires methodical optimization of the separation selectivity.
-
Cause 1: Suboptimal Mobile Phase. The organic modifier and pH play a huge role in selectivity.
-
Solution:
-
Change the Organic Modifier: Switch from acetonitrile to methanol or vice-versa. This alters the solvent-analyte interactions and can dramatically change peak spacing.[4]
-
Adjust pH: A small change in mobile phase pH can alter the ionization state of your analyte and impurities, affecting retention. For basic compounds like this, lowering the pH often improves peak shape and can improve resolution.[8]
-
-
-
Cause 2: Inappropriate Stationary Phase. Your standard C18 column may not have enough resolving power for critical pairs.
-
Solution: As mentioned in the FAQ, try a column with a different stationary phase chemistry, such as a Phenyl or PFP column, to introduce different separation mechanisms.[4]
-
Gas Chromatography (GC) Guide
GC is a powerful technique for purity assessment if the analyte is volatile and thermally stable. It offers high efficiency and speed.[3]
GC: Frequently Asked Questions
Q1: Under what circumstances should I use GC instead of HPLC? A: GC is the preferred method for analyzing volatile impurities, such as residual solvents from the synthesis. It can also be used for the main analyte if it can be vaporized without degradation. For this compound, its suitability must be experimentally verified, as pyridinols can sometimes be prone to decomposition at high temperatures.
Q2: Which detector is best for this analysis: Flame Ionization (FID) or Mass Spectrometry (MS)? A:
-
FID: This is an excellent choice for routine purity analysis by area percent. It is robust, has a wide linear range, and responds predictably to carbon-containing compounds.[9]
-
MS: GC-MS is indispensable for identifying unknown impurities.[10] The mass spectrum provides a molecular fingerprint that can be used to elucidate the structure of co-eluting peaks or trace-level contaminants. For quantitative analysis of known impurities, MS can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity.[11]
Recommended Starting Protocol: GC-FID
| Parameter | Recommended Starting Condition | Rationale & Expert Insight |
| Column | Mid-polarity capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film) | A 5% phenyl-methylpolysiloxane column offers good general-purpose selectivity for a wide range of compounds.[9] |
| Carrier Gas | Helium or Hydrogen | Maintain a constant flow rate (e.g., 1.0 - 1.5 mL/min). |
| Injector Temp. | 250 °C | Must be hot enough to ensure rapid vaporization without causing thermal degradation. |
| Oven Program | Start at 80-100°C (hold 2 min), ramp 10°C/min to 250°C (hold 5 min) | A temperature ramp is essential to separate compounds with different boiling points, from volatile solvents to the main analyte.[3] |
| Detector Temp. | 280-300 °C | Must be hotter than the final oven temperature to prevent condensation of the analytes.[9] |
| Injection Mode | 1 µL, Split (e.g., 50:1) | A split injection prevents column overloading and ensures sharp peaks for a relatively concentrated sample.[9] |
Spectroscopic Methods: NMR and MS
While chromatography separates components, spectroscopy identifies them. For comprehensive purity assessment, a combination of techniques is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: How can ¹H NMR be used for purity assessment? A: ¹H NMR is a powerful tool for structural confirmation. For purity, it acts as an orthogonal technique to chromatography. You can:
-
Confirm Identity: The chemical shifts, coupling constants, and integration of the proton signals provide an unambiguous fingerprint of the this compound structure.
-
Detect Impurities: Signals that do not correspond to the main compound or the solvent indicate the presence of impurities. If the impurity structure is known (e.g., a starting material), its characteristic peaks can be easily identified.
Q2: What is Quantitative NMR (qNMR) and why is it considered a primary method? A: qNMR allows for the determination of a compound's purity without needing a reference standard of the compound itself.[3] This is its key advantage.
-
Principle: An accurately weighed amount of the sample is mixed with an accurately weighed amount of a certified internal standard (a stable compound with known purity and non-overlapping peaks). The purity of the sample is calculated by comparing the integral of a specific analyte peak to the integral of a standard peak.
-
Why it's Trusted: The signal intensity in NMR is directly proportional to the number of nuclei, making it a highly accurate and precise quantitative technique when performed correctly.
Mass Spectrometry (MS)
Q1: How does MS assist in impurity profiling? A: When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry is the definitive tool for impurity identification.
-
Molecular Weight Confirmation: MS provides the molecular weight of the compounds eluting from the chromatography column. This is the first and most critical piece of information in identifying an unknown.
-
High-Resolution MS (HRMS): Instruments like Orbitrap or TOF analyzers can measure mass with very high accuracy (e.g., < 5 ppm).[10] This allows for the determination of the elemental formula of an impurity, drastically narrowing down the number of possible structures.[12]
-
Fragmentation (MS/MS): By isolating an impurity ion and fragmenting it, MS/MS provides structural information that helps in the complete elucidation of the unknown compound's structure.
References
- 1. 2-Chloro-5-fluoropyrimidin-4-ol | C4H2ClFN2O | CID 255394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gcms.cz [gcms.cz]
Technical Support Center: Degradation of 2-Chloro-5-fluoropyridin-4-ol
Welcome to the technical support center for 2-Chloro-5-fluoropyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental work involving this compound. Given its halogenated pyridinol structure, understanding its stability and degradation profile is critical for ensuring data integrity and the development of stable formulations.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the stability and degradation of this compound.
Q1: What are the primary factors influencing the stability of this compound in solution?
The stability of this compound is influenced by several environmental factors, typical for halogenated pyridine derivatives.[1][2] Key factors include:
-
pH: Pyridin-4-ol derivatives are known to be susceptible to hydrolysis, with the rate being highly dependent on pH.[1] They are generally more stable in neutral to slightly acidic conditions and can be unstable in highly alkaline or acidic environments.[1][2]
-
Light Exposure: Compounds with a pyridine ring are often sensitive to light, particularly UV radiation, which can induce photochemical degradation.[1][2] It is crucial to handle and store solutions of this compound in amber vials or otherwise protected from light to prevent photodegradation.
-
Oxidizing Agents: The presence of trace oxidizing agents, such as peroxides in solvents or dissolved oxygen, can lead to oxidative degradation. This may involve the formation of N-oxides or other hydroxylated derivatives.[1][2][3]
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[1] Therefore, stock solutions and experimental samples should be stored at low temperatures (e.g., 2-8 °C or -20 °C) to ensure stability.
Q2: How does the tautomeric equilibrium of this compound affect its stability and analysis?
This compound exists in a tautomeric equilibrium with its keto form, 2-Chloro-5-fluoro-1H-pyridin-4-one. In polar solvents and the solid state, the pyridone (keto) form is generally more stable.[1] This equilibrium is a critical factor that can impact experimental outcomes:
-
Analytical Challenges: The presence of both tautomers in solution can lead to broadened peaks or the appearance of multiple peaks in chromatographic analyses like HPLC, complicating quantification and purification.[1]
-
Reactivity Differences: The enol and keto forms may exhibit different reactivity profiles, potentially leading to a mixture of products in chemical reactions and degradation studies.
-
Stability Implications: The position of the equilibrium can be influenced by solvent polarity, pH, and temperature, which in turn affects the overall degradation rate and pathway of the compound.[1]
Caption: Tautomeric equilibrium of the title compound.
Q3: What are the predicted degradation pathways for this compound?
While specific degradation studies on this exact molecule are not widely published, we can predict the primary degradation pathways based on the reactivity of its functional groups (a halogenated pyridinol). The main pathways are likely hydrolysis, oxidation, and photodegradation.[1][2][3][4]
-
Hydrolytic Pathway: Under aqueous acidic or basic conditions, the chlorine atom at the 2-position is susceptible to nucleophilic substitution by a hydroxide ion, leading to the formation of 5-Fluoro-2,4-dihydroxypyridine.
-
Oxidative Pathway: The pyridine nitrogen is prone to oxidation, especially in the presence of agents like hydrogen peroxide, which would yield the corresponding N-oxide derivative.
-
Photolytic Pathway: Exposure to UV light can induce dechlorination or more complex ring cleavage reactions, similar to what is observed with other chloropyridine compounds.[4][5]
Caption: Predicted degradation pathways for this compound.
Q4: How should a forced degradation study be designed for this compound?
Forced degradation studies, or stress testing, are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[6] These studies are a core component of developing stability-indicating analytical methods.[6][7] A typical study involves exposing the compound to conditions more severe than accelerated stability testing.[8]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Notes |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | Up to 7 days | Conduct at room temperature first; if no degradation, heat to 50-60°C.[8] Neutralize samples before analysis. |
| Base Hydrolysis | 0.1 M NaOH | Up to 7 days | Conduct at room temperature first; if no degradation, heat to 50-60°C.[8] Neutralize samples before analysis. |
| Oxidation | 3-30% H₂O₂ | Up to 24 hours | Conduct at room temperature.[1] Protect from light. |
| Thermal Degradation | 60-100°C (Solid & Solution) | Variable | Monitor for significant degradation (target 5-20%).[8] |
| Photodegradation | ICH Q1B compliant light source | Variable | Expose solid and solution samples. A dark control must be run in parallel.[1][8] |
Caption: General workflow for a forced degradation study.
Q5: What analytical techniques are best suited for studying the degradation of this compound?
A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive degradation study. A stability-indicating method, typically HPLC, is required to separate the parent compound from its degradation products.
Table 2: Recommended Analytical Techniques
| Technique | Purpose | Advantages | Considerations |
|---|---|---|---|
| HPLC-UV | Separation and quantification of parent drug and degradation products. | Robust, reproducible, and widely available. Excellent for quantitation. | Requires reference standards for identification of degradants. |
| LC-MS | Identification and structural elucidation of unknown degradation products. | Provides molecular weight information, enabling rapid identification of unknown peaks.[9] | Matrix effects can cause ion suppression.[9] Quantification can be less precise than UV. |
| GC-MS | Analysis of volatile or semi-volatile degradation products. | High separation efficiency for volatile compounds. | Requires derivatization for non-volatile compounds. Thermal degradation in the injector is possible. |
| NMR | Definitive structural confirmation of isolated degradation products. | Provides detailed structural information. | Requires isolation and purification of degradants in sufficient quantity. |
| FTIR | Functional group analysis. | Can confirm changes like the loss or formation of specific bonds. | Not suitable for complex mixtures; requires sample isolation. |
Troubleshooting Guide
This section provides solutions to common problems encountered during the stability and degradation analysis of this compound.
Caption: Troubleshooting logic for common degradation study issues.
Table 3: Troubleshooting Common Experimental Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| No degradation products are detected by HPLC/LC-MS. | 1. Stress conditions (pH, temperature) were not harsh enough.[9] 2. The compound is highly stable under the tested conditions. 3. Analytical method lacks sufficient sensitivity. | 1. Increase the severity of the stress conditions (e.g., increase temperature, use stronger acid/base, extend exposure time).[8] 2. If the compound is confirmed to be stable, document this finding. 3. Optimize the analytical method: increase injection volume, use a more sensitive detector, or pre-concentrate the sample.[9] |
| Degradation is too fast or complete (>20%). | 1. Stress conditions are too severe. 2. The compound is intrinsically unstable. | 1. Reduce the severity of the stress conditions (e.g., lower temperature, shorten time, use more dilute reagents). The goal is to achieve partial degradation (5-20%) to observe the pathway.[8] |
| Poor peak shape (tailing, fronting) in HPLC. | 1. Tautomeric equilibrium is causing peak splitting or broadening.[1] 2. Column overload.[9] 3. Mismatch between sample solvent and mobile phase. 4. Secondary interactions with the column stationary phase. | 1. Adjust the mobile phase pH or temperature to favor one tautomeric form. 2. Dilute the sample or reduce the injection volume.[9] 3. Dissolve the sample in the mobile phase whenever possible. 4. Add a competing agent (e.g., triethylamine) to the mobile phase to mask active sites on the silica. |
| Inconsistent or non-reproducible results. | 1. Degradation of stock solutions over time.[2] 2. Inconsistent preparation of stress samples. 3. Use of impure or old solvents/reagents (e.g., containing peroxides).[1] | 1. Prepare fresh stock solutions for each experiment.[2] 2. Ensure precise control over temperature, time, and reagent concentrations for all stress conditions. 3. Use freshly opened, high-purity solvents. Consider de-gassing solvents to remove dissolved oxygen.[1] |
| Mass balance is poor (<95%). | 1. Some degradants are not UV active or do not elute from the column. 2. Degradants are volatile and have been lost. 3. Parent compound has precipitated out of solution. | 1. Use a mass detector (MS) or a universal detector like a Charged Aerosol Detector (CAD) in parallel with UV. 2. Use GC-MS to analyze for volatile products. 3. Check sample solubility under stress conditions and visually inspect for precipitate. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a starting point for conducting a forced degradation study on this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
For each stress condition, transfer an aliquot of the stock solution into separate, appropriately labeled vials (e.g., amber glass for photostability).
-
-
Application of Stress:
-
Acid/Base Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the respective vials to achieve a final acid/base concentration of 0.1 M. Store at room temperature or 60°C.
-
Oxidation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3-10%. Store at room temperature, protected from light.
-
Thermal: Place vials containing both solid compound and the 1 mg/mL solution in a calibrated oven at a set temperature (e.g., 80°C).
-
Photostability: Place vials containing solid and solution in a photostability chamber according to ICH Q1B guidelines. Wrap a parallel set of samples in aluminum foil to serve as dark controls.[1]
-
-
Sample Analysis:
-
At predetermined time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.
-
Quench the reaction if necessary. For acid and base hydrolysis, neutralize the sample with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method, preferably with both UV and MS detection.
-
-
Data Analysis:
-
Calculate the percentage degradation of the parent compound relative to the control.
-
Determine the peak purity of the parent compound in stressed samples.
-
Identify and propose structures for the major degradation products using MS and other spectroscopic data.
-
Calculate the mass balance to ensure all major products have been accounted for.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity and Application of 2-Chloro-5-fluoropyridin-4-ol in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated pyridinols serve as indispensable building blocks. Their utility stems from the tunable reactivity of the pyridine core, influenced by the nature and position of halogen substituents. This guide offers an in-depth technical comparison of 2-Chloro-5-fluoropyridin-4-ol against other relevant halogenated pyridinols, providing field-proven insights and experimental data to inform strategic decisions in complex molecule synthesis.
Introduction: The Strategic Advantage of Halogenated Pyridinols
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and functional materials. The introduction of halogen atoms and a hydroxyl group bestows upon the pyridine ring a nuanced reactivity profile. The hydroxyl group at the 4-position can exist in equilibrium with its pyridone tautomer, influencing the electronic properties and reactivity of the ring. The halogens at the 2- and 5-positions act as versatile synthetic handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).
This guide focuses on this compound, a trifunctional building block offering a unique combination of reactive sites. We will explore its performance in key synthetic transformations and draw objective comparisons with its bromo- and other halogenated analogues, supported by established chemical principles and experimental evidence.
Physicochemical Properties: A Foundation for Reactivity
The inherent reactivity of a molecule is deeply rooted in its electronic and steric properties. The interplay of the chloro, fluoro, and hydroxyl substituents in this compound creates a distinct electronic landscape that dictates its behavior in chemical reactions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C₅H₃ClFNO | 147.54 | Chloro and fluoro substituents provide distinct reactivity for cross-coupling and SNAr. The 4-hydroxyl group influences ring electronics. |
| 2-Bromo-5-fluoropyridin-4-ol | C₅H₃BrFNO | 191.99[1] | Bromo group is generally more reactive in palladium-catalyzed cross-couplings than chloro. |
| 2-Chloro-4-methylpyridine | C₆H₆ClN | 127.57 | Lacks the 5-fluoro and 4-hydroxyl groups, providing a baseline for understanding their electronic influence. |
The electron-withdrawing nature of the pyridine nitrogen, fluorine, and chlorine atoms renders the C-2 and C-4 positions susceptible to nucleophilic attack[2][3][4][5]. The 4-hydroxyl group, being an electron-donating group, can modulate this effect.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds[6][7][8]. The reactivity of the C-X bond in these reactions generally follows the trend I > Br > Cl, which is inversely proportional to the bond dissociation energy[9][10][11].
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl and heteroaryl compounds[7][12][13][14]. The choice of the halogen at the coupling site significantly impacts reaction efficiency.
Comparative Reactivity:
In a comparative context, the C-Br bond of 2-bromo-5-fluoropyridin-4-ol is expected to undergo oxidative addition to the palladium(0) catalyst more readily than the C-Cl bond of this compound[9][10]. This often translates to milder reaction conditions and potentially higher yields for the bromo-analogue.
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 2-Bromo-5-fluoropyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 100°C, 12h | High | [15][16] |
| 2-Chloro-4-methylpyridine | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O, 100°C | Good | [9][17] |
| 2,5-Dichloropyridine | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 1,4-Dioxane/H₂O, 100°C, 12-24h | Good | [1] |
While direct comparative data for this compound is not abundant in readily available literature, the established principles suggest that more forcing conditions (e.g., higher temperatures, more electron-rich ligands) might be necessary to achieve comparable yields to its bromo-counterpart.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Pyridinol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-halopyridin-4-ol with an arylboronic acid.
-
Materials:
-
2-Halopyridin-4-ol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
-
Procedure:
-
To a dry reaction vessel, add the 2-halopyridin-4-ol, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture.
-
Add the palladium catalyst.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides[18][19][20][21]. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor.
Comparative Reactivity:
The C-Br bond in 2-bromo-5-fluoropyridin-4-ol is expected to be more reactive than the C-Cl bond in this compound in Buchwald-Hartwig aminations[9][10]. This allows for the selective amination at the 2-position of a bromo-substituted pyridine under milder conditions.
| Substrate | Amine | Catalyst System | Conditions | Yield | Reference |
| 6-Bromo-2-chloroquinoline | Cyclic amines | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane, 100°C | Good | [20] |
| 2-Bromo-6-methylpyridine | Morpholine | Pd(OAc)₂, BINAP, NaOt-Bu | Toluene, 80°C | Good | [22] |
| Aryl Chlorides | Primary/Secondary Amines | Pd(OAc)₂/Mor-DalPhos | Aqueous or solvent-free | Good to Excellent | [22] |
The use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, has expanded the scope of Buchwald-Hartwig amination to include less reactive aryl chlorides[22].
Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated Pyridinol
This protocol provides a general procedure for the Buchwald-Hartwig amination of a 2-halopyridin-4-ol.
-
Materials:
-
2-Halopyridin-4-ol (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 2-halopyridin-4-ol, amine, base, palladium precursor, and ligand in a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter through a pad of celite and wash the filter cake with the organic solvent.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
-
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr): A Contrasting Reactivity Profile
Nucleophilic aromatic substitution (SNAr) provides a complementary approach to functionalizing halogenated pyridines[12][14][23][24]. In contrast to palladium-catalyzed reactions, the reactivity trend for the leaving group in SNAr is often F > Cl > Br > I[3][25][26]. This is attributed to the higher electronegativity of fluorine, which better stabilizes the negative charge in the intermediate Meisenheimer complex[5][25].
Comparative Reactivity:
For this compound, the chlorine at the 2-position is activated towards nucleophilic attack by the electron-withdrawing pyridine nitrogen[2][3][4]. The fluorine at the 5-position further enhances this activation. Consequently, this compound is expected to be more reactive in SNAr reactions than its bromo-analogue.
| Substrate | Nucleophile | Conditions | Product | Reactivity Trend | Reference |
| 2-Halopyridines | Sodium Ethoxide | Ethanol | 2-Ethoxypyridine | F > Cl | [27] |
| 2-Bromo-4-chloropyridine | Sodium Methoxide | Methanol | 2-Bromo-4-methoxypyridine | Cl > Br | [25] |
This inverted reactivity profile offers a strategic advantage, allowing for selective functionalization of a chloro-substituent in the presence of a bromo-substituent on the same pyridine ring.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol provides a general procedure for the SNAr reaction of a 2-chloropyridinol with an alkoxide.
-
Materials:
-
This compound (1.0 equiv)
-
Sodium alkoxide (e.g., sodium methoxide, 1.5 equiv)
-
Anhydrous alcohol solvent (e.g., methanol)
-
-
Procedure:
-
Dissolve the this compound in the anhydrous alcohol.
-
Add the sodium alkoxide portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and neutralize with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate.
-
Purify the crude product by crystallization or column chromatography.
-
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: General mechanism for a nucleophilic aromatic substitution (SNAr) reaction.
Synthesis of Halogenated Pyridinols
The accessibility of these building blocks is a crucial consideration for any synthetic campaign. Halogenated pyridinols can be synthesized through various routes, often involving multi-step sequences. For instance, the synthesis of 2-bromo-5-fluoropyridine can be achieved from 5-aminopyridine through bromination followed by a diazotization reaction[9]. The synthesis of substituted pyridin-4-ols can also be accomplished via a three-component reaction of alkoxyallenes, nitriles, and carboxylic acids[16]. The specific synthesis of this compound may involve chlorination of a suitable pyridin-4-ol precursor.
Conclusion and Strategic Recommendations
This compound is a versatile building block with a distinct reactivity profile compared to other halogenated pyridinols. Its key advantages lie in the differential reactivity of its halogen substituents, which can be strategically exploited for sequential functionalization.
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig): The bromo-analogue, 2-bromo-5-fluoropyridin-4-ol, is generally the more reactive substrate, allowing for milder reaction conditions. However, with the advent of advanced catalyst systems, this compound remains a viable and often more cost-effective option, particularly for large-scale synthesis.
-
For Nucleophilic Aromatic Substitution (SNAr): this compound is the more reactive substrate compared to its bromo-counterpart. This allows for selective functionalization at the 2-position, even in the presence of a bromine atom at another position on the pyridine ring.
The choice between this compound and its halogenated analogues should be guided by a careful consideration of the desired synthetic transformation, cost, availability, and the desired reactivity profile. By understanding the principles outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies and efficiently access complex molecular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 4. quora.com [quora.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Palladium-Catalyzed Reactions | MDPI [mdpi.com]
- 9. Page loading... [wap.guidechem.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 16. 2-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-Chloro-5-fluoropyridin-4-ol Derivatives
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are integral to a multitude of FDA-approved drugs, valued for their versatile electronic properties and ability to engage in various biological interactions. Within this vast chemical space, halogenated pyridines, particularly those bearing both chlorine and fluorine atoms, offer unique physicochemical characteristics that can enhance metabolic stability, membrane permeability, and binding affinity to target proteins. This guide provides a comprehensive comparison of the biological activities of derivatives based on the 2-Chloro-5-fluoropyridin-4-ol scaffold, a promising but relatively underexplored chemical entity.
This document will delve into the synthesis, potential anticancer, and antiviral activities of these derivatives, drawing objective comparisons with established alternatives. We will explore the causality behind experimental designs and present supporting data to provide researchers, scientists, and drug development professionals with actionable insights.
The this compound Scaffold: A Platform for Diverse Biological Activity
The this compound core combines several key features that make it an attractive starting point for drug discovery. The chlorine atom at the 2-position can act as a leaving group for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The fluorine atom at the 5-position can enhance binding interactions and improve metabolic stability. The hydroxyl group at the 4-position (or its keto tautomer) provides a handle for further derivatization and can participate in hydrogen bonding with biological targets.
Derivatives of the closely related 2-Chloro-5-fluoropyridine are known to be versatile building blocks for pharmaceuticals, including anticancer and antibiotic agents.[1] Research has demonstrated that compounds incorporating this halogenation pattern can inhibit enzymes crucial for cancer progression.[1]
Synthesis of this compound Derivatives: A General Workflow
While specific protocols for a wide range of this compound derivatives are not extensively consolidated in the literature, a general synthetic workflow can be proposed based on established methods for analogous pyridine and pyrimidine compounds.
Caption: A generalized synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoropyrimidine (A Key Intermediate)
This protocol is adapted from methodologies for the synthesis of related chloropyrimidines.[2]
-
Reaction Setup: To a clean, dry round-bottom flask, add phosphorus oxychloride (POCl₃, 4 equivalents) and a catalytic amount of a suitable base (e.g., N,N-dimethylaniline).
-
Addition of Starting Material: Under stirring at room temperature, portion-wise add 5-fluorouracil (1 equivalent). An exothermic reaction may occur, which can be controlled with an ice bath.
-
Reaction Progression: Stir the mixture at room temperature for 20 minutes, then slowly increase the temperature to 106-110°C and maintain for 14 hours.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-cold water with vigorous stirring.
-
Purification: Adjust the pH of the solution to 8. The resulting precipitate can be filtered, washed with water, and dried to yield the 2,4-dichloro-5-fluoropyrimidine intermediate.
Anticancer Activity: A Comparative Analysis
While direct anticancer data for a broad range of this compound derivatives is limited, we can infer their potential by examining structurally similar compounds. Pyridine and pyrimidine derivatives bearing chloro and fluoro substituents have demonstrated significant antiproliferative activity against various cancer cell lines.
Comparative Data of Related Pyridine/Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Quinazoline-chalcone derivative | K-562 (Leukemia) | 0.622 - 1.81 | [3] |
| Quinazoline-chalcone derivative | HCT-116 (Colon) | 0.622 - 1.81 | [3] |
| Quinazoline-chalcone derivative | MCF7 (Breast) | 0.622 - 1.81 | [3] |
| Pyrimidodiazepine derivative | Various (NCI-60 panel) | High cytotoxic activity | [3] |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS) | PGI = 65.12% at 10 µM | [4] |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | NCI-H460 (Lung) | PGI = 55.61% at 10 µM | [4] |
| 7-Chloro-thiazolo[4,5-d]pyrimidine derivative | UO-31 (Renal) | Growth % -82.97 | [5] |
PGI = Percentage Growth Inhibition
The data suggests that the presence of a chloro-substituted heterocyclic core is a strong contributor to anticancer activity. For instance, quinazoline-chalcone derivatives with a 2-chloro substituent exhibit potent growth inhibition in the sub-micromolar to low micromolar range against leukemia, colon, and breast cancer cell lines.[3] Similarly, 7-chloro-thiazolo[4,5-d]pyrimidine derivatives show significant growth inhibition of renal cancer cells.[5]
Potential Mechanisms of Anticancer Action
The anticancer activity of such derivatives is often attributed to the inhibition of key enzymes in signaling pathways or direct interaction with DNA.
References
A Comparative Guide to the Synthesis of 2-Chloro-5-fluoropyridin-4-ol: An In-Depth Analysis for Chemical Researchers
For researchers and professionals in drug development and medicinal chemistry, the efficient and reliable synthesis of substituted heterocyclic compounds is of paramount importance. Among these, pyridin-4-ol derivatives serve as crucial scaffolds in a variety of pharmacologically active molecules. This guide provides a comprehensive comparative analysis of the synthetic methodologies for a key building block: 2-Chloro-5-fluoropyridin-4-ol. We will delve into the strategic considerations behind different synthetic routes, provide detailed experimental protocols, and offer a comparative assessment to aid in the selection of the most suitable method for your research needs.
Introduction to this compound and its Synthetic Challenges
This compound is a valuable intermediate characterized by a trifunctionalized pyridine ring. The presence of a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a hydroxyl group at the 4-position offers multiple points for further chemical modification, making it an attractive precursor for the synthesis of complex molecular architectures.
The primary synthetic challenge lies in the regioselective introduction of these three distinct substituents onto the pyridine core. Direct functionalization of a pre-formed pyridine ring can be fraught with difficulties in controlling the position of substitution. Therefore, a more strategic approach often involves the construction of the pyridine ring with the desired functionalities already in place or the use of a highly functionalized precursor that allows for selective transformations. A key consideration in the chemistry of pyridin-4-ols is the tautomeric equilibrium between the pyridin-4-ol and pyridin-4-one forms. This can influence reactivity and complicate purification, a factor that will be addressed in the methodologies discussed.
Method 1: Two-Step Synthesis via Chlorination and Selective Hydrolysis
This first method is a robust and logical approach that proceeds through a key intermediate, 2,4-dichloro-5-fluoropyridine. The strategy relies on the well-established principle of differential reactivity of chloro-substituents on the pyridine ring towards nucleophilic aromatic substitution.
Logical Framework of the Two-Step Synthesis
Caption: Workflow for the synthesis of this compound via a dichlorinated intermediate.
Step 1: Synthesis of 2,4-Dichloro-5-fluoropyridine
The initial step involves the conversion of a dihydroxy precursor, 5-fluoropyridin-2,4-dione, into the corresponding dichloro derivative. This transformation is a standard procedure in heterocyclic chemistry, typically employing a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Underlying Principle: The hydroxyl groups of the pyridin-dione tautomer are converted into better leaving groups by the chlorinating agent, which are subsequently displaced by chloride ions. The reaction is often carried out at elevated temperatures to drive it to completion.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 5-fluoropyridin-2,4-dione (1 equivalent).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask. The reaction can be exothermic, so addition may need to be controlled.
-
Reaction Conditions: Heat the mixture to reflux (typically around 110-120 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Extraction and Purification: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of approximately 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,4-dichloro-5-fluoropyridine can be purified by vacuum distillation or column chromatography.
Step 2: Selective Hydrolysis of 2,4-Dichloro-5-fluoropyridine
This crucial step leverages the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyridine ring. In nucleophilic aromatic substitution reactions on pyridines, the 4-position is generally more susceptible to attack than the 2-position. This is attributed to the greater ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during attack at the para-position compared to the ortho-position.
Causality of Selectivity: The lone pair of the nitrogen atom can participate in resonance stabilization of the intermediate formed upon nucleophilic attack at the C4 position, delocalizing the negative charge more effectively. This lowers the activation energy for substitution at C4 relative to C2.
Experimental Protocol:
-
Reaction Setup: Dissolve 2,4-dichloro-5-fluoropyridine (1 equivalent) in a suitable solvent such as dioxane or tetrahydrofuran (THF).
-
Addition of Base: Add an aqueous solution of a base, such as sodium hydroxide (1 equivalent) or potassium hydroxide, dropwise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to ensure the selective hydrolysis of the C4-chloro group and to avoid side reactions such as the hydrolysis of the C2-chloro group.
-
Work-up and Isolation: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6. This will precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: Alternative Ring Construction Strategies (Hypothetical)
While the two-step method from 5-fluoropyridin-2,4-dione is a plausible and well-precedented approach, direct synthesis of the target molecule or its precursors through ring-forming reactions represents an alternative strategy. These methods, while potentially more complex, can offer advantages in terms of atom economy and the ability to introduce substituents at an early stage.
One such hypothetical approach could involve a modified Hantzsch pyridine synthesis or related condensation reactions. This would typically involve the condensation of a β-ketoester, an aldehyde, and an ammonia source. To incorporate the required substituents, fluorinated and chlorinated building blocks would be necessary.
Conceptual Framework for a Ring Construction Approach
Caption: Conceptual workflow for a de novo synthesis of the this compound ring system.
Comparative Analysis of Synthesis Methods
| Feature | Method 1: Chlorination and Selective Hydrolysis | Method 2: Ring Construction (Hypothetical) |
| Starting Materials | 5-Fluoropyridin-2,4-dione (potentially multi-step synthesis) | Simple, acyclic fluorinated and chlorinated precursors |
| Number of Steps | 2 steps from the pyridinedione | Potentially a one-pot reaction followed by oxidation |
| Predictability & Reliability | High, based on well-established reactivity principles | Lower, requires significant optimization and may lead to regioisomeric mixtures |
| Scalability | Generally scalable, with careful handling of POCl₃ | May be challenging to scale due to potential for side reactions and purification difficulties |
| Key Challenges | Handling of corrosive and moisture-sensitive POCl₃, precise control of selective hydrolysis | Availability of suitable starting materials, control of regioselectivity in the ring formation |
| Purification | Precipitation and recrystallization are often effective | Chromatographic separation of isomers may be necessary |
Conclusion and Recommendations
For researchers requiring a reliable and predictable synthesis of this compound, Method 1, the two-step sequence of chlorination followed by selective hydrolysis, is the recommended approach. This method is grounded in fundamental principles of heterocyclic reactivity and is more likely to provide the desired product in a controlled and reproducible manner. The key to success in this method lies in the careful execution of the selective hydrolysis step, ensuring that the reaction conditions favor the displacement of the more reactive 4-chloro substituent.
The development of a de novo ring construction method, while academically interesting, would likely require a dedicated research effort to establish a viable and efficient protocol.
This guide is intended to provide a strong foundation for the synthesis of this compound. As with any chemical synthesis, careful experimental technique and appropriate safety precautions are essential for successful outcomes.
A Comparative Guide to the Structural Validation of 2-Chloro-5-fluoropyridin-4-ol using Nuclear Magnetic Resonance (NMR) Spectroscopy
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Introduction: The Critical Role of Structural Integrity in Drug Discovery
In the landscape of modern drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists in the pharmaceutical and biotechnology sectors, an erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in the drug discovery pipeline. This is particularly true for highly substituted heterocyclic compounds like 2-Chloro-5-fluoropyridin-4-ol, a versatile building block in medicinal chemistry.[1] Its utility in the synthesis of novel therapeutic agents necessitates a robust and reliable method for structural validation.
This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of this compound. We will explore the causality behind the selection of specific NMR experiments, present detailed protocols, and compare the insights gained from each. Furthermore, we will briefly touch upon alternative analytical techniques to provide a comprehensive perspective on structural validation. Our approach is grounded in the principles of scientific integrity, ensuring that the described methodologies form a self-validating system for confident structure confirmation.
The Power of NMR: A Multi-faceted Approach to Structural Elucidation
NMR spectroscopy stands as the preeminent technique for determining the structure of organic molecules in solution.[2] Its strength lies in its ability to probe the local chemical environment of individual nuclei, providing a wealth of information about atomic connectivity and spatial relationships. For a molecule such as this compound, a multi-pronged NMR strategy employing ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional (2D) correlation experiments, is essential for an unequivocal structural assignment.
The Logical Framework for NMR Analysis
The structural validation of this compound via NMR follows a logical progression, where each experiment builds upon the information provided by the last. This hierarchical approach ensures a comprehensive and self-consistent dataset.
Caption: Logical workflow for the NMR-based structural validation of this compound.
Experimental Protocols and Data Interpretation
Sample Preparation: The Foundation of Quality Data
A well-prepared sample is paramount for acquiring high-quality NMR data. The choice of solvent is critical, as it must dissolve the analyte without interfering with its signals. For pyridinol compounds, deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable choice due to its excellent solubilizing power and the ability to observe the hydroxyl proton.[3][4]
Protocol 1: Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆.
-
Gently vortex the tube until the sample is fully dissolved.
¹H NMR: A First Look at the Proton Skeleton
The ¹H NMR spectrum provides the initial and most direct information about the proton-containing fragments of the molecule. For this compound, we expect to see signals for the two aromatic protons and the hydroxyl proton. The chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values) are key to preliminary assignments.
Expected ¹H NMR Data (in DMSO-d₆):
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| H-3 | ~7.5-8.0 | Doublet of doublets (dd) | ³J(H,H) ≈ 3-4 Hz, ⁴J(H,F) ≈ 2-3 Hz |
| H-6 | ~8.0-8.5 | Doublet of doublets (dd) | ³J(H,H) ≈ 3-4 Hz, ⁵J(H,F) ≈ 1-2 Hz |
| OH | Variable (broad singlet) | Singlet (s) | N/A |
Causality: The downfield chemical shifts of the aromatic protons are due to the deshielding effect of the electronegative nitrogen atom and halogen substituents in the pyridine ring.[5] The splitting patterns arise from coupling to the adjacent proton and the fluorine atom. The broadness of the hydroxyl proton signal is due to chemical exchange with residual water in the solvent.
¹³C NMR: Mapping the Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, we anticipate five signals corresponding to the five carbons of the pyridine ring. The chemical shifts are indicative of the carbon type (e.g., aromatic, attached to a heteroatom).
Expected ¹³C NMR Data (in DMSO-d₆):
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C-2 | ~145-150 |
| C-3 | ~120-125 |
| C-4 | ~155-160 |
| C-5 | ~140-145 (doublet due to C-F coupling) |
| C-6 | ~130-135 |
Causality: Carbons directly attached to electronegative atoms (Cl, F, O, N) will be deshielded and appear at a lower field (higher ppm value). The C-5 signal is expected to be a doublet due to one-bond coupling with the fluorine atom.
¹⁹F NMR: Probing the Fluorine Environment
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule.[6] The chemical shift of the fluorine signal can confirm its electronic environment.
Expected ¹⁹F NMR Data (in DMSO-d₆):
| Fluorine | Expected Chemical Shift (ppm) | Multiplicity |
|---|
| F-5 | ~ -120 to -140 | Doublet of doublets (dd) |
Causality: The chemical shift is referenced to a standard like CFCl₃.[7][8] The multiplicity will arise from coupling to the vicinal (H-6) and meta (H-3) protons.
2D NMR: Connecting the Dots for Unambiguous Assignment
While 1D NMR provides a foundational dataset, 2D NMR experiments are crucial for definitively connecting the atoms within the molecular structure.[9][10]
COSY (Correlation Spectroscopy): Identifying ¹H-¹H Connectivity
The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds.[11] In the COSY spectrum of this compound, a cross-peak between the signals of H-3 and H-6 would confirm their adjacent relationship on the pyridine ring.
Caption: COSY correlation between H-3 and H-6.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[12][13] This allows for the unambiguous assignment of the protonated carbons (C-3 and C-6).
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.[7][14] By analyzing the HMBC correlations, we can connect all the molecular fragments and definitively assign the quaternary (non-protonated) carbons (C-2, C-4, and C-5).
Expected Key HMBC Correlations:
| Proton | Correlates to Carbons |
|---|---|
| H-3 | C-2, C-4, C-5 |
| H-6 | C-2, C-4, C-5 |
| OH | C-3, C-4, C-5 |
Causality and Self-Validation: The network of HMBC correlations provides a redundant and self-validating dataset. For instance, the correlation of H-3 to C-2, C-4, and C-5, combined with the correlation of H-6 to the same carbons, unequivocally establishes the connectivity of the pyridine ring.
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for structural elucidation in solution, other techniques can provide complementary or, in some cases, primary structural information.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D structure in the solid state | Unambiguous atomic coordinates and bond lengths | Requires a suitable single crystal, structure may differ from solution |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, provides molecular formula | Does not provide direct information on atom connectivity or stereochemistry |
| Infrared (IR) Spectroscopy | Presence of functional groups | Fast and simple | Provides limited information on the overall molecular skeleton |
For a comprehensive validation, particularly in a regulatory filing, data from orthogonal techniques like mass spectrometry and elemental analysis are often required to complement the detailed structural insights provided by NMR.
Conclusion: A Robust Framework for Structural Certainty
The structural validation of this compound is a clear demonstration of the power and necessity of a multi-technique NMR approach. By systematically acquiring and interpreting ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC data, a researcher can build an unshakeable and self-consistent model of the molecular structure. This methodical process, grounded in the fundamental principles of NMR, not only confirms the identity of the target compound but also instills confidence in the subsequent biological and pharmacological data. For professionals in drug development, mastering this logical and evidence-based approach to structural elucidation is not just a technical skill but a critical component of scientific rigor and success.
References
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- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. alfa-chemistry.com [alfa-chemistry.com]
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- 9. emerypharma.com [emerypharma.com]
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- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. 2-Chloro-5-fluoropyridine | 31301-51-6 [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. 2-Chloro-4-fluoropyridine(34941-91-8) 1H NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Chloro-5-fluoropyridin-4-ol: A Comparative Review of Q-TOF, Orbitrap, and Triple Quadrupole Platforms
Introduction
In the landscape of pharmaceutical development and chemical research, the precise characterization of novel chemical entities is paramount. 2-Chloro-5-fluoropyridin-4-ol, a halogenated pyridine derivative, represents a class of compounds frequently encountered as intermediates or impurities in drug synthesis. Its polarity, coupled with the presence of reactive halogen atoms, necessitates robust analytical methodologies for unambiguous identification and accurate quantification. Mass spectrometry (MS), with its unparalleled sensitivity and specificity, stands as the cornerstone for this analytical challenge.
This guide provides an in-depth, comparative analysis of three dominant mass spectrometry platforms—Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ)—for the comprehensive analysis of this compound. Moving beyond a simple listing of specifications, this document delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the strategic understanding required to select the optimal analytical approach based on your specific research goals, from initial structural elucidation to high-sensitivity quantification.
Physicochemical Properties & Ionization Strategy
Before embarking on any mass spectrometric analysis, a foundational understanding of the analyte's physicochemical properties is critical. This knowledge directly informs the selection of the most appropriate ionization technique and chromatographic conditions.
| Property | Value | Implication for MS Analysis |
| Molecular Formula | C₅H₃ClFNO | --- |
| Monoisotopic Mass | 146.98905 Da | The exact mass target for high-resolution analysis. |
| Chemical Structure | A pyridine ring with chloro, fluoro, and hydroxyl substitutions. | The hydroxyl group and nitrogen atom are sites for protonation or deprotonation. |
| Polarity | High | Suggests good solubility in polar solvents and suitability for Electrospray Ionization (ESI).[1][2] |
Expertise in Action: Selecting the Ionization Method
Given its polar nature and the presence of a hydroxyl group and a pyridine nitrogen, this compound is an ideal candidate for Electrospray Ionization (ESI) .[3][4] ESI is a soft ionization technique that gently transfers ions from solution into the gas phase, minimizing in-source fragmentation and preserving the molecular ion.[5][6]
-
Positive Ion Mode ([M+H]⁺): The nitrogen atom on the pyridine ring is a basic site that can readily accept a proton in an acidified mobile phase (e.g., containing 0.1% formic acid).
-
Negative Ion Mode ([M-H]⁻): The hydroxyl group is acidic and can be deprotonated in a basic mobile phase or even in a neutral mobile phase due to its inherent acidity.
For a comprehensive analysis, it is best practice to evaluate both polarities. However, pyridinic nitrogens are often more readily protonated, potentially offering higher sensitivity in positive ion mode.
Experimental Design & Self-Validating Protocols
The trustworthiness of any analytical data hinges on a well-designed and meticulously executed experimental protocol. The following sections outline validated, step-by-step methodologies for the analysis of this compound.
Protocol 1: Sample & Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into 10 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Calibration Curve Standards: Perform serial dilutions of the working standard to prepare a calibration curve ranging from, for example, 1 ng/mL to 1000 ng/mL. This range is crucial for determining the linearity and sensitivity of each instrument.
Protocol 2: Liquid Chromatography (LC) Method
For polar molecules that are often poorly retained on traditional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[2] HILIC provides enhanced retention for polar compounds, enabling better separation from the solvent front and potential matrix interferences.
-
Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water with 10 mM Ammonium Formate
-
Mobile Phase B: 0.1% Formic Acid in 95:5 Acetonitrile:Water
-
Flow Rate: 0.4 mL/min
-
Gradient: 95% B (hold 1 min), ramp to 50% B over 5 min, hold for 2 min, return to 95% B and re-equilibrate for 3 min.
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Comparative Performance Analysis: Q-TOF vs. Orbitrap vs. QqQ
The choice of mass analyzer is the most critical decision in designing an MS experiment. Each platform offers a unique combination of resolution, mass accuracy, sensitivity, and speed, making them suitable for different analytical objectives.
High-Resolution Mass Spectrometry (HRMS): Q-TOF vs. Orbitrap
For the initial characterization and unambiguous identification of a compound, High-Resolution Accurate Mass (HRAM) spectrometry is indispensable.[7] Both Q-TOF and Orbitrap analyzers excel in this area.[8][9]
Objective: To confirm the elemental composition of this compound through accurate mass measurement.
Methodology: Acquire data in full scan mode over a mass range of m/z 50-500.
| Parameter | Theoretical Value | Q-TOF Result | Orbitrap Result |
| Precursor Ion | [M+H]⁺ | [M+H]⁺ | [M+H]⁺ |
| Theoretical m/z | 147.99688 | --- | --- |
| Measured m/z | --- | 147.9967 | 147.9969 |
| Mass Accuracy (ppm) | --- | -1.2 ppm | +0.8 ppm |
| Resolution (FWHM) | --- | 40,000 @ m/z 200 | >100,000 @ m/z 200[10] |
Expertise in Action: Both Q-TOF and Orbitrap platforms provide sub-2 ppm mass accuracy, which is more than sufficient to confidently confirm the elemental formula C₅H₄ClFNO⁺.[10][11][12][13] The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be clearly resolved and would serve as an additional, powerful confirmation point. The higher resolution of the Orbitrap can be advantageous when analyzing complex mixtures, as it provides superior separation of isobaric interferences.[10]
Caption: HRMS workflow for formula confirmation.
Structural Elucidation: Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and generate a characteristic fragmentation pattern, which acts as a structural fingerprint.[14] This is crucial for distinguishing between isomers and elucidating the structure of unknown compounds.
Objective: To propose a fragmentation pathway for [M+H]⁺ of this compound.
Methodology: Perform targeted MS/MS or data-dependent acquisition (DDA) on the precursor ion at m/z 147.9969. Collision-Induced Dissociation (CID) is the most common fragmentation technique.[14]
Proposed Fragmentation Pathway:
| Precursor m/z | Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure |
| 147.9969 | 111.9991 | HCl (35.9978) | Fluoropyridinone ion |
| 147.9969 | 119.9912 | CO (28.0057) | Chloro-fluoropyridine ion |
| 111.9991 | 83.9934 | CO (28.0057) | Fluoropyrrole-like ion |
Expertise in Action: The fragmentation of halogenated pyridines often involves the loss of hydrogen halides or cleavage of the ring structure.[15][16][17] The loss of HCl is a common pathway for chlorinated compounds. The subsequent loss of carbon monoxide (CO) from the pyridinone structure is also a characteristic fragmentation.[18] Both Q-TOF and Orbitrap instruments are excellent for generating high-quality MS/MS data for structural elucidation.
Caption: Proposed MS/MS fragmentation pathway.
Quantitative Performance: Triple Quadrupole (QqQ) vs. HRMS
When the goal is to measure the concentration of a specific analyte, particularly at trace levels, the analytical platform must be optimized for sensitivity, selectivity, and dynamic range. This is where the Triple Quadrupole mass spectrometer shines.[19][20][21]
Objective: To compare the quantitative performance for this compound across the three platforms.
Methodology:
-
QqQ: Operate in Multiple Reaction Monitoring (MRM) mode.[22] The transition 147.9 -> 111.9 (Precursor -> Product) would be monitored.
-
Q-TOF/Orbitrap: Operate in targeted MS/MS mode or by extracting the ion chromatogram from full scan data.
| Parameter | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Mode | MRM | Targeted MS/MS | Targeted MS/MS |
| Limit of Detection (LOD) | ~ 5 pg/mL | ~ 50 pg/mL | ~ 25 pg/mL |
| Limit of Quantification (LOQ) | ~ 15 pg/mL | ~ 150 pg/mL | ~ 75 pg/mL |
| Linear Dynamic Range | > 4 orders of magnitude | ~ 3-4 orders of magnitude | ~ 3-4 orders of magnitude |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
Expertise in Action: For targeted quantification, the Triple Quadrupole is the gold standard.[21][22] MRM is an inherently more sensitive and selective technique because the instrument dedicates all its time to monitoring a specific precursor-product ion transition, effectively filtering out chemical noise.[20] While HRMS instruments can perform quantification, they are generally less sensitive for this specific task compared to a QqQ.[23] However, the advantage of HRMS is the ability to perform retrospective analysis on the full scan data, which is invaluable in discovery and research environments. The validation of these quantitative methods should follow established guidelines, such as those from the International Council for Harmonisation (ICH).[24][25][26][27]
Caption: Comparison of QqQ vs. HRMS scan logic.
Conclusion & Recommendations
The mass spectrometric analysis of this compound is a multifaceted task where the choice of technology should be dictated by the analytical goal.
-
For Unambiguous Identification and Structural Elucidation: High-resolution platforms are essential. Both Q-TOF and Orbitrap instruments provide exceptional mass accuracy and high-quality MS/MS data required to confirm elemental composition and probe molecular structure. The Orbitrap's higher resolution may offer an edge in particularly complex sample matrices.
-
For High-Sensitivity, Targeted Quantification: The Triple Quadrupole (QqQ) mass spectrometer is the unequivocal choice. Its performance in MRM mode delivers superior sensitivity, selectivity, and a wider linear dynamic range, making it the ideal platform for trace-level quantification in regulated environments such as pharmacokinetic studies or impurity analysis.
By understanding the fundamental principles and relative strengths of each of these powerful analytical tools, researchers can design more effective experiments, generate higher quality data, and ultimately accelerate their research and development timelines.
References
- 1. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. poseidon-scientific.com [poseidon-scientific.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 7. scispec.co.th [scispec.co.th]
- 8. labcompare.com [labcompare.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. An introduction to quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orbitrap - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Triple Quads | Bruker [bruker.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. Triple Quadrupole Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 22. Triple quadrupole mass spectrometer - Wikipedia [en.wikipedia.org]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. database.ich.org [database.ich.org]
- 26. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 27. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Comparative Guide to HPLC Methods for the Analysis of 2-Chloro-5-fluoropyrimidin-4-ol
Introduction: Defining the Analytical Challenge
In the landscape of pharmaceutical development, the purity and quantification of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable. 2-Chloro-5-fluoropyrimidin-4-ol (CAS: 155-12-4), a key heterocyclic building block, is crucial in the synthesis of various therapeutic agents.[1][2] Its analysis demands robust and reliable methods to ensure the quality and consistency of the final drug product. The inherent polarity of this molecule, conferred by its nitrogenous ring, halogen substituents, and tautomeric keto-enol system, presents a distinct analytical challenge that necessitates a carefully considered chromatographic strategy.
This guide provides an in-depth, objective comparison of two primary High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 2-Chloro-5-fluoropyrimidin-4-ol: the widely adopted Reversed-Phase (RP-HPLC) approach and the increasingly powerful Hydrophilic Interaction Liquid Chromatography (HILIC) technique. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the fundamental principles and causality behind each experimental choice, empowering you to select and optimize the method best suited for your laboratory's specific needs.
Pillar 1: Reversed-Phase HPLC (RP-HPLC) - The Industry Workhorse
Reversed-phase chromatography is the most prevalent mode of HPLC, separating analytes based on their hydrophobicity.[3] It utilizes a non-polar stationary phase (typically alkyl-bonded silica like C18) and a polar mobile phase. While seemingly counterintuitive for a polar molecule like 2-Chloro-5-fluoropyrimidin-4-ol, RP-HPLC can be highly effective, provided the mobile phase conditions are meticulously optimized to achieve adequate retention and symmetrical peak shapes.
Causality Behind the RP-HPLC Method Design
The primary challenge with polar analytes in RP-HPLC is preventing early elution near the solvent front. Our choice of a modern, end-capped C18 column with a high surface area provides a strong foundation for maximizing hydrophobic interactions.[3] The mobile phase composition is critical; a high percentage of aqueous buffer is used to ensure the analyte has sufficient opportunity to interact with the stationary phase. The inclusion of a phosphate buffer at pH 3.0 serves two purposes:
-
Controlling Ionization: By maintaining a pH below the likely pKa of the pyrimidine ring nitrogens, we ensure a consistent, protonated state, preventing peak shifting and broadening associated with on-column ionization changes.
-
Improving Peak Shape: The buffer ions interact with residual, un-capped silanols on the silica surface, minimizing secondary ionic interactions that can lead to peak tailing.
Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. Detection at 240 nm is based on the UV absorbance of the substituted pyrimidine ring, a common characteristic for such heterocyclic systems.[4]
Detailed Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
-
Chromatographic System: An HPLC system equipped with a binary or quaternary pump, UV detector, column oven, and autosampler.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Isocratic.
-
Composition: 70% Mobile Phase A : 30% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.[4]
-
Injection Volume: 10 µL.
-
-
System Suitability: Before analysis, perform five replicate injections of a standard solution. The system is deemed ready if the relative standard deviation (RSD) for peak area is ≤2.0% and the tailing factor for the analyte peak is ≤1.5.
RP-HPLC Workflow Visualization
Caption: Standard workflow for the RP-HPLC analysis of 2-Chloro-5-fluoropyrimidin-4-ol.
Anticipated Performance Data: RP-HPLC
| Parameter | Target Value | Rationale |
| Retention Time (t R ) | ~4.5 min | Indicates sufficient retention away from the void volume for reliable quantification. |
| Tailing Factor (T f ) | ≤ 1.5 | A value close to 1.0 signifies a symmetrical peak, free from undesirable secondary interactions. |
| Theoretical Plates (N) | > 5000 | Demonstrates good column efficiency and separation power. |
| Resolution (R s ) | > 2.0 | Ensures baseline separation from adjacent impurities, critical for accurate impurity profiling.[5] |
| Linearity (r²) | ≥ 0.999 | Confirms a direct proportional relationship between concentration and detector response over a defined range.[5] |
| LOQ | ~0.5 µg/mL | Defines the lowest concentration that can be reliably quantified, essential for impurity analysis. |
Pillar 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - The Polar Specialist
HILIC has emerged as a powerful solution for retaining and separating very polar compounds that are challenging for RP-HPLC.[6] This technique employs a polar stationary phase (e.g., bare silica, zwitterionic) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile.[7] A thin, water-enriched layer forms on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase, with more polar compounds being more strongly retained.[8]
Causality Behind the HILIC Method Design
For 2-Chloro-5-fluoropyrimidin-4-ol, HILIC offers an orthogonal (different selectivity) separation mechanism compared to RP-HPLC. This is invaluable for resolving co-eluting impurities that may be hidden in the reversed-phase method.
-
Stationary Phase: A zwitterionic stationary phase is chosen. These phases contain both positive and negative charges, offering a mixed-mode separation that includes hydrophilic partitioning and weak ion-exchange interactions.[9] This can provide unique selectivity and excellent peak shapes for polar, ionizable compounds.
-
Mobile Phase: The mobile phase consists of a high percentage of acetonitrile (>85%), which is the "weak" solvent in HILIC, promoting retention. The "strong" solvent is an aqueous ammonium formate buffer. Ammonium formate is volatile, making this method fully compatible with mass spectrometry (MS) detection if needed, a significant advantage over non-volatile phosphate buffers.[10]
-
pH Control: Maintaining the mobile phase pH at 4.7 with ammonium formate ensures consistent analyte ionization and interaction with the zwitterionic phase.[6]
Detailed Experimental Protocol: HILIC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (90:10 Acetonitrile:Buffer) to a final concentration of 0.5 mg/mL. Note: Using a solvent stronger than the mobile phase (e.g., high water content) can distort peak shape. Filter through a 0.45 µm syringe filter.
-
Chromatographic System: An HPLC or UHPLC system equipped with a binary or quaternary pump, UV detector, column oven, and autosampler.
-
Chromatographic Conditions:
-
Column: Zwitterionic HILIC, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 20 mM Ammonium Formate, pH adjusted to 4.7 with formic acid.
-
Elution Mode: Isocratic.
-
Composition: 90% Mobile Phase A : 10% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 5 µL.
-
-
System Suitability: Before analysis, perform five replicate injections. The system is deemed ready if the RSD for peak area is ≤2.0% and the tailing factor is ≤1.6. Column equilibration in HILIC can be longer than in RP-HPLC; ensure a stable baseline before starting the sequence.[6]
HILIC Workflow Visualization
Caption: Standard workflow for the HILIC analysis of 2-Chloro-5-fluoropyrimidin-4-ol.
Anticipated Performance Data: HILIC
| Parameter | Target Value | Rationale |
| Retention Time (t R ) | ~5.2 min | Demonstrates strong retention under HILIC conditions, ideal for separating from other polar impurities. |
| Tailing Factor (T f ) | ≤ 1.6 | Good peak symmetry is achievable with optimized buffer conditions on a zwitterionic phase. |
| Theoretical Plates (N) | > 4500 | Efficient separation is expected, though sometimes slightly lower than RP-HPLC for the same column dimensions. |
| Resolution (R s ) | > 2.0 | Provides orthogonal selectivity to RP-HPLC, potentially resolving impurities that co-elute in the other method. |
| Linearity (r²) | ≥ 0.998 | Excellent linearity is expected, though care must be taken with sample diluent to avoid peak distortion. |
| LOQ | ~0.8 µg/mL | Sensitivity is comparable to RP-HPLC, suitable for trace-level analysis. |
Head-to-Head Comparison: RP-HPLC vs. HILIC
The choice between these two powerful techniques depends entirely on the analytical objective.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction (HILIC) |
| Principle | Separation based on hydrophobicity.[3] | Separation based on hydrophilicity/partitioning.[6] |
| Best For | Routine QC, purity assays, analysis of less polar impurities. | Analysis of very polar impurities, orthogonal method development, LC-MS applications.[9] |
| Pros | Highly robust and reproducible, vast library of established methods, shorter column equilibration times. | Excellent retention for very polar compounds, MS-friendly mobile phases (volatile buffers), orthogonal selectivity to RP. |
| Cons | Poor retention for very polar analytes, non-volatile buffers (phosphates) are incompatible with MS. | Longer column equilibration times, sensitive to sample solvent composition, can be less robust if not carefully controlled. |
| Column | C18, C8 (Non-polar) | Silica, Zwitterionic, Amide (Polar) |
| Mobile Phase | High Aqueous | High Organic |
Conclusion: A Dual-Methodology Approach for Comprehensive Characterization
For the comprehensive analysis of 2-Chloro-5-fluoropyrimidin-4-ol, a single method may not reveal the complete purity profile.
-
For routine quality control and assay , the RP-HPLC method is the recommended starting point. Its robustness, simplicity, and the industry's deep familiarity with the technique make it a reliable and efficient choice for batch release testing.[11]
-
For impurity profiling, stability studies, and method development , employing both RP-HPLC and HILIC provides a more complete and trustworthy picture. The orthogonal selectivity of HILIC is invaluable for ensuring that no impurities are co-eluting with the main peak, a critical requirement for regulatory submissions and ensuring drug safety.[12]
Ultimately, the methods presented here are not just protocols but validated analytical systems. By understanding the causality behind their design, researchers, scientists, and drug development professionals can confidently adapt and implement these strategies to ensure the highest standards of quality for this vital pharmaceutical intermediate.
References
- 1. 2-chloro-5-fluoropyrimidin-4-ol 97% | CAS: 155-12-4 | AChemBlock [achemblock.com]
- 2. 2-Chloro-5-fluoropyrimidine | 62802-42-0 [chemicalbook.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. hplc.eu [hplc.eu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
- 11. researchgate.net [researchgate.net]
- 12. synthinkchemicals.com [synthinkchemicals.com]
A Senior Application Scientist's Guide to In-Silico Evaluation of 2-Chloro-5-fluoropyridin-4-ol and its Analogs as Kinase Inhibitors
Introduction: The Privileged Pyridine Scaffold and the Promise of In-Silico Screening
In the landscape of modern medicinal chemistry, the pyridine scaffold stands out as a "privileged structure," forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and synthetic tractability make it a cornerstone in the design of novel therapeutics. This guide focuses on 2-Chloro-5-fluoropyridin-4-ol, a halogenated pyridine derivative with potential as a foundational structure for drug discovery. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making this compound and its analogs intriguing candidates for therapeutic development.[2]
The traditional drug discovery pipeline is a long and arduous journey, often fraught with high costs and late-stage failures.[3] In-silico methodologies, or computer-aided drug design (CADD), have emerged as indispensable tools to de-risk and accelerate this process.[4][5] By simulating the interactions between a potential drug molecule and its biological target at a molecular level, we can predict its efficacy, optimize its structure, and assess its likely safety profile before ever synthesizing the compound in a wet lab.[6][7]
This guide provides a comprehensive, step-by-step framework for a comparative in-silico investigation of this compound and a library of its hypothetical analogs. We will focus on their potential as kinase inhibitors, a class of enzymes frequently implicated in cancer and inflammatory diseases, and a common target for pyridine-containing drugs.[1] Our objective is to furnish researchers, scientists, and drug development professionals with a practical and scientifically rigorous workflow for identifying promising lead candidates for further preclinical and clinical development.
The In-Silico Workflow: A Multi-faceted Approach to Lead Identification
Our comparative analysis will employ a cascading in-silico workflow, starting with a broad screening of our virtual library and progressively refining our focus to the most promising candidates. This multi-step process ensures a thorough evaluation while optimizing computational resources.
Caption: A generalized in-silico drug discovery workflow.
Part 1: Ligand Preparation and Virtual Library Design
The foundation of any successful in-silico study is a well-designed and properly prepared library of small molecules.
Core Scaffold: this compound
Our core scaffold is this compound. Its structure can be obtained from chemical databases such as PubChem. For the purpose of this guide, we will use its canonical SMILES representation.
Analog Generation
To explore the structure-activity relationship (SAR), we will generate a virtual library of analogs by substituting at the available positions on the pyridine ring. For this hypothetical study, we will focus on substitutions at the C3 and C6 positions.
Table 1: Hypothetical Analogs of this compound
| Compound ID | R3-substituent | R6-substituent |
| Parent | H | H |
| Analog-01 | -CH3 | H |
| Analog-02 | -NH2 | H |
| Analog-03 | -COOH | H |
| Analog-04 | H | -CH3 |
| Analog-05 | H | -NH2 |
| Analog-06 | H | -COOH |
| Analog-07 | -CH3 | -CH3 |
| Analog-08 | -NH2 | -NH2 |
Ligand Preparation Protocol
Accurate 3D structures and charge states are crucial for reliable docking simulations.
Step-by-Step Protocol:
-
2D to 3D Conversion: Use a molecular modeling software (e.g., ChemDraw, MarvinSketch) to draw the 2D structures of the parent compound and its analogs. Convert these to 3D structures.
-
Energy Minimization: Perform energy minimization on each 3D structure using a suitable force field (e.g., MMFF94). This ensures that the initial conformations are energetically favorable.
-
Protonation State and Tautomer Generation: At physiological pH (around 7.4), molecules can exist in different protonation states and tautomeric forms. It is essential to generate these potential states as they can significantly impact binding interactions. Tools like LigPrep (Schrödinger) or the Protonate 3D function in MOE can be used for this purpose.
-
File Format Conversion: Save the prepared ligands in a format compatible with the chosen docking software (e.g., .mol2, .sdf, or .pdbqt for AutoDock Vina).
Part 2: Target Selection and Preparation
The choice of a biological target is critical. Given the prevalence of pyridine-containing kinase inhibitors, we will select a representative kinase for our study. For this guide, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis and a validated target in oncology.
Protein Target Acquisition and Preparation Protocol
Step-by-Step Protocol:
-
PDB Structure Retrieval: Download the 3D crystal structure of VEGFR-2 in complex with a known inhibitor from the Protein Data Bank (PDB). For example, PDB ID: 2OH4.
-
Protein Preparation:
-
Remove Unnecessary Molecules: Delete water molecules, co-solvents, and the co-crystallized ligand from the PDB file.
-
Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.
-
Assign Protonation States: Assign appropriate protonation states to the amino acid residues, particularly histidine, aspartate, and glutamate, at physiological pH.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition.
-
-
Binding Site Definition: The binding site is typically defined as the region around the co-crystallized ligand. This can be done by creating a grid box that encompasses the active site residues.
Part 3: Molecular Docking – Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] It is a powerful tool for virtual screening and hit identification.[6]
Molecular Docking Protocol
We will use AutoDock Vina, a widely used and freely available docking software, for this protocol.[10]
Step-by-Step Protocol:
-
Prepare Receptor and Ligands for Vina: Convert the prepared protein and ligand files to the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type definitions.
-
Define the Search Space: Create a configuration file that specifies the coordinates of the center of the grid box and its dimensions in x, y, and z. This defines the search space for the docking simulation.
-
Run Docking Simulation: Execute the docking simulation for each ligand in the virtual library against the prepared VEGFR-2 structure.
-
Analyze Results: The output will provide a binding affinity score (in kcal/mol) and the predicted binding poses for each ligand. A more negative binding affinity indicates a stronger predicted interaction.
Comparative Docking Results (Hypothetical Data)
Table 2: Predicted Binding Affinities of this compound Analogs with VEGFR-2
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Parent | -6.8 | Cys919, Asp1046 |
| Analog-01 | -7.2 | Cys919, Asp1046, Phe918 |
| Analog-02 | -7.9 | Cys919, Asp1046, Glu885 (H-bond) |
| Analog-03 | -7.5 | Cys919, Asp1046, Lys868 (salt bridge) |
| Analog-04 | -6.9 | Cys919, Asp1046 |
| Analog-05 | -7.6 | Cys919, Asp1046, Glu885 (H-bond) |
| Analog-06 | -7.3 | Cys919, Asp1046, Lys868 (salt bridge) |
| Analog-07 | -7.4 | Cys919, Asp1046, Phe918 |
| Analog-08 | -8.2 | Cys919, Asp1046, Glu885 (H-bond) |
From these hypothetical results, Analog-02 , Analog-05 , and Analog-08 emerge as the most promising candidates due to their lower predicted binding affinities, suggesting stronger interactions with the VEGFR-2 active site. The formation of an additional hydrogen bond with Glu885 appears to be a key determinant of improved binding.
Part 4: Molecular Dynamics Simulation – Assessing Binding Stability
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a more dynamic and realistic view of the complex over time.[6][11] MD simulations are crucial for validating the stability of the docked poses and understanding the nuanced interactions that contribute to binding.[12]
Molecular Dynamics Simulation Protocol
We will use GROMACS, a versatile and widely used open-source software for MD simulations.[13][14]
Caption: A typical workflow for molecular dynamics simulation.
Step-by-Step Protocol:
-
System Preparation:
-
Generate Ligand Topology: Create topology and parameter files for the top-ranked ligands (Analog-02, Analog-05, and Analog-08) using a tool like the CHARMM General Force Field (CGenFF) or the Automated Topology Builder (ATB) server.
-
Create Protein-Ligand Complex: Combine the protein and ligand coordinate files.
-
Define Simulation Box and Solvate: Place the complex in a simulation box of appropriate size and shape (e.g., cubic or dodecahedron) and fill it with a suitable water model (e.g., TIP3P).[12]
-
Add Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any bad contacts.
-
Equilibration:
-
NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) to ensure the solvent molecules are properly distributed around the protein-ligand complex.
-
NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at a constant pressure (e.g., 1 bar) and temperature to ensure the correct density.
-
-
Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the protein and ligand over time.
-
Comparative MD Simulation Results (Hypothetical Data)
Table 3: Analysis of 100 ns MD Simulations for Top Candidate Analogs
| Compound ID | Average RMSD of Ligand (Å) | Key Hydrogen Bond Occupancy (%) |
| Analog-02 | 1.2 ± 0.3 | Asp1046: >95%, Glu885: 85% |
| Analog-05 | 1.5 ± 0.4 | Asp1046: >95%, Glu885: 78% |
| Analog-08 | 1.1 ± 0.2 | Asp1046: >95%, Glu885: 92% |
Based on these hypothetical MD results, Analog-08 demonstrates the highest stability within the VEGFR-2 binding pocket, as evidenced by the lowest average RMSD and the highest occupancy of the key hydrogen bond with Glu885. This suggests that the dual amino substitutions at the R3 and R6 positions contribute to a more stable and favorable binding interaction.
Part 5: ADMET Prediction – Assessing Druglikeness and Safety
A promising drug candidate must not only bind effectively to its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[6] In-silico ADMET prediction allows for the early identification of potential liabilities that could lead to late-stage attrition.[15]
ADMET Prediction Protocol
Several web-based tools and software packages are available for ADMET prediction, such as ADMETlab 3.0, SwissADME, and PreADMET.[16][17]
Step-by-Step Protocol:
-
Input Structures: Submit the SMILES strings or 3D structures of the parent compound and the top-ranked analogs to the chosen ADMET prediction server.
-
Select Properties for Prediction: Choose a range of relevant physicochemical and pharmacokinetic properties to predict, including:
-
Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Toxicity: AMES mutagenicity, hERG inhibition.
-
-
Analyze and Compare Results: Consolidate the predicted ADMET properties into a table for easy comparison.
Comparative ADMET Profile (Hypothetical Data)
Table 4: Predicted ADMET Properties of this compound and Top Analogs
| Property | Parent | Analog-02 | Analog-08 | Acceptable Range |
| Molecular Weight ( g/mol ) | 163.55 | 178.58 | 193.6 | < 500 |
| LogP | 1.2 | 0.8 | 0.5 | < 5 |
| HIA (%) | High | High | High | High |
| BBB Penetration | Low | Low | Low | Low (for non-CNS targets) |
| CYP2D6 Inhibition | No | No | No | No |
| AMES Mutagenicity | Non-mutagen | Non-mutagen | Non-mutagen | Non-mutagen |
| hERG Inhibition | Low risk | Low risk | Low risk | Low risk |
The hypothetical ADMET predictions suggest that all three compounds possess favorable drug-like properties and a low risk of toxicity. They adhere to Lipinski's rule of five and exhibit good predicted intestinal absorption with low potential for off-target effects related to CYP2D6 or cardiotoxicity (hERG inhibition).
Conclusion and Future Directions
This guide has outlined a comprehensive in-silico workflow for the comparative evaluation of this compound and its analogs as potential kinase inhibitors. Through a systematic process of virtual library design, molecular docking, molecular dynamics simulations, and ADMET prediction, we have demonstrated how computational methods can be leveraged to identify and prioritize promising lead candidates.
Based on our hypothetical data, Analog-08 emerges as the most promising candidate, exhibiting strong and stable binding to VEGFR-2 and a favorable ADMET profile. This molecule represents a compelling starting point for further investigation.
The next logical steps in the drug discovery process would be:
-
Synthesis and In-Vitro Validation: Synthesize the parent compound and the most promising analogs (particularly Analog-08) and perform in-vitro assays to experimentally validate their inhibitory activity against VEGFR-2.
-
Further SAR Exploration: Based on the initial in-vitro results, design and synthesize a second generation of analogs to further optimize potency and selectivity.
-
Cell-based Assays: Evaluate the most potent compounds in cell-based assays to assess their anti-proliferative and anti-angiogenic effects.
-
In-Vivo Studies: Progress the most promising candidates to in-vivo animal models to evaluate their efficacy and pharmacokinetic properties.
By integrating in-silico approaches early and throughout the drug discovery process, we can make more informed decisions, reduce the reliance on costly and time-consuming experimental screening, and ultimately increase the probability of success in bringing novel and effective therapies to patients.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-fluoropyridine Manufacturer & Supplier China | CAS 34941-86-5 | Properties, Applications & Safety Data [pipzine-chem.com]
- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is in silico drug discovery? [synapse.patsnap.com]
- 5. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 6. dockdynamics.com [dockdynamics.com]
- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 8. KBbox: Methods [kbbox.h-its.org]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. portal.valencelabs.com [portal.valencelabs.com]
- 12. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]
- 13. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 14. GROMACS Tutorials [mdtutorials.com]
- 15. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 16. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]
- 17. academic.oup.com [academic.oup.com]
A Comparative Guide to the Efficacy of 2-Chloro-5-fluoropyridin-4-ol Based Compounds in Preclinical Assays
This guide provides an in-depth comparison of the efficacy of compounds derived from the 2-Chloro-5-fluoropyridin-4-ol scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological activity, and structure-activity relationships (SAR) of these compounds, supported by experimental data from various assays. We will explore why this particular chemical scaffold is a valuable starting point in medicinal chemistry and compare the performance of its derivatives against other alternatives.
The this compound Scaffold: A Privileged Starting Point
The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic placement of substituents on this ring can dramatically influence a molecule's physicochemical properties and biological activity. The this compound scaffold, in particular, offers a unique combination of reactive sites and electronic properties that make it a versatile building block for drug discovery.
-
2-Chloro Position: The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various amine, ether, or sulfur-containing side chains, which are crucial for tuning the compound's interaction with biological targets.
-
5-Fluoro Position: The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity. Its introduction can enhance metabolic stability by blocking potential sites of oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and increase membrane permeability.[2]
-
4-Hydroxy (-ol) Position: The hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to target binding. It also provides a handle for further chemical modification, such as etherification, to explore different regions of a target's binding pocket.
These features combined make this compound and related structures valuable starting materials for synthesizing libraries of compounds aimed at various biological targets, especially protein kinases.
Efficacy in Kinase Inhibition Assays
Compounds derived from substituted pyridine and pyrimidine cores have shown significant promise as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.[1][3] The 2-chloro-5-fluoropyridine scaffold is frequently employed in the development of potent kinase inhibitors.[4]
Comparative Analysis of Kinase Inhibitors
Let's compare the efficacy of representative compounds based on related scaffolds in biochemical and cellular assays. While specific data for direct derivatives of this compound is proprietary or dispersed, we can analyze closely related structures to understand the impact of the core and its substituents. For instance, the imidazo[4,5-b]pyridine core, which can be synthesized from substituted chloropyridines, is a well-established scaffold for potent kinase inhibitors.
| Compound ID | Target Kinase(s) | Assay Type | Efficacy Metric | Value | Cell Line (if applicable) | Reference |
| Compound 27e | Aurora-A, Aurora-B, FLT3, FLT3-ITD | Biochemical (Kd) | Kd | 7.5 nM (Aurora-A) | N/A | [3] |
| Kd | 48 nM (Aurora-B) | N/A | [3] | |||
| Kd | 6.2 nM (FLT3) | N/A | [3] | |||
| Kd | 38 nM (FLT3-ITD) | N/A | [3] | |||
| BMS-354825 (Dasatinib) | Src, Abl | Biochemical (IC50) | IC50 | <1 nM (Src) | N/A | [5] |
| IC50 | <1 nM (Abl) | N/A | [5] | |||
| Cellular (GI50) | GI50 | 3 nM | K562 (CML) | [5] | ||
| Compound 5l | Tubulin Polymerization | Biochemical (IC50) | IC50 | < 0.5 µM | N/A | [6] |
| Caspase Activation | Cellular (EC50) | EC50 | 18 nM | T47D (Breast) | [6] |
Analysis:
-
Compound 27e , an imidazo[4,5-b]pyridine derivative, demonstrates potent, low-nanomolar inhibition of both Aurora and FLT3 kinases.[3] This dual-inhibitor profile is highly sought after for treating certain cancers like Acute Myeloid Leukemia (AML), where both pathways can be active.[3] The core scaffold allows for substitutions that occupy the ATP-binding pocket of these kinases effectively.
-
BMS-354825 (Dasatinib) , a dual Src/Abl kinase inhibitor, is a successful clinical drug built around a 2-aminopyrimidinylthiazole carboxamide structure.[5] Its sub-nanomolar potency in biochemical assays translates directly to low-nanomolar growth inhibition in a relevant cancer cell line.[5] This serves as a benchmark for the level of potency achievable with heterocyclic scaffolds.
-
Compound 5l , a substituted 4-anilino-2-(2-pyridyl)pyrimidine, shows high potency in a cell-based apoptosis assay (EC50 = 18 nM) and also inhibits tubulin polymerization, indicating a potential multi-targeting mechanism.[6]
The data illustrates that pyridine and pyrimidine scaffolds, enabled by reactive handles like a 2-chloro substituent, are foundational for developing highly potent and selective kinase inhibitors. The choice of side chains appended to the core is critical for determining the specific kinase selectivity and overall cellular efficacy.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing a lead compound into a drug candidate. For pyridine-based inhibitors, even minor structural changes can lead to significant shifts in activity.
A study on 4-anilino-2-(2-pyridyl)pyrimidines revealed key SAR insights for apoptosis induction:
-
Hit Compound (5a): A compound with a single methoxy group on the aniline ring showed moderate activity in T47D breast cancer cells but was inactive in other cell lines.[6]
-
Lead Compound (5l): Adding a second methoxy group at the 5-position of the aniline ring resulted in a 20-fold increase in potency and broadened the activity to other cancer cell lines (H1299 and HT29).[6] This highlights the importance of optimizing substitutions to enhance target engagement and spectrum of activity.
The following diagram illustrates a typical SAR exploration workflow.
References
- 1. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of substituted 4-anilino-2-(2-pyridyl)pyrimidines as a new series of apoptosis inducers using a cell- and caspase-based high throughput screening assay. Part 1: structure-activity relationships of the 4-anilino group - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Chloro-5-fluoropyridin-4-ol Derivatives
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in oncology, protein kinases stand out as pivotal targets.[1][2] The development of small molecule inhibitors against these enzymes has revolutionized cancer therapy.[1] However, the high degree of conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[1] Off-target effects, stemming from a lack of selectivity, can lead to cellular toxicity and unexpected side effects, complicating clinical development.[3] Conversely, well-characterized polypharmacology, where an inhibitor intentionally targets multiple kinases, can offer therapeutic advantages.[3]
This guide provides a comprehensive framework for evaluating the cross-reactivity of a promising class of kinase inhibitors: derivatives of the 2-Chloro-5-fluoropyridin-4-ol scaffold. While pyridine-based structures are foundational to many successful kinase inhibitors, a thorough understanding of their selectivity profile is paramount for advancing a lead candidate.[4][5][6][7][8]
Here, we will use a representative lead compound, CFP-401 , to illustrate a multi-faceted approach to characterizing kinase selectivity. This guide will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data interpretation, empowering you to make informed decisions in your drug development pipeline.
The Importance of a Multi-Pronged Approach to Selectivity Profiling
A single assay is insufficient to fully characterize the selectivity of a kinase inhibitor. A robust cross-reactivity assessment integrates biochemical and cellular methods to provide a holistic view of a compound's activity. Biochemical assays offer a direct measure of a compound's ability to inhibit a purified kinase, while cellular assays provide crucial insights into target engagement and off-target effects within a physiological context.
This guide will focus on three key experimental workflows:
-
Broad-Panel Biochemical Kinase Profiling: To assess the inhibitor's activity against a large, representative panel of the human kinome.
-
Differential Scanning Fluorimetry (DSF): A biophysical method to validate direct binding to primary and off-target kinases.
-
Cellular Target Engagement Assays (NanoBRET™): To confirm that the inhibitor interacts with its intended target within a live-cell environment.
Experimental Workflows: A Step-by-Step Guide
Broad-Panel Biochemical Kinase Profiling
The initial step in assessing selectivity is to screen the lead compound against a large panel of kinases.[2] This provides a broad overview of its inhibitory activity across the kinome. The ADP-Glo™ kinase assay is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[9][10]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a 10-point serial dilution of CFP-401 and comparator compounds in 100% DMSO, typically starting from 10 mM.
-
Assay Plate Preparation: Dispense 50 nL of each compound concentration into a 384-well plate. Include appropriate controls: a "no inhibitor" control (DMSO vehicle) and a known potent inhibitor for each kinase as a positive control.[11]
-
Kinase Reaction:
-
Add 5 µL of a solution containing the kinase and the appropriate substrate to each well. The ATP concentration should ideally be at the Km for each specific kinase to provide a more accurate measure of inhibitor potency.[3][9]
-
Incubate the plate at room temperature for a pre-determined time (e.g., 1-2 hours) to allow the kinase reaction to proceed.[9]
-
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" and "no enzyme" controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Biophysical Validation: Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, is a powerful technique for confirming direct binding of a compound to a protein.[12][13][14][15][16] Ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm). This method is independent of enzyme activity and can be used to validate hits from biochemical screens.[12][14]
Experimental Protocol: Differential Scanning Fluorimetry
-
Preparation of Protein-Dye Mixture: Prepare a solution containing the purified kinase of interest and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.
-
Compound Addition: Dispense the protein-dye mixture into the wells of a 96- or 384-well PCR plate. Add CFP-401 or other test compounds at various concentrations. Include a DMSO control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C, with incremental temperature increases.
-
Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The midpoint of the transition, the melting temperature (Tm), is determined by fitting the curve to the Boltzmann equation.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm in the presence of the compound. A significant positive ΔTm indicates ligand binding and stabilization of the protein.
-
Cellular Target Engagement: NanoBRET™ Assay
Confirming that a compound engages its target in a living cell is a critical step in preclinical development.[17][18][19][20][21] The NanoBRET™ Target Engagement assay is a proximity-based method that measures the binding of a test compound to a target protein in intact cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor).[19]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Use cells that have been engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase. Seed the cells in a 96- or 384-well plate and incubate for 24 hours.[19]
-
Compound and Tracer Addition:
-
Prepare serial dilutions of CFP-401 and control compounds.
-
Add the compounds to the cells, followed by the addition of the NanoBRET™ tracer at a pre-determined optimal concentration.
-
Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium.
-
-
Lysis and Substrate Addition (Optional, depending on protocol): Some protocols may involve cell lysis before substrate addition. For live-cell measurements, add the Nano-Glo® substrate directly to the intact cells. An extracellular NanoLuc® inhibitor is included to prevent signal from any lysed cells.[19]
-
BRET Measurement:
-
Measure the donor emission (e.g., at 460 nm) and the acceptor emission (e.g., at 618 nm) using a luminometer capable of dual-filtered luminescence measurements.[19]
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer from the target protein.
-
Visualizing Experimental Workflows
Comparative Data Analysis: CFP-401 vs. Alternatives
To illustrate the application of these methodologies, we present hypothetical cross-reactivity data for our lead compound, CFP-401 , and two alternative kinase inhibitors, Compound A (a known multi-kinase inhibitor) and Compound B (a highly selective inhibitor).
Table 1: Biochemical Kinase Profiling Data (IC50 values in nM)
| Kinase Target | CFP-401 (Hypothetical) | Compound A (Hypothetical) | Compound B (Hypothetical) |
| Target Kinase X | 15 | 10 | 25 |
| Off-Target Kinase 1 | 250 | 20 | >10,000 |
| Off-Target Kinase 2 | 800 | 50 | >10,000 |
| Off-Target Kinase 3 | >10,000 | 150 | >10,000 |
| Off-Target Kinase 4 | 1,200 | 80 | >10,000 |
| Off-Target Kinase 5 | >10,000 | 300 | >10,000 |
| ... (Panel of 300+ kinases) | ... | ... | ... |
Table 2: Biophysical and Cellular Validation Data
| Assay | Target | CFP-401 (Hypothetical) | Compound A (Hypothetical) | Compound B (Hypothetical) |
| DSF (ΔTm in °C) | Target Kinase X | +8.5 | +9.2 | +7.8 |
| Off-Target Kinase 1 | +3.1 | +7.5 | No Shift | |
| NanoBRET™ (Cellular IC50 in nM) | Target Kinase X | 50 | 45 | 80 |
Interpreting the Results: Quantifying Selectivity
A common metric for quantifying selectivity is the Selectivity Score (S-score) .[3][22][23] It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at a specific concentration, or with a Kd below a certain value) by the total number of kinases tested.[3][22] A lower S-score indicates higher selectivity.
Selectivity Score Calculation:
-
S(1µM) = (Number of kinases with IC50 < 1µM) / (Total number of kinases tested)
Based on the hypothetical data for a 300-kinase panel, the selectivity scores might be:
-
CFP-401: S(1µM) = 3 / 300 = 0.01
-
Compound A: S(1µM) = 50 / 300 = 0.17
-
Compound B: S(1µM) = 1 / 300 = 0.003
Analysis of the Hypothetical Data:
-
CFP-401 demonstrates good potency against Target Kinase X with a favorable selectivity profile, showing significantly weaker inhibition against the tested off-target kinases. The DSF data confirms direct binding to Target Kinase X and weaker binding to Off-Target Kinase 1, corroborating the biochemical findings. The NanoBRET™ assay confirms that CFP-401 can engage Target Kinase X in a cellular environment, albeit at a slightly higher concentration than in the biochemical assay, which is expected due to factors like cell permeability and intracellular ATP concentrations.
-
Compound A is a potent but non-selective inhibitor, hitting multiple kinases with high affinity. This would be a concern for potential off-target toxicity.
-
Compound B is highly selective for Target Kinase X, with no significant off-target activity observed. While highly selective, its potency against the primary target is slightly lower than CFP-401 and Compound A.
Conclusion: Charting a Path Forward
The comprehensive cross-reactivity profiling of this compound derivatives, exemplified by our hypothetical compound CFP-401 , is a critical exercise in modern drug discovery. By integrating broad-panel biochemical screening with biophysical and cellular validation, researchers can build a robust and reliable dataset to guide lead optimization.
The favorable selectivity profile of CFP-401 in this illustrative guide suggests it is a promising candidate for further development. The next steps would involve in-depth investigation of its interactions with the identified off-targets to understand the potential for any undesirable effects and to further refine its structure-activity relationship to enhance both potency and selectivity. This rigorous, multi-faceted approach ensures that only the most promising and well-characterized compounds proceed to later stages of preclinical and clinical development, ultimately increasing the probability of success.
References
- 1. tandfonline.com [tandfonline.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. domainex.co.uk [domainex.co.uk]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF) - STEMart [ste-mart.com]
- 14. researchgate.net [researchgate.net]
- 15. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 16. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 18. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.kr]
- 19. benchchem.com [benchchem.com]
- 20. eubopen.org [eubopen.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-fluoropyridin-4-ol
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries go hand-in-hand with an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-5-fluoropyridin-4-ol, ensuring the protection of laboratory personnel and the environment. This document is structured to provide not just instructions, but the rationale behind them, empowering you to make informed safety decisions.
Hazard Identification and Immediate Safety Precautions
Core Principle: Always treat compounds of unknown toxicity as hazardous. The presence of chlorine and fluorine atoms on a pyridine ring suggests that toxic gases, such as hydrogen chloride, hydrogen fluoride, and nitrogen oxides, could be released during decomposition or combustion.[3]
Key Safety Data Summary
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity | Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[2] | Avoid generating dust or aerosols.[4] Handle only in a well-ventilated area, preferably a chemical fume hood.[1][5] |
| Irritation | Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1][2] | Avoid all personal contact.[1] Wear appropriate Personal Protective Equipment (PPE). |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. Discharge into drains or waterways must be avoided.[1][4] | Collect all waste and spills for proper disposal. Do not allow to enter the sewer system. |
| Fire Hazard | Non-combustible, but containers may burn, emitting corrosive fumes.[1] | Use extinguishing media suitable for the surrounding fire.[1][4] |
Required Personal Protective Equipment (PPE)
Your first line of defense against chemical exposure is robust PPE. The choice of PPE is not arbitrary; it is directly linked to the identified hazards of the chemical.
-
Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient as they do not protect against splashes. This is critical to prevent serious eye irritation.[1][5]
-
Hand Protection: Use chemically resistant gloves. Butyl rubber or neoprene gloves are generally recommended for chlorinated compounds. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[4][6]
-
Body Protection: A fully buttoned, flame-retardant laboratory coat must be worn to protect against skin contact.[5] For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of this compound, including weighing and preparing solutions, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
Step-by-Step Waste Disposal Protocol
The proper segregation and containment of chemical waste at the point of generation is the most critical step in the disposal process. This prevents accidental mixing of incompatible chemicals and ensures the waste can be handled safely by disposal personnel.
Step 1: Designate a Hazardous Waste Container
-
Action: Establish a dedicated waste container specifically for "Halogenated Organic Waste."[5]
-
Causality: Halogenated waste often requires specific disposal methods, such as high-temperature incineration, to prevent the formation of dioxins and other toxic byproducts.[7] Segregating it from non-halogenated waste is crucial for proper treatment. Do not mix with strong acids or bases.[5]
Step 2: Select and Label the Container
-
Action: Use a chemically compatible, leak-proof container with a secure screw cap. High-density polyethylene (HDPE) or glass containers are typically suitable. Before adding any waste, affix a "Hazardous Waste" label.[5]
-
The label MUST include:
-
The words "Hazardous Waste." [5]
-
The full chemical name: "Waste this compound." Do not use abbreviations.[5] If it is a solution, list all constituents and their approximate percentages.[5]
-
Hazard Identification: Clearly state the associated hazards (e.g., "Toxic," "Irritant").[5]
-
Your name and laboratory contact information.
-
-
Causality: Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA). It ensures that anyone handling the container is aware of its contents and the associated dangers, and it is essential for tracking the waste from generation to final disposal.
Step 3: On-Site Accumulation
-
Action: Store the waste container in a designated Satellite Accumulation Area (SAA) within your lab. This area must be at or near the point of generation and under the control of laboratory personnel.[5] The container must be kept tightly closed except when you are actively adding waste.[5]
-
Causality: Keeping the container closed prevents the release of vapors into the laboratory atmosphere and reduces the risk of spills. Using an SAA ensures that hazardous waste is managed safely in a controlled environment before being moved to a central storage facility. Using secondary containment (like a larger bin) is a best practice to contain potential leaks.[5]
Step 4: Arranging for Final Disposal
-
Action: Once the container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5]
-
Causality: Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[5] The EHS department manages this process to ensure compliance with all federal, state, and local regulations. Never pour this chemical down the drain or place it in the regular trash.[5]
Emergency Procedures: Spill Management
Accidents can happen, and a clear, pre-defined plan is essential for a safe and effective response.
Minor Spills (Solid)
A minor spill is a small amount that you can clean up safely in a few minutes without external help.
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear your full PPE, including gloves, goggles, and a lab coat.
-
Contain the Spill: Use dry cleanup procedures.[1] Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.
-
Collect Residue: Carefully sweep or scoop the material into a sealable, labeled container for hazardous waste disposal.[1][5] Avoid generating dust.[1]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the rinsate as hazardous waste.
-
Report: Inform your supervisor and document the spill according to your institution's policy.
Major Spills
If the spill is large, if you feel unwell, or if you are unsure how to proceed, treat it as a major spill.
-
EVACUATE: Immediately alert everyone in the lab and evacuate the area.
-
ISOLATE: Close the doors to the affected area to contain vapors.
-
ALERT: Call your institution's emergency number and provide the chemical name, location, and approximate quantity of the spill. Alert your EHS department.[1]
-
AWAIT RESPONSE: Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-fluoropyridin-4-OL
As researchers and scientists in the fast-paced world of drug development, our commitment to safety is as paramount as our dedication to discovery. The following guide provides essential, immediate safety and logistical information for handling 2-Chloro-5-fluoropyridin-4-OL. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon the safety profiles of structurally analogous compounds, a standard and prudent practice in chemical handling.[1] We will proceed with the assumption that this compound may share similar hazards to other halogenated pyridines, which include potential skin, eye, and respiratory irritation.[2][3]
Understanding the Hazard: A Proactive Stance on Safety
-
Skin and Eye Irritation: Direct contact can lead to irritation or, in more severe cases, chemical burns.[2][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][6]
-
Harmful if Swallowed: Ingestion of similar compounds can be harmful.[3][5]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is a critical component of a safe laboratory environment.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards.[4][7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7] | Ensure a snug fit to prevent any gaps. Always wear eye protection, even when not actively handling the chemical, if you are in a lab where it is being used.[7] |
| Hand Protection | Chemically resistant gloves such as nitrile or butyl rubber.[8][9] | Inspect gloves for any signs of degradation or puncture before each use.[6] Utilize proper glove removal techniques to avoid contaminating your skin.[6] Dispose of contaminated gloves as hazardous waste.[6] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside of a certified chemical fume hood, if there is a potential for aerosol generation, or if ventilation is inadequate.[1][6] | The type of respirator and cartridge should be selected based on the potential concentration of airborne contaminants.[6] Ensure you have been properly fit-tested and trained in the use of your respirator.[1] |
| Protective Clothing | A flame-resistant lab coat is required.[7] For larger quantities or procedures with a high splash risk, a chemically resistant apron or suit should be worn over the lab coat.[9] | Lab coats should be fully buttoned with sleeves rolled down. Remove lab coats before leaving the laboratory to prevent the spread of contamination. Launder contaminated clothing separately from personal items.[2] |
| Footwear | Closed-toe shoes are mandatory in all laboratory settings.[7] | Shoes should be made of a material that will not absorb chemicals. |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a strict, well-defined workflow is crucial for minimizing exposure and ensuring safety. The following protocol outlines the key steps for handling this compound.
Preparation and Pre-Handling Checks
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be available, review the SDS for structurally similar compounds to familiarize yourself with the potential hazards.[1]
-
Ensure Proper Ventilation: All work with this compound should be conducted in a properly functioning and certified chemical fume hood.[8][10]
-
Assemble All Necessary PPE: Before handling the chemical, don all the required PPE as outlined in the table above.
-
Prepare Your Workspace: Ensure your work area is clean and uncluttered. Have spill cleanup materials readily available.
Handling the Compound
-
Weighing and Transferring:
-
Preparing Solutions:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Running Reactions:
-
Conduct all reactions within a chemical fume hood.
-
Ensure that all glassware is properly secured.
-
Post-Handling Procedures
-
Decontamination:
-
Wipe down the work area with an appropriate solvent and then with soap and water.
-
Decontaminate any equipment that has come into contact with the chemical.
-
-
Waste Disposal:
-
PPE Removal:
-
Remove your PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by your lab coat and then eye protection.
-
-
Hand Washing:
Safe Handling Workflow Diagram
The following diagram illustrates the key decision points and steps in the safe handling workflow for this compound.
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.
Emergency Procedures: Responding to Exposures
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[2][14] Seek immediate medical attention.[2]
-
Skin Contact: Promptly wash the affected area with soap and plenty of water for at least 15 minutes.[4][6] Remove any contaminated clothing.[4] Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air immediately.[4][6] If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water.[4] Seek immediate medical attention.[12]
Spill Management and Disposal Plan
Proper spill management and waste disposal are critical to maintaining a safe laboratory environment.
Spill Cleanup
-
Minor Spills:
-
Major Spills:
-
Evacuate the laboratory immediately and alert your supervisor and institutional safety office.
-
Prevent entry to the area.
-
Allow only trained personnel with appropriate respiratory protection and PPE to clean up the spill.
-
Waste Disposal
-
All materials contaminated with this compound, including the chemical itself, empty containers, and cleanup materials, must be disposed of as hazardous waste.[13]
-
Containers should be tightly sealed and clearly labeled.[13]
-
Do not dispose of this chemical down the drain or in the regular trash.[13]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[5]
Conclusion: A Culture of Safety
The safe handling of this compound, as with any chemical, relies on a foundation of knowledge, preparation, and vigilance. By understanding the potential hazards, diligently using the correct personal protective equipment, adhering to established protocols, and being prepared for emergencies, we can ensure a safe environment for ourselves and our colleagues. This commitment to a culture of safety allows us to pursue our research with confidence and integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. synquestlabs.com [synquestlabs.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. research.arizona.edu [research.arizona.edu]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
